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vigilin

Cat. No.: B1175920
CAS No.: 147605-06-9
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Description

Vigilin, also known as HDL-binding protein (HDLBP), is a multifaceted RNA-binding protein (RBP) characterized by 14 evolutionarily conserved KH domains . It is a key player in diverse biological processes, making it a protein of significant research interest. Studies have established its essential role in heterochromatin formation and gene silencing by recruiting histone methyltransferases to maintain repressive H3K9 methylation marks . Beyond epigenetic regulation, this compound is critical for maintaining genome stability through its direct involvement in the efficient repair of DNA double-strand breaks via homology-directed repair . In virology, this compound functions as a proviral factor by stabilizing genomic RNAs of viruses such as Zika and Dengue, thereby enhancing viral replication . Furthermore, this compound interacts with the master genome organizer CTCF to regulate imprinted genes and is associated with sterol metabolism and chromosome segregation . This monoclonal antibody is specific for human this compound and is validated for applications including Western Blot and Immunohistochemistry. It is supplied as an unconjugated liquid for maximum flexibility in your experimental designs. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans .

Properties

CAS No.

147605-06-9

Molecular Formula

C5H6ClFO

Synonyms

vigilin

Origin of Product

United States

Foundational & Exploratory

The Multifunctional Role of Vigilin in Eukaryotic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vigilin, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a highly conserved and ubiquitously expressed RNA-binding protein (RBP) characterized by its unique structure of 14 to 15 tandemly arranged K homology (KH) domains.[1][2][3][4] This multi-domain architecture allows this compound to interact with a wide array of RNA molecules, including messenger RNAs (mRNAs), transfer RNAs (tRNAs), and non-coding RNAs, as well as a variety of proteins.[1][3][5] Consequently, this compound is implicated in a multitude of cellular processes, functioning in both the cytoplasm and the nucleus.[6][7][8] Its diverse roles span from the regulation of gene expression and maintenance of genome stability to involvement in metabolic pathways and the pathogenesis of diseases such as cancer and neurological disorders.[5][6][9][10][11] This technical guide provides an in-depth overview of the core functions of this compound, with a focus on its molecular mechanisms, and offers detailed experimental protocols for its investigation.

Core Functions of this compound

This compound's functions are multifaceted and context-dependent, reflecting its broad range of molecular interactions. The primary roles of this compound can be categorized as follows:

Regulation of RNA Metabolism

This compound is a key player in post-transcriptional gene regulation, influencing the fate of numerous mRNAs.

  • mRNA Stability and Translation: this compound can either stabilize or destabilize target mRNAs by competing with other RBPs for binding to specific elements in the 3' untranslated region (3' UTR).[10] For instance, this compound competes with the RBP HuR for binding to a 69-nucleotide element in the 3' UTR of the c-fms proto-oncogene mRNA, thereby decreasing its stability and translation.[10][12] In contrast, it has been shown to stabilize vitellogenin mRNA.[2][13] this compound is also associated with polysomes and has been found to bind to approximately 80% of mRNAs localized to the endoplasmic reticulum, promoting the synthesis of transmembrane and secreted proteins.[13]

  • RNA Transport: this compound is involved in the nucleocytoplasmic shuttling of RNA molecules, including both mRNA and tRNA.[3][6] This function is crucial for the proper localization and translation of its target transcripts.

Genome Stability and DNA Damage Repair

This compound plays a critical role in maintaining the integrity of the genome.

  • DNA Double-Strand Break (DSB) Repair: this compound is essential for the efficient repair of DNA DSBs through the high-fidelity homologous recombination (HR) pathway.[6][9][11] Upon DNA damage, this compound is recruited to the damage sites in a histone acetylation-dependent manner.[6][10] There, it physically interacts with and facilitates the recruitment of key HR proteins, such as RAD51 and BRCA1, to the sites of damage.[10][14][15] This function is critical for cell survival following DNA damage.[6][16]

  • Heterochromatin Formation and Gene Silencing: In the nucleus, this compound is involved in the establishment and maintenance of heterochromatin, a condensed form of chromatin associated with transcriptional gene silencing.[6][11][12] It has been shown to interact with components of the DNA repair machinery in this process.[12]

Cellular Metabolism

While initially named for its association with high-density lipoprotein, this compound's role in lipid metabolism is an area of ongoing investigation.

  • Sterol Metabolism: Some studies suggest that this compound plays a role in cellular sterol metabolism and may protect cells from the accumulation of excess cholesterol.[9][13][17]

Role in Disease

Dysregulation of this compound expression or function is implicated in a variety of human diseases.

  • Cancer: this compound exhibits a dual and context-dependent role in cancer.[5][10] In some cancers, such as breast cancer, it acts as a tumor suppressor by downregulating proto-oncogenes like c-fms.[10][18][19] Conversely, in other malignancies, including small cell lung cancer and hepatocellular carcinoma, this compound is overexpressed and promotes tumor growth and metastasis.[5][9][12]

  • Neurological Disorders: Haploinsufficiency of this compound has been linked to autism-related disorders.[6][10] Its structural similarity to the Fragile X Mental Retardation Protein (FMR1), another KH domain-containing RBP, and its role in mRNA transport suggest a potential link to the molecular pathology of these conditions.[6][10]

  • Cardiovascular Disease: this compound has been associated with cardiovascular disease, and its expression has been noted in atherosclerotic lesions.[5][17]

Quantitative Data on this compound Expression

Quantitative data on this compound binding affinities and precise expression level changes are not extensively documented in the literature. However, several studies have reported qualitative and semi-quantitative changes in this compound expression in various cancer types.

Cancer TypeChange in this compound ExpressionReference(s)
Breast CancerDecreased in metastatic cells[10]
Hepatocellular Carcinoma (HCC)Overexpressed[9][10]
Small Cell Lung Cancer (SCLC)Overexpressed[9][12]
Gastric CancerUpregulated[10]
Prostate CancerUpregulated[10]
LeukemiaUpregulated[10]
Ovarian CancerUpregulated[10]

Key Experimental Protocols

Investigating the multifaceted functions of this compound requires a range of molecular and cellular biology techniques. Below are detailed, adaptable protocols for three key experimental approaches to study this compound-RNA and this compound-protein interactions.

RNA Immunoprecipitation (RIP)

RIP is used to identify RNAs that are physically associated with a specific RBP in vivo.

Objective: To isolate RNAs bound to endogenous this compound from cultured cells.

Materials:

  • Cell lysis buffer (e.g., Polysome lysis buffer: 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT, 100 U/ml RNase inhibitor, 1x protease inhibitor cocktail)

  • Anti-vigilin antibody and corresponding isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., NT2 buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40, 1x protease inhibitor cocktail)

  • RNA purification kit (e.g., TRIzol-based or column-based)

  • DNase I

  • Reagents for reverse transcription and quantitative PCR (RT-qPCR)

Protocol:

  • Cell Lysis:

    • Harvest approximately 1 x 10^7 cells per immunoprecipitation reaction.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 1 ml of ice-cold polysome lysis buffer.

    • Incubate on ice for 10 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding 50 µl of a 50% slurry of Protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation.

    • Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

    • Add 5-10 µg of anti-vigilin antibody or control IgG to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add 50 µl of a 50% slurry of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.

  • Washes:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads 4-5 times with 1 ml of ice-cold NT2 buffer. For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and then pellet.

  • RNA Elution and Purification:

    • After the final wash, resuspend the beads in 100 µl of NT2 buffer supplemented with 1 µl of DNase I and incubate at 37°C for 15 minutes to remove any contaminating DNA.

    • Add 1 ml of TRIzol reagent directly to the beads and proceed with RNA extraction according to the manufacturer's protocol.

  • Analysis:

    • Perform RT-qPCR on the purified RNA to quantify the enrichment of specific target RNAs in the this compound immunoprecipitate compared to the IgG control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect RNA-protein interactions based on the altered migration of an RNA-protein complex through a non-denaturing polyacrylamide gel compared to the free RNA probe.

Objective: To determine if recombinant or in vitro translated this compound can directly bind to a specific RNA sequence.

Materials:

  • Purified recombinant this compound protein or in vitro translation reaction product.

  • RNA probe of interest, labeled with a non-radioactive tag (e.g., biotin, fluorescent dye) or a radioactive isotope (e.g., 32P).

  • Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mM EDTA, 5% glycerol).

  • Non-denaturing polyacrylamide gel (4-6%).

  • TBE buffer (Tris-borate-EDTA).

  • Unlabeled specific and non-specific competitor RNAs.

  • Detection system appropriate for the label used (e.g., chemiluminescence for biotin, autoradiography for 32P).

Protocol:

  • Binding Reaction:

    • In a final volume of 20 µl, combine the following in a microcentrifuge tube:

      • 4 µl of 5x binding buffer.

      • 1-10 µg of purified this compound protein.

      • 1 µl of labeled RNA probe (e.g., 10-50 fmol).

      • Nuclease-free water to 20 µl.

    • For competition assays, pre-incubate the protein with a 50-100 fold molar excess of unlabeled specific or non-specific competitor RNA for 15 minutes on ice before adding the labeled probe.

    • Incubate the binding reaction at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a pre-run non-denaturing polyacrylamide gel.

    • Run the gel in 0.5x TBE buffer at 100-150 V at 4°C until the dye front has migrated approximately two-thirds of the way down the gel.

  • Detection:

    • Transfer the RNA from the gel to a nylon membrane.

    • Detect the labeled RNA probe using the appropriate method. A "shifted" band indicates the formation of a this compound-RNA complex.

Proximity Ligation Assay (PLA)

PLA is an in situ technique that allows for the visualization, localization, and quantification of protein-protein interactions within fixed cells.

Objective: To detect and visualize the interaction between this compound and a protein of interest (e.g., RAD51) in cells.

Materials:

  • Cells grown on coverslips.

  • Primary antibodies against this compound and the protein of interest, raised in different species (e.g., rabbit anti-vigilin, mouse anti-RAD51).

  • PLA probes (secondary antibodies conjugated to oligonucleotides).

  • Ligation and amplification reagents (provided in commercial PLA kits).

  • Fluorescently labeled oligonucleotides for detection.

  • Mounting medium with DAPI.

  • Fluorescence microscope.

Protocol:

  • Cell Preparation:

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with a suitable blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the cells with a mixture of the two primary antibodies (anti-vigilin and anti-interaction partner) diluted in antibody diluent overnight at 4°C.

  • PLA Probe Incubation:

    • Wash the cells with wash buffer.

    • Incubate with the PLA probes (one anti-rabbit and one anti-mouse) for 1 hour at 37°C in a humidity chamber.

  • Ligation and Amplification:

    • Wash the cells with wash buffer.

    • Incubate with the ligation solution containing ligase for 30 minutes at 37°C. This will circularize the oligonucleotides if the PLA probes are in close proximity (<40 nm).

    • Wash the cells.

    • Incubate with the amplification solution containing polymerase for 100 minutes at 37°C to perform rolling circle amplification of the circular DNA template.

  • Detection and Imaging:

    • Wash the cells.

    • Incubate with the detection solution containing fluorescently labeled oligonucleotides that will hybridize to the amplified DNA product.

    • Wash the cells and mount the coverslips with mounting medium containing DAPI.

    • Visualize the PLA signals (fluorescent spots) using a fluorescence microscope. Each spot represents an interaction event.

Signaling Pathways and Molecular Interactions

The diverse functions of this compound are a result of its integration into various cellular signaling pathways and interaction networks.

This compound in the DNA Damage Response Pathway

This compound is a key component of the homologous recombination pathway for DNA double-strand break repair.

Vigilin_DNA_Damage_Repair cluster_nucleus Nucleus DSB DNA Double-Strand Break Histone_Acetylation Histone Acetylation DSB->Histone_Acetylation This compound This compound Histone_Acetylation->this compound Recruitment BRCA1 BRCA1 This compound->BRCA1 Recruitment RAD51 RAD51 This compound->RAD51 Recruitment HR_Repair Homologous Recombination Repair BRCA1->HR_Repair RAD51->HR_Repair

Caption: this compound-mediated DNA double-strand break repair pathway.

This compound's Role in Cancer-Related Signaling

This compound's involvement in cancer is complex, with both tumor-suppressive and oncogenic roles. Its interaction with the c-fms proto-oncogene is a key example of its tumor-suppressive function.

Vigilin_Cancer_Signaling cluster_cytoplasm Cytoplasm cfms_mRNA c-fms mRNA (3' UTR) Translation Translation cfms_mRNA->Translation This compound This compound This compound->cfms_mRNA Binds This compound->Translation Inhibits mRNA_Degradation mRNA Degradation This compound->mRNA_Degradation Promotes Breast_Cancer_Invasion Breast Cancer Invasion This compound->Breast_Cancer_Invasion Inhibits HuR HuR HuR->cfms_mRNA Binds HuR->Translation Promotes CSF1R_Protein CSF-1R Protein CSF1R_Protein->Breast_Cancer_Invasion Promotes Translation->CSF1R_Protein

Caption: this compound's regulation of c-fms and its impact on breast cancer invasion.

Conclusion and Future Directions

This compound is a remarkably versatile protein with integral roles in fundamental cellular processes. Its ability to interact with a vast network of RNA and protein partners places it at a critical nexus of cellular regulation. The dual nature of this compound in cancer underscores the importance of understanding its context-dependent functions and the signaling pathways that govern its activity. For drug development professionals, this compound presents a potential therapeutic target, particularly in cancers where its expression is dysregulated. Future research should focus on elucidating the complete repertoire of this compound's interacting partners, defining the precise molecular mechanisms that dictate its functional switch between a tumor suppressor and an oncoprotein, and discovering small molecules or biologics that can modulate its activity for therapeutic benefit. The experimental approaches outlined in this guide provide a robust framework for advancing our understanding of this enigmatic and functionally significant protein.

References

vigilin (HDLBP) gene structure and conservation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Vigilin (HDLBP) Gene: Structure, Conservation, and Function

Executive Summary

This compound, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a highly conserved, multi-domain RNA-binding protein (RBP) integral to a diverse array of cellular processes. Characterized by its unique structure comprising 14 to 15 K Homology (KH) domains, this compound plays critical roles in post-transcriptional gene regulation, lipid metabolism, and genome stability. Its dysregulation is increasingly implicated in various pathologies, most notably in cancer, where it can function as both a tumor promoter and suppressor depending on the cellular context. This technical guide provides a comprehensive overview of the HDLBP gene structure, its evolutionary conservation, and its multifaceted molecular functions. We detail its involvement in key signaling pathways, including the RAF1-MAPK and stress granule formation pathways, and provide detailed protocols for advanced experimental techniques used to investigate its interactions and functions, such as PAR-CLIP and RNA Immunoprecipitation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's biology and its potential as a therapeutic target.

Introduction to this compound (HDLBP)

First identified in 1987 as a binding partner for high-density lipoprotein (HDL), the protein was later recognized as a member of a large, evolutionarily conserved family of RBPs and more commonly named this compound.[1] The human protein is encoded by the HDLBP gene.[2] this compound proteins are defined by a remarkable series of 14-15 RNA-interacting KH domains.[1] While initially studied for its role in cholesterol metabolism, research has revealed its profound involvement in fundamental cellular activities.[2][3]

Functionally, HDLBP is a multifaceted protein. It is predominantly located at the cytoplasmic face of the endoplasmic reticulum (ER) but is also found in the cytosol and nucleus.[1] It is involved in the regulation of translation, particularly for mRNAs encoding secretory and membrane proteins, chromosome segregation, and the maintenance of heterochromatin structure.[1][2] Its clinical relevance is underscored by its association with various cancers, including hepatocellular carcinoma (HCC), where it can promote proliferation and drug resistance by modulating key signaling pathways like the MAPK cascade.[4][5] This guide synthesizes current knowledge on HDLBP, offering a detailed look at its molecular architecture and its complex role in cellular signaling and disease.

Gene and Protein Structure

Genomic Organization

The human HDLBP gene is located on the reverse strand of chromosome 2 at band 2q37.3.[2][6] The gene is extensive, spanning a significant genomic region and giving rise to a complex transcriptional landscape with numerous splice variants.[7][8] The canonical transcript is composed of 35 exons.[2][9]

Attribute Description Reference(s)
Official Gene Symbol HDLBP[2]
Full Gene Name High Density Lipoprotein Binding Protein[2]
Common Aliases This compound, VGL, HBP[10]
Organism Homo sapiens[2]
Genomic Location Chromosome 2q37.3[2][9]
Coordinates (GRCh38) 2: 241,227,264-241,317,061 (reverse strand)[6][8]
Exon Count 35 (canonical transcript)[2][9]
Protein Accession Q00341 (UniProt)[10]
Amino Acid Count 1268[10]
Molecular Mass ~141 kDa[10]

Table 1: Human HDLBP Gene and Protein Characteristics. This table summarizes the key genomic and proteomic features of the human this compound (HDLBP) gene and its primary protein product.

Protein Domain Architecture

The defining feature of the this compound protein is its tandem array of K Homology (KH) domains, a motif known for binding single-stranded nucleic acids. The human HDLBP protein contains 15 KH domains, which constitute the majority of its sequence.[1] These domains are not all identical; 12 are considered classical KH domains containing a conserved GXXG loop essential for RNA binding, while three (KH domains 0, 2, and 12) are classified as "diverged" due to alterations in this critical motif.[1] This structural complexity allows HDLBP to bind a wide range of RNA targets, including mRNA, tRNA, and rRNA, and to interact with a variety of protein partners.[1]

HDLBP_Domains cluster_protein Human HDLBP Protein (1268 aa) cluster_legend Legend N_term N-term KH0 KH0 KH1 KH1 KH2 KH2 KH3 KH3 KH4 KH4 KH5 KH5 KH6 KH6 KH7 KH7 KH8 KH8 KH9 KH9 KH10 KH10 KH11 KH11 KH12 KH12 KH13 KH13 KH14 KH14 C_term C-term Classical Classical KH Domain Diverged Diverged KH Domain

Figure 1: Domain Architecture of Human this compound (HDLBP). Classical KH domains are shown in blue, while diverged domains (KH0, KH2, KH12) are in red.

Evolutionary Conservation

The this compound gene family is highly conserved throughout evolution, with homologs identified in species ranging from yeast to humans.[1] This deep evolutionary history highlights the fundamental importance of its cellular functions. The budding yeast homolog, Scp160, shares the characteristic multi-KH domain structure and participates in related processes of mRNA localization and translational control. The high degree of conservation makes model organisms invaluable for dissecting the complex functions of human HDLBP.

Clade Representative Organism Ortholog Symbol Reference(s)
MammaliaMouse (Mus musculus)Hdlbp[6][11]
AvesChicken (Gallus gallus)HDLBP[6]
ActinopterygiiZebrafish (Danio rerio)hdlbp[12]
InsectaFruit Fly (Drosophila melanogaster)Vig[12]
NematodaNematode (Caenorhabditis elegans)F59B2.2[12]
FungiBudding Yeast (Saccharomyces cerevisiae)SCP160[1]
ViridiplantaeThale Cress (Arabidopsis thaliana)AT1G15360[10]

Table 2: Conservation of the this compound (HDLBP) Gene Family. This table lists representative orthologs of the human HDLBP gene across various eukaryotic clades, demonstrating its deep evolutionary conservation.

Molecular Functions and Signaling Pathways

HDLBP's functions are intrinsically linked to its identity as a multi-domain RBP. It acts as a central hub for post-transcriptional regulation and is integrated into multiple signaling networks.

Role in mRNA Translation and Stability

A primary function of HDLBP is the regulation of protein synthesis. It directly interacts with a large fraction—over 80%—of mRNAs that are targeted to the endoplasmic reticulum.[13] Through Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) analysis, it has been shown that HDLBP preferentially binds to long, CU-rich motifs within the coding sequences (CDS) of these transcripts.[13] This interaction is thought to be multivalent, engaging multiple KH domains to enhance the translation efficiency of mRNAs encoding transmembrane and secreted proteins.[2] Consequently, the absence of HDLBP leads to impaired protein synthesis and secretion.[2]

Involvement in Cholesterol Metabolism

As its name suggests, HDLBP is involved in lipid metabolism. It binds high-density lipoprotein and is thought to play a role in cellular sterol metabolism, potentially by protecting cells from the over-accumulation of cholesterol.[2][3][10] The protein is implicated in the HDL clearance pathway.[10]

Function in Genome Stability and Heterochromatin

Beyond the cytoplasm, nuclear HDLBP has distinct roles in maintaining genome integrity. It has been shown to bind RNA and induce the formation of heterochromatin, a condensed state of chromatin associated with transcriptional silencing.[2][10] This function links HDLBP to the epigenetic regulation of gene expression and the structural organization of chromosomes.

Signaling Pathway 1: Regulation of RAF1-MAPK in Cancer

In hepatocellular carcinoma (HCC), HDLBP expression is often elevated and correlates with tumor progression and resistance to therapies like sorafenib.[4] Mechanistically, HDLBP acts as a critical regulator of the RAF1-MAPK signaling pathway. It physically interacts with the RAF1 kinase, shielding it from degradation.[4] Specifically, HDLBP competes with the E3 ubiquitin ligase TRIM71 for binding to RAF1, thereby inhibiting its ubiquitination and subsequent degradation by the proteasome.[4] The stabilized RAF1 is then activated via phosphorylation at Serine 259 by MEKK1, leading to downstream activation of the MEK/ERK cascade and promoting cell proliferation.[4]

RAF1_Pathway cluster_pathway HDLBP-Mediated RAF1 Stabilization in HCC HDLBP HDLBP TRIM71 TRIM71 (E3 Ligase) HDLBP->TRIM71 Inhibits Interaction RAF1 RAF1 HDLBP->RAF1 Binds & Stabilizes TRIM71->RAF1 Binds & Targets for Degradation Ub Ubiquitin RAF1->Ub pRAF1 p-RAF1 (Ser259) Proteasome Proteasome Degradation Ub->Proteasome MEKK1 MEKK1 MEKK1->RAF1 Phosphorylates MAPK_Pathway MAPK Pathway (MEK/ERK) pRAF1->MAPK_Pathway Activates Proliferation HCC Proliferation & Sorafenib Resistance MAPK_Pathway->Proliferation Promotes

Figure 2: HDLBP regulation of the RAF1-MAPK pathway. HDLBP stabilizes RAF1 by inhibiting TRIM71-mediated ubiquitination, leading to MAPK activation and promoting cancer cell proliferation.

In addition to the RAF1 pathway, HDLBP has also been shown to promote HCC metastasis through a BRAF-dependent epithelial-mesenchymal transition (EMT).[2]

Signaling Pathway 2: Role in Stress Granule Formation

Under conditions of cellular stress, such as oxidative or thermal shock, cells form stress granules (SGs)—cytoplasmic aggregates of stalled translation initiation complexes and mRNAs—to protect transcripts and conserve energy.[14] HDLBP is a core component of these granules and plays a pivotal role in their dynamics through its interaction with the Tuberous Sclerosis Complex 2 (TSC2) protein.[14][15] HDLBP physically binds to TSC2, and upon stress, both proteins co-localize to SGs.[14] Evidence suggests that HDLBP is responsible for recruiting TSC2 to these structures, as knocking down HDLBP impairs the translocation of TSC2 to SGs.[15] This interaction places HDLBP at a crossroads of stress response and metabolic regulation, as TSC2 is a key negative regulator of the mTORC1 pathway.

Stress_Granule_Pathway cluster_sg HDLBP-TSC2 Interaction in Stress Response Stress Cellular Stress (Oxidative, Thermal) HDLBP HDLBP Stress->HDLBP Induces Localization TSC2 TSC2 Stress->TSC2 Induces Localization SG_Components Core SG Proteins (e.g., G3BP1, mRNA) Stress->SG_Components Induces Aggregation HDLBP->TSC2 Physical Interaction Stress_Granule Stress Granule Assembly HDLBP->Stress_Granule Recruits TSC2 to SG TSC2->Stress_Granule SG_Components->Stress_Granule

Figure 3: Role of HDLBP and TSC2 in Stress Granule Formation. Upon cellular stress, HDLBP interacts with and facilitates the recruitment of TSC2 to assembling stress granules.

Methodologies for Studying HDLBP

Investigating the molecular functions of an RBP like HDLBP requires a specialized toolkit to identify its RNA targets and protein partners. Below is a general workflow followed by detailed protocols for two key techniques.

Experimental_Workflow cluster_workflow Workflow for Identifying HDLBP-RNA Interactions Discovery Discovery Phase: Transcriptome-wide Screening (e.g., PAR-CLIP, HITS-CLIP) Bioinformatics Bioinformatic Analysis: - Read Mapping - Peak Calling - Motif Discovery Discovery->Bioinformatics Validation Validation Phase: Candidate-based Approach (e.g., RIP-qPCR) Bioinformatics->Validation Candidate RNA Targets Functional Functional Characterization: - Knockdown/Overexpression - Reporter Assays Validation->Functional Validated Interactions

Figure 4: A general experimental workflow. This diagram outlines the multi-step process for identifying and characterizing the RNA targets of HDLBP.

Protocol: Identifying RNA Targets using PAR-CLIP

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a high-resolution method to identify the binding sites of RBPs transcriptome-wide.[16][17] It relies on the incorporation of a photoreactive nucleoside, such as 4-thiouridine (B1664626) (4SU), into nascent RNA transcripts, which can then be covalently crosslinked to interacting proteins with high efficiency using UV-A light (365 nm).[17] A key feature is that the crosslinking event induces a characteristic T-to-C mutation during reverse transcription, pinpointing the binding site with nucleotide resolution.[16]

Methodology:

  • Cell Culture and 4SU Labeling: Culture cells of interest (e.g., HEK293) and supplement the medium with 100 µM 4-thiouridine for approximately 16 hours to allow for its incorporation into newly synthesized RNA.[18]

  • UV Crosslinking: Wash the cells with PBS and irradiate them on ice with 365 nm UV light to induce covalent crosslinks between the 4SU-containing RNA and the interacting HDLBP.

  • Cell Lysis and Partial RNase Digestion: Lyse the crosslinked cells in NP-40 lysis buffer. Treat the lysate with a low concentration of RNase T1 (e.g., 1 U/µl) to fragment the RNA, making the RNP complexes more soluble and accessible for immunoprecipitation.[17][18]

  • Immunoprecipitation (IP): Incubate the cleared lysate with magnetic beads conjugated to an antibody specific for HDLBP (or a tag if using an overexpressed, tagged protein). This will capture HDLBP and its crosslinked RNA fragments.[18]

  • On-Bead RNA Processing: Wash the beads extensively. Perform a second, more stringent RNase T1 digestion to trim any non-protected RNA ends. Dephosphorylate the 5' ends of the RNA fragments using Calf Intestinal Phosphatase (CIP).

  • Radiolabeling and SDS-PAGE: Radiolabel the 5' ends of the crosslinked RNA fragments with γ-³²P-ATP using T4 Polynucleotide Kinase (PNK). Elute the protein-RNA complexes from the beads and separate them by size using SDS-PAGE.[18]

  • Membrane Transfer and RNA Isolation: Transfer the separated complexes to a nitrocellulose membrane. Visualize the radiolabeled HDLBP-RNA complexes via autoradiography and excise the corresponding band. Liberate the RNA from the protein by digesting with Proteinase K.[19]

  • Library Preparation and Sequencing: Ligate 3' and 5' adapters to the isolated RNA fragments. Perform reverse transcription to generate cDNA, which is then PCR-amplified. The resulting cDNA library is subjected to high-throughput sequencing.[16]

  • Bioinformatic Analysis: Align sequence reads to the reference genome/transcriptome. Identify binding sites by "peak calling" on clusters of reads. Crucially, identify characteristic T-to-C mutations within the peaks to confirm direct crosslinking events.[16]

Protocol: Validating Protein-RNA Interactions using RNA Immunoprecipitation (RIP)

RIP is used to detect the association of a specific protein with one or more RNA molecules in vivo.[20] It is an ideal method for validating candidate RNA targets identified through a discovery method like PAR-CLIP. The protocol typically involves immunoprecipitating the RBP of interest and then detecting the co-precipitated RNAs using quantitative reverse transcription PCR (qRT-PCR).

Methodology:

  • Cell Harvesting and Lysis: Harvest approximately 1x10⁷ cells. An optional formaldehyde (B43269) crosslinking step can be performed to stabilize interactions in vivo.[20][21] Resuspend the cell pellet in a freshly prepared, RNase-free RIP buffer containing protease and RNase inhibitors.[21]

  • Chromatin Shearing: Mechanically shear the lysate to release RNP complexes. This can be done by sonication or dounce homogenization.[20][21] The extent of shearing may need to be optimized for the cell type.

  • Immunoprecipitation: Clear the lysate by centrifugation. Set aside a small aliquot as "input" control. Incubate the remaining lysate with 2-10 µg of an antibody against HDLBP overnight at 4°C with gentle rotation. A non-specific IgG antibody should be used in a parallel sample as a negative control.[20]

  • Bead Capture: Add Protein A/G magnetic beads to each IP reaction and incubate for 1-2 hours at 4°C to capture the antibody-RBP-RNA complexes.[20]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with ice-cold RIP buffer to remove non-specific binding.[21]

  • Protein and RNA Elution: Elute the complexes from the beads. Perform a Proteinase K digestion to remove the antibody and the RBP, releasing the RNA.

  • RNA Purification: Purify the RNA from the eluate (and from the input sample) using a standard phenol-chloroform extraction or a column-based RNA purification kit.

  • qRT-PCR Analysis: Reverse transcribe the purified RNA into cDNA. Use qPCR with primers specific to the candidate target RNA to quantify its abundance in the HDLBP-IP, IgG-IP, and input samples. Enrichment in the HDLBP-IP sample relative to the IgG control indicates a bona fide interaction.

Conclusion and Future Directions

This compound (HDLBP) has emerged from its initial characterization as a lipid-binding protein to be recognized as a master regulator of post-transcriptional gene expression. Its highly conserved, multi-domain structure enables it to interact with a vast network of RNAs and proteins, placing it at the center of crucial cellular processes from protein synthesis to stress response and metabolic control. Its deep involvement in the pathology of diseases like hepatocellular carcinoma highlights its potential as both a biomarker and a therapeutic target.[5]

Future research will likely focus on several key areas. A major challenge is to functionally deconvolute the roles of the 15 individual KH domains. Understanding which domains, or combinations of domains, are responsible for binding specific classes of RNA or interacting with distinct protein partners will be critical. Furthermore, exploring the mechanisms that regulate HDLBP's own expression and localization will provide deeper insights into its function. Finally, the development of small molecules or biologics that can specifically modulate HDLBP's interaction with key oncogenic partners, such as RAF1, could open new avenues for targeted cancer therapies. Continued investigation into this complex and fascinating protein is certain to yield fundamental insights into cellular biology and disease.

References

The Multifaceted Subcellular Landscape of Vigilin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vigilin, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a highly conserved, multi-domain RNA-binding protein implicated in a diverse array of cellular processes, from RNA metabolism and transport to heterochromatin formation and the DNA damage response.[1][2] A protein's function is intrinsically linked to its subcellular localization. This technical guide provides an in-depth overview of the subcellular distribution of this compound across various cell types, presenting available quantitative data, detailed experimental protocols for its localization studies, and visual representations of associated pathways and workflows. Understanding the precise location of this compound within the cell is paramount to elucidating its complex roles in both normal physiology and disease states, thereby offering potential avenues for therapeutic intervention.

Subcellular Localization of this compound: A Multi-Compartmental Protein

This compound exhibits a complex and dynamic subcellular distribution, with its presence robustly documented in the cytoplasm, nucleus, and in association with the endoplasmic reticulum and ribosomes. This widespread localization underscores its involvement in a multitude of cellular functions.

Cytoplasmic and Nuclear Presence

Numerous studies have demonstrated that this compound is found in both the cytoplasm and the nucleus.[3][4] Immunohistological studies in various cell types have shown a significant accumulation of this compound in the cytoplasm.[4] However, it is also present in the nucleus, with some studies suggesting similar concentrations in both compartments, supporting the hypothesis that this compound may shuttle between the nucleus and the cytoplasm. The distribution within the nucleus is not uniform; it has been observed to be concentrated at the inner layer of the nuclear membrane and in regions of prominent DAPI staining.[3]

Association with the Endoplasmic Reticulum and Ribosomes

This compound is also localized to the rough endoplasmic reticulum.[5] Immunocytochemical studies in rat exocrine pancreatic cells have shown immunoreactivity for this compound on membranes bearing ribosomes.[5] This association with the protein synthesis machinery is further supported by evidence of its co-localization with 80S ribosomes.[2] this compound has been found to associate with both free and membrane-bound ribosomes, suggesting a general role in the localization of mRNAs to actively translating ribosomes.

Quantitative Distribution of this compound

While the presence of this compound in multiple subcellular compartments is well-established, precise quantitative data on its distribution remains limited in the literature. Most studies describe its localization qualitatively. However, some quantitative proteomics studies provide insights into the relative abundance of this compound in different subcellular fractions.

Cell TypeSubcellular FractionMethodRelative Abundance/ObservationReference
HeLaCytoplasmMass Spectrometry-based Subcellular ProteomicsHigh[6]
HeLaNucleusMass Spectrometry-based Subcellular ProteomicsModerate[6]
HeLaEndoplasmic ReticulumMass Spectrometry-based Subcellular ProteomicsModerate[6]
HeLaRibosome-associatedCo-sedimentation followed by Western BlotPresent[2]
Rat LiverMicrosomal FractionCell Fractionation and ImmunoblottingEnriched[5]
Human HEp-2CytoplasmImmunofluorescenceStrong signal[2]
Human HEp-2NucleusImmunofluorescenceModerate signal[2]
Rat Exocrine PancreasRough Endoplasmic ReticulumImmunocytochemistryPositive staining[5]
Rat Exocrine PancreasNucleusImmunocytochemistryPositive staining[5]

Note: The terms "High," "Moderate," and "Enriched" are relative descriptions based on the qualitative and semi-quantitative data presented in the cited literature. Further targeted quantitative studies are required to establish precise percentage distributions.

Experimental Protocols for Studying this compound Subcellular Localization

The following are detailed methodologies for key experiments used to determine the subcellular localization of this compound.

Immunofluorescence Staining for Visualizing this compound

This protocol allows for the in-situ visualization of this compound within cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Anti-Vigilin antibody (dilution to be optimized, typically 1:100 - 1:500)

  • Secondary antibody: Fluorophore-conjugated anti-rabbit/mouse IgG (dilution to be optimized)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Wash cells grown on coverslips three times with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating in blocking solution for 1 hour at room temperature.

  • Incubate the cells with the primary anti-Vigilin antibody diluted in blocking solution overnight at 4°C in a humidified chamber.

  • Wash the cells three times with PBS for 5 minutes each.

  • Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the slides using a fluorescence or confocal microscope.

Subcellular Fractionation and Western Blotting

This method allows for the biochemical separation of cellular compartments and subsequent detection of this compound in each fraction.

Materials:

  • Cultured cells

  • PBS

  • Cytoplasmic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitors)

  • Nuclear lysis buffer (e.g., 20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitors)

  • Microcentrifuge

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-Vigilin antibody

  • Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG

  • Chemiluminescent substrate

  • Fraction-specific marker antibodies (e.g., anti-Tubulin for cytoplasm, anti-Lamin B1 for nucleus)

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in cytoplasmic lysis buffer and incubate on ice for 15 minutes.

  • Homogenize the cells using a Dounce homogenizer or by passing through a narrow-gauge needle.

  • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Collect the supernatant, which is the cytoplasmic fraction.

  • Wash the nuclear pellet with cytoplasmic lysis buffer.

  • Resuspend the nuclear pellet in nuclear lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.

  • Determine the protein concentration of both fractions using a protein assay (e.g., BCA).

  • Separate equal amounts of protein from each fraction by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary anti-Vigilin antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate.

  • Probe separate blots with antibodies against cytoplasmic and nuclear markers to assess the purity of the fractions.

Visualizing Workflows and Functional Relationships

Experimental Workflow for Determining Subcellular Localization

experimental_workflow cluster_IF Immunofluorescence cluster_fractionation Subcellular Fractionation start Cell Culture fixation Fixation & Permeabilization start->fixation lysis Cell Lysis & Homogenization start->lysis primary_ab Primary Antibody Incubation (anti-Vigilin) fixation->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab imaging Fluorescence Microscopy secondary_ab->imaging fractionation Differential Centrifugation lysis->fractionation cyto_frac Cytoplasmic Fraction fractionation->cyto_frac nuc_frac Nuclear Fraction fractionation->nuc_frac sds_page SDS-PAGE & Western Blot cyto_frac->sds_page nuc_frac->sds_page detection Chemiluminescent Detection sds_page->detection

Caption: Workflow for studying this compound's subcellular localization.

Functional Landscape of this compound Based on Subcellular Localization

vigilin_functions cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound Heterochromatin Heterochromatin Formation This compound->Heterochromatin shuttles to DNA_Repair DNA Damage Response This compound->DNA_Repair mRNA_Stability mRNA Stability This compound->mRNA_Stability shuttles to RNA_Transport RNA Transport This compound->RNA_Transport Ribosomes Ribosomes This compound->Ribosomes ER Endoplasmic Reticulum This compound->ER Gene_Silencing Gene Silencing Heterochromatin->Gene_Silencing Translation_Control Translational Control mRNA_Stability->Translation_Control Translation_Control->Ribosomes Translation_Control->ER

Caption: this compound's functions are tied to its subcellular location.

Conclusion

This compound's presence in multiple subcellular compartments highlights its versatile role in cellular function. While its localization in the cytoplasm, nucleus, endoplasmic reticulum, and on ribosomes is well-documented, a deeper quantitative understanding of its dynamic distribution is necessary. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers aiming to further unravel the intricate biology of this compound. Future studies focusing on the quantitative dynamics of this compound's nucleocytoplasmic shuttling and its association with the protein synthesis machinery in response to various cellular stimuli will be crucial in fully elucidating its role in health and disease, and for the development of novel therapeutic strategies.

References

The Discovery and Inaugural Characterization of Vigilin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Published: December 16, 2025

Abstract

This technical guide provides an in-depth overview of the discovery and initial characterization of the protein vigilin, also known as the High-Density Lipoprotein Binding Protein (HDLBP). This compound is a highly conserved, multi-domain RNA-binding protein implicated in a wide array of cellular processes, including RNA transport, metabolism, and the regulation of gene expression. This document details the seminal experiments that led to its identification, the determination of its primary biochemical properties, and its initial subcellular localization. Included are summaries of key quantitative data, detailed experimental protocols derived from foundational studies, and visualizations of experimental workflows and conceptual frameworks. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the fundamental biology of this compound and its potential as a therapeutic target.

Introduction

This compound, first identified in the early 1990s, has emerged as a crucial player in post-transcriptional gene regulation. Characterized by its unique structure, comprising 14 to 15 tandemly arranged K homology (KH) domains, this compound is one of the largest known RNA-binding proteins.[1][2] Its evolutionary conservation from yeast to humans underscores its fundamental role in cellular function.[3] The initial discovery of this compound was not as an RNA-binding protein but as a protein associated with high-density lipoprotein, hence its alternative name, HDLBP. However, subsequent research quickly unveiled its affinity for RNA and its involvement in critical cellular processes. This guide revisits the foundational studies that first brought this multifaceted protein to light.

Initial Discovery and Cloning

The journey to understanding this compound began with the cloning of its cDNA from chicken chondrocytes by Schmidt et al. in 1992.[3] This pioneering work revealed a large open reading frame encoding a protein with a remarkable structure: 14 tandemly repeated homologous domains. These domains, later identified as KH domains, hinted at a potential role in nucleic acid binding. The absence of a signal peptide sequence in the deduced amino acid sequence suggested an intracellular localization for the protein.[3]

Biochemical Characterization

Molecular Weight Determination

One of the first biochemical properties to be determined was the molecular weight of this compound. Through Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and immunoblotting, early studies consistently identified a protein with an apparent molecular mass of approximately 150-155 kDa.[4] This finding was in agreement with the predicted molecular weight from the cloned cDNA.

ParameterDetermined ValueMethodReference
Apparent Molecular Mass155 kDaSDS-PAGE, Immunoblotting[4]
Apparent Molecular Mass150-155 kDaSDS-PAGE, RNA Affinity Chromatography

Table 1: Initial Molecular Weight Determination of this compound. This table summarizes the initial experimentally determined molecular weight of the this compound protein.

RNA-Binding Properties

A pivotal moment in the characterization of this compound was the discovery of its RNA-binding capabilities. In 1997, Dodson and Shapiro identified this compound as the estrogen-inducible vitellogenin mRNA 3'-untranslated region (UTR)-binding protein (VitRNABP) in Xenopus laevis. This study demonstrated that this compound binds with high affinity and specificity to a 27-nucleotide region within the 3'-UTR of vitellogenin mRNA, a transcript stabilized by estrogen. While precise dissociation constants (Kd) were not reported in the initial abstract, a subsequent study indicated that this compound binds to the vitellogenin mRNA 3'-UTR with at least a 30-fold higher affinity than to the albumin mRNA.[5][6] Later work also provided evidence for this compound's association with tRNA in a cytoplasmic ribonucleoprotein complex.[2][7]

RNA SubstrateRelative Binding AffinityMethodReference
Vitellogenin mRNA 3'-UTRHighRNA Gel Mobility Shift Assay
Albumin mRNA>30-fold lower than Vitellogenin mRNA 3'-UTRCompetitive Binding Assay[5][6]
tRNAForms a complexImmunoaffinity Chromatography, RNase Protection[2][7]

Table 2: Early Characterization of this compound's RNA-Binding Properties. This table outlines the initial findings on the RNA-binding characteristics of this compound.

Subcellular Localization

Initial immunocytochemical studies by Neu-Yilik et al. in 1993 demonstrated that this compound is predominantly localized in the cytoplasm.[4] However, a subsequent study by Kügler et al. in 1996 provided evidence for a functional nuclear localization sequence (NLS) located between the second and third KH domains.[1] Their findings suggested that this compound is present in both the cytoplasm and the nucleus at "similar concentrations," hinting at a potential shuttling mechanism between these two compartments.[1] Further immunoelectron microscopy studies by Klinger and Kruse in 1996 localized this compound to the rough endoplasmic reticulum and within the nucleus, supporting a role in both protein synthesis and nuclear processes.[8]

Cellular CompartmentRelative AbundanceMethodReference
CytoplasmPredominantImmunohistochemistry[4]
NucleusSimilar to CytoplasmCell Fractionation, Immunoblotting[1]
Rough Endoplasmic ReticulumPresentImmunoelectron Microscopy[8]

Table 3: Initial Subcellular Localization of this compound. This table summarizes the early findings on the distribution of this compound within the cell.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial characterization of this compound. These protocols are based on the descriptions provided in the referenced publications.

SDS-PAGE and Molecular Weight Determination

This protocol is based on the methods used by Neu-Yilik et al. (1993) for determining the apparent molecular mass of this compound.

1. Sample Preparation:

  • Lyse cells in a buffer containing non-ionic detergents and protease inhibitors.

  • Quantify total protein concentration using a standard method (e.g., Bradford assay).

  • Mix protein lysates with 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue).

  • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

2. Electrophoresis:

  • Prepare a 7.5% polyacrylamide gel.

  • Load the denatured protein samples and a pre-stained molecular weight marker into the wells.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

3. Immunoblotting:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against this compound overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose to X-ray film or a digital imager.

4. Molecular Weight Estimation:

  • Compare the migration of the this compound band to the migration of the proteins in the molecular weight marker to estimate its apparent molecular mass.

Cell Fractionation for Subcellular Localization

This protocol is based on the methods described by Kügler et al. (1996) to separate cytoplasmic and nuclear fractions.

1. Cell Lysis and Cytoplasmic Fraction Isolation:

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow cells to swell.

  • Lyse the cells using a Dounce homogenizer with a loose pestle.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.

  • The supernatant contains the cytoplasmic fraction.

2. Nuclear Fraction Isolation:

  • Wash the nuclear pellet with the hypotonic buffer.

  • Resuspend the nuclear pellet in a high-salt extraction buffer and incubate on ice with gentle agitation to extract nuclear proteins.

  • Centrifuge at a high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet the nuclear debris.

  • The supernatant contains the nuclear protein fraction.

3. Western Blot Analysis:

  • Analyze equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE and immunoblotting as described in section 5.1.

RNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol is based on the methods used by Dodson and Shapiro (1997) to demonstrate this compound's binding to the vitellogenin mRNA 3'-UTR.

1. Probe Preparation:

  • Synthesize a radiolabeled RNA probe corresponding to the target binding site (e.g., the 27-nucleotide region of the vitellogenin mRNA 3'-UTR) by in vitro transcription in the presence of [α-³²P]UTP.

  • Purify the labeled RNA probe.

2. Binding Reaction:

  • Incubate the radiolabeled RNA probe with purified this compound protein or cell extracts containing this compound in a binding buffer.

  • For competition assays, add an excess of unlabeled competitor RNA (specific or non-specific) to the reaction mixture before adding the labeled probe.

3. Electrophoresis:

  • Resolve the binding reactions on a non-denaturing polyacrylamide gel at 4°C.

4. Detection:

  • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled RNA.

  • A "shifted" band, migrating slower than the free probe, indicates the formation of an RNA-protein complex.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Discovery_and_Cloning cluster_Discovery Discovery cluster_Cloning Cloning and Sequencing cluster_Analysis Sequence Analysis Chicken_Chondrocytes Chicken Chondrocytes cDNA_Library cDNA Library Construction Chicken_Chondrocytes->cDNA_Library mRNA extraction Screening Screening with Degenerate Probes cDNA_Library->Screening Vigilin_cDNA_Clone Isolation of this compound cDNA Clone Screening->Vigilin_cDNA_Clone Sequencing DNA Sequencing Vigilin_cDNA_Clone->Sequencing Deduced_AA_Sequence Deduced Amino Acid Sequence Sequencing->Deduced_AA_Sequence Domain_Identification Identification of 14 Repeated Domains (KH Domains) Deduced_AA_Sequence->Domain_Identification No_Signal_Peptide Absence of Signal Peptide Deduced_AA_Sequence->No_Signal_Peptide

Figure 1. Workflow for the discovery and cloning of this compound cDNA.

Subcellular_Localization_Workflow Cultured_Cells Cultured Cells Cell_Lysis Hypotonic Lysis & Dounce Homogenization Cultured_Cells->Cell_Lysis Low_Speed_Centrifugation Low-Speed Centrifugation (1,000 x g) Cell_Lysis->Low_Speed_Centrifugation Supernatant Supernatant (Cytoplasmic Fraction) Low_Speed_Centrifugation->Supernatant Pellet Pellet (Nuclei) Low_Speed_Centrifugation->Pellet Western_Blot SDS-PAGE and Western Blot Analysis Supernatant->Western_Blot High_Salt_Extraction High-Salt Extraction Pellet->High_Salt_Extraction High_Speed_Centrifugation High-Speed Centrifugation (16,000 x g) High_Salt_Extraction->High_Speed_Centrifugation Nuclear_Extract Supernatant (Nuclear Fraction) High_Speed_Centrifugation->Nuclear_Extract Nuclear_Extract->Western_Blot

Figure 2. Experimental workflow for this compound subcellular localization.

Vigilin_Function_Relationship cluster_RNA_Binding RNA Binding cluster_Cellular_Processes Cellular Processes This compound This compound (150-155 kDa) mRNA mRNA (e.g., vitellogenin 3'-UTR) This compound->mRNA binds to tRNA tRNA This compound->tRNA associates with Nucleo-cytoplasmic_Transport Nucleo-cytoplasmic Transport This compound->Nucleo-cytoplasmic_Transport may shuttle mRNA_Stability mRNA Stability mRNA->mRNA_Stability regulates Protein_Synthesis Protein Synthesis tRNA->Protein_Synthesis involved in

Figure 3. Conceptual diagram of this compound's initial known interactions.

Conclusion

The initial characterization of this compound laid the groundwork for decades of research into its diverse cellular functions. From its discovery as a large, multi-domain protein to the elucidation of its RNA-binding properties and subcellular localization, these early studies provided a critical foundation for our current understanding of this compound's role in gene regulation and cellular homeostasis. The experimental approaches detailed in this guide remain fundamental to the study of RNA-binding proteins and continue to be relevant for researchers in the field. As our understanding of the intricate networks of post-transcriptional control expands, the foundational knowledge of proteins like this compound will be invaluable for the development of novel therapeutic strategies targeting RNA-mediated diseases.

References

The Multifunctional RNA-Binding Protein Vigilin: A Deep Dive into its Domains and Putative Functions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vigilin, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a large, evolutionarily conserved RNA-binding protein (RBP) that plays a critical role in a multitude of cellular processes. Characterized by its unique structure comprising 14 to 15 K-homology (KH) domains, this compound is a versatile protein implicated in RNA metabolism, translational control, genomic stability, and cellular signaling. Its multifaceted nature and association with various diseases, including cancer and cardiovascular conditions, have made it a subject of intense research and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound's protein domains, their putative functions, quantitative binding data, and detailed experimental protocols for their study.

This compound Protein Domains: Architecture and Function

The defining feature of the this compound protein is its tandem array of 14 K-homology (KH) domains. The KH domain is a highly conserved RNA-binding motif of approximately 70 amino acids, first identified in the heterogeneous nuclear ribonucleoprotein (hnRNP) K.[1] These domains are the primary mediators of this compound's interactions with a vast array of RNA molecules, including messenger RNAs (mRNAs), transfer RNAs (tRNAs), and non-coding RNAs.[2][3]

The multiple KH domains within a single this compound polypeptide chain are not all identical; some are considered "classical" KH domains, while others are more diverged in sequence.[1][4] This structural diversity likely contributes to the broad range of RNA targets and the functional versatility of this compound. While the precise function of each individual KH domain is still under investigation, studies suggest that they can act both independently and cooperatively to bind RNA with high affinity and specificity.[1] The two most C-terminal KH domains, KH13 and KH14, have been identified as the primary interface for mRNA binding.[2][3]

Quantitative Data on this compound-Nucleic Acid Interactions

The binding affinity of this compound for its nucleic acid targets is a critical parameter for understanding its biological function. Electrophoretic mobility shift assays (EMSAs) have been employed to determine the apparent dissociation constants (Kd) for this compound's interaction with specific RNA and DNA sequences.

Interacting MoleculeApparent Dissociation Constant (Kd)Experimental Method
Vitellogenin mRNA 3'-UTR10 nMElectrophoretic Mobility Shift Assay (EMSA)
Dodecasatellite C-strand ssDNA1.4 nMElectrophoretic Mobility Shift Assay (EMSA)

Table 1: Quantitative analysis of this compound's binding affinity to nucleic acids. Data sourced from Goolsby and Shapiro, 2003.[2]

Putative Functions of this compound Domains

The collective action of this compound's KH domains underpins its involvement in a wide array of cellular processes, occurring in both the nucleus and the cytoplasm.[5]

Nuclear Functions:

  • Heterochromatin Formation and Genomic Stability: this compound has been implicated in the establishment and maintenance of heterochromatin, a tightly packed form of DNA that is transcriptionally silent. This function is crucial for maintaining genome stability and regulating gene expression.[6]

  • DNA Repair: Emerging evidence suggests a role for this compound in DNA double-strand break repair, highlighting its importance in preserving the integrity of the genome.[6]

  • Chromosome Segregation: this compound is thought to play a role in the proper segregation of chromosomes during cell division.[6]

Cytoplasmic Functions:

  • RNA Transport and Localization: this compound is involved in the transport of specific mRNAs from the nucleus to the cytoplasm and their subsequent localization to particular subcellular compartments.[5]

  • mRNA Stability and Translation: By binding to the 3'-untranslated regions (UTRs) of target mRNAs, this compound can influence their stability and the efficiency of their translation into proteins.[2][6] For instance, it has been shown to regulate the translation of apolipoprotein B (ApoB) mRNA, thereby controlling the secretion of very-low-density lipoproteins (VLDL).

  • Ribosome Association: this compound has been found to associate with ribosomes, further supporting its role in the regulation of protein synthesis.[3]

Experimental Protocols

Studying the intricate functions of this compound and its domains requires a variety of sophisticated molecular biology techniques. Below are detailed methodologies for key experiments used to investigate this compound-RNA interactions.

RNA Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a fundamental technique used to detect and characterize RNA-protein interactions in vitro.[3][7][8]

Objective: To determine if this compound or its isolated KH domains can bind to a specific RNA sequence and to estimate the binding affinity.

Methodology:

  • Probe Preparation:

    • Synthesize the RNA probe of interest, typically 20-100 nucleotides in length.

    • Label the 5' end of the RNA probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin, fluorescent dye).

    • Purify the labeled probe using gel electrophoresis or chromatography to remove unincorporated label.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following components in a final volume of 20 µL:

      • Binding Buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol).

      • Purified this compound protein or KH domain fragment at varying concentrations.

      • Labeled RNA probe (typically at a final concentration of 0.1-1 nM).

      • (Optional) A non-specific competitor RNA (e.g., yeast tRNA) to reduce non-specific binding.

      • (Optional) For competition assays, include an excess of unlabeled specific competitor RNA.

    • Incubate the binding reaction at room temperature for 20-30 minutes to allow for complex formation.

  • Electrophoresis:

    • Load the binding reactions onto a native polyacrylamide gel (4-6% acrylamide).

    • Run the gel in a cold room or at 4°C to prevent dissociation of the RNA-protein complexes.

  • Detection:

    • For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film.

    • For non-radioactive probes, transfer the RNA-protein complexes to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

UV Cross-linking and Immunoprecipitation (CLIP)

CLIP is a powerful technique used to identify the in vivo RNA targets of a specific RNA-binding protein.[9][10]

Objective: To isolate and identify the RNA molecules that are directly bound by this compound within a cellular context.

Methodology:

  • UV Cross-linking:

    • Grow cells of interest to the desired confluency.

    • Wash the cells with ice-cold PBS.

    • Expose the cells to UV radiation (254 nm) to induce covalent cross-links between proteins and nucleic acids that are in close proximity.

  • Cell Lysis and RNase Digestion:

    • Lyse the cross-linked cells in a lysis buffer containing detergents and protease inhibitors.

    • Partially digest the RNA using a low concentration of RNase A/T1 to generate small RNA fragments bound by the protein of interest.

  • Immunoprecipitation:

    • Incubate the cell lysate with magnetic beads conjugated to an antibody specific for this compound.

    • Wash the beads extensively to remove non-specifically bound proteins and RNA.

  • RNA-Protein Complex Isolation and RNA Ligation:

    • Elute the this compound-RNA complexes from the beads.

    • Ligate a 3' RNA adapter to the RNA fragments.

    • Radioactively label the 5' end of the RNA fragments.

  • SDS-PAGE and Membrane Transfer:

    • Separate the this compound-RNA complexes by SDS-PAGE.

    • Transfer the complexes to a nitrocellulose membrane.

  • RNA Isolation:

    • Excise the region of the membrane corresponding to the molecular weight of the this compound-RNA complex.

    • Treat the membrane slice with proteinase K to digest the protein, releasing the RNA fragments.

  • Reverse Transcription and PCR Amplification:

    • Ligate a 5' RNA adapter to the isolated RNA fragments.

    • Reverse transcribe the RNA into cDNA.

    • Amplify the cDNA by PCR.

  • Sequencing and Data Analysis:

    • Sequence the amplified cDNA library using high-throughput sequencing.

    • Align the sequencing reads to the genome to identify the this compound-bound RNA targets.

RNA Immunoprecipitation (RIP)

RIP is another technique used to identify RNAs associated with a specific RBP, though it typically does not involve UV cross-linking, thus capturing both direct and indirect interactions within a larger complex.[11][12][13]

Objective: To co-immunoprecipitate this compound and its associated RNA molecules to identify its RNA interaction partners.

Methodology:

  • Cell Lysis:

    • Harvest cells and prepare a cell lysate under non-denaturing conditions to preserve native RNA-protein complexes.

  • Immunoprecipitation:

    • Incubate the cell lysate with magnetic beads coated with an anti-vigilin antibody or a control IgG.

    • Wash the beads to remove non-specific binding partners.

  • RNA Elution and Purification:

    • Elute the RNA-protein complexes from the beads.

    • Isolate the RNA from the immunoprecipitated complexes using a phenol-chloroform extraction or a column-based method.

  • RNA Analysis:

    • Analyze the purified RNA using various methods:

      • RT-qPCR: To quantify the enrichment of specific candidate RNAs.

      • Microarray: To identify the global population of RNAs associated with this compound.

      • RNA-sequencing (RIP-Seq): For a comprehensive and unbiased identification of all this compound-associated RNAs.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Vigilin_Domains cluster_this compound Human this compound (HDLBP) KH1 KH1 KH2 KH2 (diverged) KH1->KH2 KH3 KH3 KH2->KH3 KH4 KH4 KH3->KH4 KH5 KH5 KH4->KH5 KH6 KH6 KH5->KH6 KH7 KH7 KH6->KH7 KH8 KH8 KH7->KH8 KH9 KH9 KH8->KH9 KH10 KH10 KH9->KH10 KH11 KH11 KH10->KH11 KH12 KH12 (diverged) KH11->KH12 KH13 KH13 KH12->KH13 KH14 KH14 KH13->KH14 C_terminus C-terminus KH14->C_terminus N_terminus N-terminus N_terminus->KH1

Caption: Domain organization of human this compound protein.

CLIP_Seq_Workflow cluster_in_vivo In Vivo cluster_in_vitro In Vitro cluster_analysis Analysis uv_crosslinking 1. UV Cross-linking of Cells lysis 2. Cell Lysis & RNase Digestion uv_crosslinking->lysis ip 3. Immunoprecipitation with anti-Vigilin Ab lysis->ip ligation_labeling 4. 3' Adapter Ligation & 5' Radiolabeling ip->ligation_labeling sds_page 5. SDS-PAGE & Membrane Transfer ligation_labeling->sds_page rna_isolation 6. RNA Isolation from Membrane sds_page->rna_isolation rt_pcr 7. Reverse Transcription & PCR Amplification rna_isolation->rt_pcr sequencing 8. High-Throughput Sequencing rt_pcr->sequencing data_analysis 9. Data Analysis & Target Identification sequencing->data_analysis Vigilin_Functions cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm heterochromatin Heterochromatin Formation dna_repair DNA Repair chromosome_segregation Chromosome Segregation rna_transport mRNA Transport & Localization mrna_stability mRNA Stability translation_regulation Translation Regulation Vigilin_Nuclear Nuclear this compound Vigilin_Nuclear->heterochromatin Vigilin_Nuclear->dna_repair Vigilin_Nuclear->chromosome_segregation Vigilin_Cytoplasmic Cytoplasmic this compound Vigilin_Nuclear->Vigilin_Cytoplasmic Nuclear Export Vigilin_Cytoplasmic->rna_transport Vigilin_Cytoplasmic->mrna_stability Vigilin_Cytoplasmic->translation_regulation Vigilin_Cytoplasmic->Vigilin_Nuclear Nuclear Import

References

The Evolutionary Conservation of Vigilin/HDLBP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Aspects of Vigilin/HDLBP for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a highly conserved, multi-domain RNA-binding protein that plays a crucial role in a variety of cellular processes. Its remarkable evolutionary conservation from yeast to humans underscores its fundamental importance in eukaryotic biology. This technical guide provides a comprehensive overview of the evolutionary conservation of this compound/HDLBP, its conserved functions, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating the multifaceted roles of this intriguing protein and for professionals in drug development exploring its potential as a therapeutic target.

This compound is characterized by the presence of 14 to 15 tandemly arranged K Homology (KH) domains, which are well-known RNA-binding motifs.[1][2] While initially identified for its ability to bind high-density lipoproteins, subsequent research has revealed its primary role as an RNA-binding protein involved in the regulation of translation, particularly of proteins destined for the secretory pathway.[3][4] Its functions extend to chromosome segregation, cholesterol transport, and carcinogenesis, highlighting its pleiotropic nature.[2][5]

Evolutionary Conservation of this compound/HDLBP

The this compound protein family is evolutionarily ancient, with orthologs found in a wide range of eukaryotic organisms, from single-celled yeast to complex mammals. This deep conservation points to a fundamental and conserved cellular function.

Sequence Conservation

Table 1: this compound/HDLBP Orthologs and Sequence Conservation (Illustrative)

SpeciesGene SymbolProtein NameUniProt IDSequence Identity to Human (%)
Homo sapiensHDLBPThis compoundQ00341100%
Mus musculusHdlbpThis compoundQ8VDJ3~95%
Xenopus laevishdlbphigh density lipoprotein binding protein-High
Saccharomyces cerevisiaeSCP160Scp160P25555Significant homology in KH domains

Note: The percentage identities are estimations based on available literature and require formal bioinformatic analysis for precise values. The Xenopus laevis entry lacks a specific UniProt ID in the search results, but its existence and high conservation are documented.[1][7]

Domain Architecture Conservation

The characteristic multi-KH domain architecture of this compound is a key conserved feature. Human HDLBP and its yeast ortholog, Scp160, both possess a large number of KH domains, although the exact number can vary slightly between species.[1] This conserved domain structure is essential for its function, allowing for multivalent binding to RNA targets.[8] Some of the KH domains are classified as "classical" with a conserved GXXG motif, while others are "diverged," suggesting potentially specialized roles in RNA recognition or protein-protein interactions.[1]

Conserved Functions of this compound/HDLBP

The high degree of structural conservation of this compound/HDLBP is mirrored by the conservation of its cellular functions across species.

Role in ER-Associated Translation

A primary and highly conserved function of this compound/HDLBP is its role in the translation of a specific subset of mRNAs at the endoplasmic reticulum (ER).[3][5] this compound/HDLBP preferentially binds to long CU-rich motifs located within the coding sequences (CDS) of mRNAs encoding secreted and transmembrane proteins.[5][8] This interaction is thought to enhance the translational efficiency of these target mRNAs. A key and well-studied target is the mRNA of apolipoprotein B (ApoB), a crucial component of very-low-density lipoproteins (VLDL).[5] By promoting ApoB translation, this compound plays a significant role in VLDL secretion and lipid metabolism.[5]

Other Conserved Roles

Beyond its role in translation, this compound/HDLBP has been implicated in several other fundamental cellular processes that are conserved across species:

  • Cholesterol Homeostasis: Its initial discovery was linked to HDL binding, and it continues to be implicated in cellular cholesterol metabolism.[5]

  • Chromosome Segregation: Studies in yeast and other organisms have suggested a role for this compound in ensuring proper chromosome segregation during cell division.[2]

  • Carcinogenesis: Dysregulation of this compound/HDLBP expression has been linked to various cancers, where it can act as either a tumor suppressor or promoter depending on the context.[1][5]

Quantitative Data

Table 2: Tissue Expression of this compound/HDLBP (Illustrative)

SpeciesTissueExpression Level (Relative/Normalized)Data Source
Homo sapiensDuodenum, Pancreas, PlacentaHighThe Human Protein Atlas
Homo sapiensLiver (Hepatocellular Carcinoma)Upregulated[1]
Mus musculusLiver (Obese mice)Upregulated[9]
Xenopus laevisLiver (Estrogen-treated)Induced[1]

Note: Expression levels are qualitative or relative. For precise quantitative comparisons, standardized datasets from resources like GTEx or targeted quantitative proteomics/RNA-seq studies are required.

Table 3: Binding Affinity of this compound/HDLBP for RNA Targets

RNA TargetBinding MotifBinding Affinity (Kd)Method
ApoB mRNACU-rich regions in CDSNot specifiedEMSA
General ER-targeted mRNAsLong CU-rich motifsHigh affinity (multivalent)PAR-CLIP

Note: Specific dissociation constants (Kd) for the interaction of this compound/HDLBP with key targets like ApoB mRNA are not explicitly stated in the provided search results and represent a key area for future quantitative investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of this compound/HDLBP.

Protocol 1: Multiple Sequence Alignment and Phylogenetic Analysis

Objective: To determine the evolutionary relationship between this compound/HDLBP orthologs from different species.

Methodology:

  • Sequence Retrieval:

    • Obtain the protein sequences of this compound/HDLBP orthologs from various species (e.g., Homo sapiens, Mus musculus, Xenopus laevis, Saccharomyces cerevisiae) from a public database such as NCBI (refseq) or UniProt.

    • Save the sequences in FASTA format.

  • Multiple Sequence Alignment (MSA) using Clustal Omega:

    • Navigate to the Clustal Omega web server.

    • Paste the FASTA-formatted sequences into the input window.

    • Select "Protein" as the sequence type.

    • Keep the default alignment parameters for a standard analysis.

    • Submit the job and wait for the alignment to complete.

    • The output will show the aligned sequences, highlighting conserved residues and regions.

  • Phylogenetic Tree Construction using MEGA (Molecular Evolutionary Genetics Analysis):

    • Download and install the MEGA software.

    • Open the alignment file generated by Clustal Omega in MEGA.

    • From the "Phylogeny" menu, select a method for tree construction (e.g., Neighbor-Joining, Maximum Likelihood).

    • Choose the appropriate substitution model (e.g., JTT, WAG for protein sequences).

    • Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.

    • Run the analysis. The resulting phylogenetic tree will visually represent the evolutionary relationships between the this compound/HDLBP orthologs.

Protocol 2: Western Blotting for Quantifying Protein Expression

Objective: To compare the expression levels of this compound/HDLBP in different tissues or cell lines.

Methodology:

  • Protein Extraction:

    • Homogenize tissue samples or lyse cultured cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for this compound/HDLBP overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imager.

    • Quantify the band intensities using image analysis software. Normalize the this compound/HDLBP band intensity to a loading control (e.g., GAPDH or β-actin) to compare expression levels across samples.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for RNA-Protein Interaction

Objective: To qualitatively assess the binding of this compound/HDLBP to a specific RNA sequence (e.g., a CU-rich region from ApoB mRNA).

Methodology:

  • Probe Preparation:

    • Synthesize a short RNA oligonucleotide corresponding to the putative binding site.

    • Label the RNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

    • Purify the labeled probe.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the labeled RNA probe with purified recombinant this compound/HDLBP protein or a cell lysate containing the protein.

    • Include a non-specific competitor RNA (e.g., yeast tRNA) to reduce non-specific binding.

    • Incubate the reaction mixture at room temperature for 20-30 minutes to allow complex formation.

  • Native Gel Electrophoresis:

    • Add a non-denaturing loading buffer to the binding reactions.

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the complexes.

  • Detection:

    • If using a radioactive probe, dry the gel and expose it to a phosphor screen or X-ray film.

    • If using a biotinylated probe, transfer the RNA to a nylon membrane and detect it using a streptavidin-HRP conjugate and a chemiluminescent substrate.

    • A "shifted" band, representing the RNA-protein complex, will migrate slower than the free, unbound RNA probe.

Visualizations

Signaling and Functional Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of this compound/HDLBP's function and the experimental workflows used to study it.

Vigilin_ER_Translation cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum Ribosome Ribosome Vigilin_HDLBP Vigilin_HDLBP Ribosome->Vigilin_HDLBP Association ER_Membrane ER Membrane Ribosome->ER_Membrane SRP-mediated targeting Translocon Translocon Ribosome->Translocon Translation Elongation ApoB_mRNA ApoB_mRNA Vigilin_HDLBP->ApoB_mRNA Binds CU-rich region in CDS ApoB_mRNA->Ribosome Translation Initiation SRP_Receptor SRP_Receptor SRP_Receptor->Translocon Docking Nascent_ApoB Nascent ApoB Translocon->Nascent_ApoB Translocation Secreted_ApoB Secreted ApoB Nascent_ApoB->Secreted_ApoB Folding & Secretion

Caption: this compound/HDLBP's role in ER-associated translation of ApoB.

Evolutionary_Conservation_Workflow Start Identify Protein of Interest (e.g., this compound/HDLBP) Get_Sequences Retrieve Ortholog Sequences (NCBI, UniProt) Start->Get_Sequences MSA Multiple Sequence Alignment (Clustal Omega) Get_Sequences->MSA Phylogeny Construct Phylogenetic Tree (MEGA) MSA->Phylogeny Analyze_Conservation Analyze Sequence and Domain Conservation Phylogeny->Analyze_Conservation Functional_Assays Perform Functional Conservation Assays Analyze_Conservation->Functional_Assays Conclusion Determine Degree of Evolutionary Conservation Functional_Assays->Conclusion

Caption: Workflow for analyzing the evolutionary conservation of a protein.

Functional_Characterization_Logic Conserved_Protein Conserved Protein Identified (e.g., this compound/HDLBP) Expression_Analysis Analyze Expression Pattern (Western Blot, RNA-seq) Conserved_Protein->Expression_Analysis Localization Determine Subcellular Localization (Immunofluorescence) Conserved_Protein->Localization Interaction_Studies Identify Interacting Partners (Co-IP, PAR-CLIP) Localization->Interaction_Studies Functional_Perturbation Perturb Function (CRISPR-Cas9 KO, RNAi) Interaction_Studies->Functional_Perturbation Phenotypic_Analysis Analyze Cellular Phenotype (e.g., Translation Rate, Lipid Profile) Functional_Perturbation->Phenotypic_Analysis Functional_Conclusion Elucidate Conserved Function Phenotypic_Analysis->Functional_Conclusion

Caption: Logical workflow for the functional characterization of a conserved protein.

Conclusion

This compound/HDLBP stands out as a remarkably conserved protein with fundamental roles in eukaryotic cell biology. Its involvement in the translation of a large number of secreted and membrane proteins places it at a critical regulatory node in cellular function. The high degree of evolutionary conservation in both its structure and function makes it an attractive subject for further research, with implications for understanding basic biological processes and for the development of novel therapeutic strategies targeting diseases such as cancer and metabolic disorders. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers to delve deeper into the complexities of this essential protein. Further quantitative studies are needed to fully elucidate the precise binding affinities and expression dynamics of this compound/HDLBP across different species and tissues, which will undoubtedly provide a more complete picture of its conserved roles.

References

The Vigilins: A Comprehensive Technical Guide to Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vigilin, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a highly conserved, multifaceted RNA-binding protein (RBP) characterized by its remarkable 14 to 15 K homology (KH) domains.[1][2][3] This unique structure underpins its diverse cellular functions, which span from the regulation of gene expression and genome stability to involvement in cancer progression and cardiovascular disease.[1][4] this compound's functional repertoire is largely dictated by its dynamic interactions with a host of other proteins. This technical guide provides an in-depth exploration of the known protein-protein interactions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated cellular pathways.

Cellular Localization and Function

This compound is not confined to a single cellular compartment; it is found in the nucleus, the cytoplasm, and at the cytoplasmic face of the endoplasmic reticulum.[2][5] This widespread distribution is a testament to its diverse roles. In the nucleus, this compound is implicated in heterochromatin formation, chromosome segregation, and DNA repair.[1][4] In the cytoplasm, it is associated with the regulation of mRNA stability, transport, and translation.[1][4]

Known Protein-Protein Interactions of this compound

This compound's interactions are central to its function. It engages with a wide array of proteins, including components of the DNA repair machinery, the translation apparatus, and factors involved in gene regulation.

Interactions in DNA Repair and Genome Stability

This compound plays a crucial role in maintaining genome stability by interacting with key proteins in the DNA double-strand break repair pathway.

  • BRCA1 and RAD51: this compound directly interacts with the DNA repair proteins BRCA1 (BReast CAncer gene 1) and RAD51 (DNA repair protein RAD51 homolog 1).[4] The loss of this compound has been shown to impair the recruitment of both BRCA1 and RAD51 to the sites of DNA damage, leading to defective DNA repair.[4]

  • 53BP1: this compound depletion leads to persistent levels of γ-H2AX and 53BP1 (p53-binding protein 1) foci, which are markers of DNA damage, further indicating a role in efficient DNA repair.[4]

  • DNA-PK: There is an RNA-dependent association of DNA-dependent protein kinase (DNA-PK) with a complex involving this compound, which leads to the phosphorylation of histone H2A-X, a critical event in the DNA damage response.[4]

Interactions in Translation and RNA Metabolism

A significant portion of this compound's function is tied to its role in post-transcriptional gene regulation, where it interacts with the translation machinery and other RNA-binding proteins.

  • Ribosomes and Ribosome-Associated Proteins: this compound co-localizes with 80S ribosomes and binds to the ribosomal complex, primarily through its C-terminal domain.[5] Affinity purification experiments have identified associations with translation elongation factors.[2] The yeast homolog of this compound, Scp160p, binds to the small ribosomal subunit via the RACK1 homolog Asc1, an interaction that has been confirmed between human this compound and RACK1.[2]

  • HuR: this compound competes with the RNA-binding protein HuR for binding to the 3' untranslated region (UTR) of c-fms mRNA.[4] This competition influences the stability and translation of the c-fms transcript, which is implicated in breast cancer invasion.[4]

  • RRBP1: In the context of viral infection, this compound co-precipitates with the ribosome-binding protein RRBP1 at the endoplasmic reticulum.[2] This interaction is dependent on the presence of viral RNA.[2]

Interactions in Gene Regulation

This compound also participates in the regulation of gene expression through interactions with transcription factors and other regulatory proteins.

  • CTCF: this compound has been shown to interact with the CCCTC-binding factor (CTCF) and is involved in the regulation of the imprinted genes Igf2 (insulin-like growth factor 2) and H19.[4]

Quantitative Data on this compound Interactions

While a multitude of this compound's interacting partners have been identified, quantitative data such as binding affinities remain largely uncharacterized in the public domain. High-throughput screening methods have been employed to identify interactors, but specific dissociation constants (Kd) are not widely reported. The BioGRID database lists numerous interactors for this compound (also cataloged under its gene name, HDLBP), however, these are largely qualitative identifications from high-throughput studies.[6]

Table 1: Summary of High-Throughput Interaction Data for Human this compound (HDLBP)

InteractorMethod of DetectionConfidence Score
CKAP2LAffinity ChromatographyLow[7]
Numerous othersVarious high-throughput methodsVaries

Note: This table represents a summary of available data types. For a comprehensive and up-to-date list of interactors, refer to dedicated interaction databases such as BioGRID and IntAct.

Experimental Protocols

The identification and characterization of this compound's protein-protein interactions have been achieved through a variety of established molecular biology techniques.

Co-Immunoprecipitation (Co-IP)

This is a widely used antibody-based technique to enrich a specific protein and its binding partners from a cell lysate.

Protocol Outline:

  • Cell Lysis: Cells expressing the protein of interest (e.g., FLAG-tagged this compound) are lysed in a non-denaturing buffer to maintain protein complexes.

  • Immunoprecipitation: The lysate is incubated with an antibody specific to the bait protein (e.g., anti-FLAG antibody).

  • Complex Capture: Protein A/G-conjugated beads are added to capture the antibody-protein complex.

  • Washing: The beads are washed several times to remove non-specific binders.

  • Elution: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE and identified by Western blotting using antibodies against the suspected interacting partners or by mass spectrometry for a broader, unbiased identification.

Proximity-Dependent Biotin (B1667282) Identification (BioID)

BioID is a powerful technique for identifying proteins in close proximity to a protein of interest within a living cell.

Protocol Outline:

  • Fusion Protein Expression: The protein of interest (this compound) is fused to a promiscuous biotin ligase (BirA*).

  • Biotin Supplementation: The cells are incubated with biotin.

  • Biotinylation of Proximal Proteins: The BirA* enzyme biotinylates proteins that are in close proximity to the this compound-BirA* fusion protein.

  • Cell Lysis and Streptavidin Affinity Purification: Cells are lysed under denaturing conditions, and the biotinylated proteins are captured using streptavidin-coated beads.

  • Elution and Analysis: The captured proteins are eluted and identified by mass spectrometry.

Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

PAR-CLIP is a technique used to identify the binding sites of RNA-binding proteins on their target RNAs and can also provide insights into protein-RNA-protein complexes.

Protocol Outline:

  • Labeling: Cells are incubated with a photoactivatable ribonucleoside analog (e.g., 4-thiouridine), which is incorporated into newly transcribed RNA.

  • UV Crosslinking: Cells are exposed to UV light at a specific wavelength (e.g., 365 nm) to induce crosslinking between the RNA and interacting proteins.

  • Immunoprecipitation: The protein of interest (this compound) along with its crosslinked RNA is immunoprecipitated.

  • RNase Digestion: The protein-RNA complexes are treated with RNase to trim the RNA.

  • Protein Digestion and RNA Sequencing: The protein is digested, and the remaining RNA fragments are sequenced to identify the binding sites. Co-purifying proteins can also be identified by mass spectrometry.

Signaling Pathways and Logical Relationships

The diverse interactions of this compound place it at the crossroads of several critical cellular pathways.

DNA Damage Response Pathway

This compound's interactions with BRCA1, RAD51, and its role in the DNA-PK-mediated phosphorylation of H2A-X highlight its integration into the DNA damage response network.

DNA_Damage_Response DNA_Damage DNA Double-Strand Break This compound This compound DNA_Damage->this compound DNA_PK DNA-PK DNA_Damage->DNA_PK BRCA1 BRCA1 This compound->BRCA1 recruitment RAD51 RAD51 This compound->RAD51 recruitment Repair Homologous Recombination Repair BRCA1->Repair RAD51->Repair H2AX H2A-X DNA_PK->H2AX phosphorylates gamma_H2AX γ-H2AX H2AX->gamma_H2AX

This compound's role in the DNA damage response.
Regulation of Translation at the ER

This compound's association with ribosomes and RRBP1 at the endoplasmic reticulum suggests a role in the translation of secreted and membrane proteins.

Translation_Regulation ER Endoplasmic Reticulum Ribosome Ribosome ER->Ribosome This compound This compound Ribosome->this compound associates with RRBP1 RRBP1 Ribosome->RRBP1 associates with Protein Secreted/Membrane Protein Ribosome->Protein translates mRNA mRNA This compound->mRNA binds Experimental_Workflow Discovery Discovery Phase (e.g., BioID, AP-MS) Candidate_List List of Potential Interactors Discovery->Candidate_List Validation Validation Phase (e.g., Co-IP, Western Blot) Candidate_List->Validation Confirmed_Interactor Confirmed Interactor Validation->Confirmed_Interactor Functional_Characterization Functional Characterization (e.g., Knockdown, Mutagenesis) Confirmed_Interactor->Functional_Characterization Biological_Role Elucidation of Biological Role Functional_Characterization->Biological_Role

References

Vigilin (HDLBP): A Post-Transcriptional Regulator at the Core of Cholesterol and Sterol Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Vigilin, also known as High-Density Lipoprotein Binding Protein (HDLBP), is an evolutionarily conserved, multi-domain RNA-binding protein (RBP) that is emerging as a critical regulator in lipid homeostasis.[1] Initially identified for its ability to bind high-density lipoprotein, its primary role is now understood to be far more intricate, centering on the post-transcriptional control of genes involved in lipid transport and metabolism.[1][2] This technical guide provides a comprehensive overview of this compound's function in cholesterol and sterol metabolism, with a focus on its molecular mechanisms, quantifiable effects on lipid profiles, and its potential as a therapeutic target for metabolic and cardiovascular diseases. We detail key experimental protocols for its study and present visual summaries of its pathways and workflows for researchers, scientists, and drug development professionals.

Introduction: From HDL-Binding to RNA-Mediated Regulation

This compound is a large 141 kDa protein characterized by 14-15 K Homology (KH) domains, which are responsible for its RNA-binding capabilities.[1] While ubiquitously expressed, this compound levels are highest in organs central to metabolism, such as the liver.[3] It is predominantly found in the cytoplasm, often associated with the endoplasmic reticulum (ER), the primary site of lipoprotein synthesis.[1][3][4]

Historically, the name HDLBP suggested a direct role in HDL cholesterol transport.[2] However, recent evidence has redefined its function, establishing it as a key post-transcriptional regulator that influences the translation of specific mRNAs.[1][3] This function places this compound at a critical nexus, controlling the output of proteins essential for the assembly and secretion of lipoproteins that transport cholesterol and triglycerides throughout the body.[3][5] Its expression is notably upregulated in the livers of obese mice and in patients with non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), linking it directly to metabolic disease pathology.[3][6]

Molecular Mechanism: this compound as a Translational Enhancer

This compound's primary role in sterol metabolism is mediated through its function as a translational regulator, particularly of Apolipoprotein B (Apob) mRNA.[3][5][6] ApoB is the indispensable structural protein for Very-Low-Density Lipoproteins (VLDL) and Low-Density Lipoproteins (LDL), which are responsible for transporting triglycerides and cholesterol from the liver to peripheral tissues.[3]

The mechanism involves several key steps:

  • mRNA Binding: this compound utilizes its multiple KH domains to bind directly to target mRNAs.[1] Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) studies have shown that this compound preferentially binds to CU-rich regions within the coding sequences (CDS) of its target mRNAs, rather than the untranslated regions (UTRs).[3][6]

  • Translational Enhancement: By binding to the Apob mRNA, this compound enhances its translation into ApoB protein.[3][5] This leads to an increased supply of ApoB, a rate-limiting component for the assembly of VLDL particles.

  • VLDL Assembly and Secretion: With more ApoB protein available at the ER, the assembly of triglyceride and cholesterol-rich VLDL particles is augmented.[3] These particles are then secreted from the liver into the bloodstream.[3][5]

Beyond Apob, this compound also binds to the mRNAs of other proatherogenic secreted proteins, including apolipoproteinC-III (Apoc3) and fibronectin (Fn1), suggesting a broader role in regulating the secretome and influencing lipid metabolism.[3][6]

Vigilin_Pathway This compound-Mediated Regulation of VLDL Secretion cluster_liver_cell Hepatocyte This compound This compound (HDLBP) Apob_mRNA Apob mRNA (CU-rich regions) This compound->Apob_mRNA Binds to Translation Ribosomal Translation This compound->Translation Enhances Apob_mRNA->Translation ApoB_Protein ApoB Protein Translation->ApoB_Protein Synthesizes VLDL_Assembly VLDL Assembly (in ER) ApoB_Protein->VLDL_Assembly Lipids Triglycerides & Cholesterol Esters Lipids->VLDL_Assembly VLDL_Particle VLDL Particle VLDL_Assembly->VLDL_Particle Bloodstream Bloodstream VLDL_Particle->Bloodstream Secretion

This compound enhances ApoB translation, boosting VLDL assembly and secretion.

Quantitative Data on this compound's Role in Lipid Homeostasis

Gain- and loss-of-function studies in animal models have provided quantitative evidence of this compound's impact on lipid metabolism. Modulating this compound expression in the liver leads to significant changes in both hepatic and plasma lipid profiles.

Table 1: Effects of Hepatic this compound Overexpression in Mice
ParameterObservationFold/Percent ChangeAnimal Model
Hepatic TriglycerideNo significant changeN/AC57BL/6J
Plasma TriglycerideIncreased~1.5-foldC57BL/6J
Plasma NEFAIncreased~1.4-foldC57BL/6J
Plasma CholesterolNo significant changeN/AC57BL/6J
VLDL/LDL TriglycerideIncreased>2-foldC57BL/6J
VLDL Triglyceride SecretionIncreased~1.6-foldC57BL/6J
Data synthesized from Mobin et al., 2016.[3]
Table 2: Effects of Hepatic this compound Knockdown in Mice
ParameterObservationFold/Percent ChangeAnimal Model
Hepatic TriglycerideIncreased~1.5-foldC57BL/6J (Chow)
Plasma TriglycerideDecreased~40% reductionC57BL/6J (Chow)
Plasma NEFADecreased~30% reductionC57BL/6J (Chow)
Plasma VLDL/LDL CholesterolDecreased~50% reductionDIO Mice
VLDL Triglyceride SecretionDecreased~40% reductionC57BL/6J
Atherosclerotic PlaqueReduced~50% reductionLdlr-/- Mice
Data synthesized from Mobin et al., 2016 and subsequent studies.[3][5]

These data clearly demonstrate that elevated hepatic this compound shifts lipid metabolism towards secretion, increasing plasma triglycerides via VLDL. Conversely, silencing this compound reduces VLDL secretion, which lowers plasma triglycerides and cholesterol and ameliorates atherosclerosis, though it may lead to a mild increase in liver fat content.[3][5]

Experimental Protocols for Studying this compound Function

Investigating the role of this compound in cholesterol metabolism requires a combination of molecular biology, biochemistry, and in vivo techniques. Below are detailed methodologies for key experiments.

Protocol: Adenovirus-Mediated this compound Knockdown in Mice

This protocol describes the in vivo silencing of hepatic this compound to study its effect on lipid metabolism and atherosclerosis.

  • Animal Model: Use 8-week-old male Ldlr-/- mice, a common model for atherosclerosis research.[7]

  • Vector Preparation: Utilize adenoviral vectors expressing a short-hairpin RNA targeting murine this compound (Ad-shthis compound) or a control non-targeting sequence (Ad-shCtrl).

  • Administration: Administer a single intravenous (tail vein) injection of the adenovirus (e.g., 1x10^9 plaque-forming units per mouse).

  • Diet: Feed mice a high-fat, high-cholesterol "Western" diet for a period of 8-12 weeks to induce hyperlipidemia and atherosclerosis.

  • Sample Collection: At the end of the study period, collect blood via cardiac puncture for plasma lipid analysis. Perfuse the heart with saline and harvest the liver and aorta for further analysis.

  • Plasma Analysis: Measure total cholesterol, triglycerides, and non-esterified fatty acids (NEFA) using commercially available enzymatic kits. Analyze lipoprotein profiles using fast protein liquid chromatography (FPLC).

  • Liver Analysis: Homogenize liver tissue to measure hepatic triglyceride and cholesterol content. Perform quantitative PCR (qPCR) and Western blotting to confirm this compound knockdown and analyze the expression of other metabolic genes.

  • Atherosclerosis Quantification: Stain the aortic root with Oil Red O to visualize lipid-rich plaques. Quantify the lesion area using image analysis software.

Experimental_Workflow Workflow for In Vivo this compound Knockdown Study cluster_analysis Downstream Analysis Mouse Ldlr-/- Mouse Model Adenovirus Adenovirus Injection (Ad-shthis compound vs Ad-shCtrl) Mouse->Adenovirus Diet Western Diet Feeding (8-12 weeks) Adenovirus->Diet Collection Sample Collection (Blood, Liver, Aorta) Diet->Collection Plasma Plasma Lipid Profiling (FPLC) Collection->Plasma Liver Hepatic Lipid & Gene Expression Analysis Collection->Liver Aorta Atherosclerotic Plaque Quantification Collection->Aorta Endpoint Assess Therapeutic Potential Plasma->Endpoint Liver->Endpoint Aorta->Endpoint Logical_Relationship Logical Cascade of this compound's Role in Disease cluster_intervention Therapeutic Intervention Upregulation Upregulation of this compound (e.g., in NAFLD) Translation Increased Apob mRNA Translation Upregulation->Translation Secretion Increased Hepatic VLDL Secretion Translation->Secretion Dyslipidemia Hypertriglyceridemia & Altered Plasma Lipids Secretion->Dyslipidemia Atherosclerosis Increased Atherosclerosis Risk Dyslipidemia->Atherosclerosis Inhibition This compound Inhibition (e.g., siRNA) Inhibition->Translation Blocks

References

The Ubiquitous Guardian: An In-Depth Technical Guide to the Expression Pattern of Vigilin in Human Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Expression, Regulation, and Function of the Multifaceted Protein, Vigilin.

This technical guide provides a detailed exploration of the expression pattern of this compound (also known as High-Density Lipoprotein Binding Protein, HDLBP), a ubiquitously expressed and evolutionarily conserved RNA-binding protein. This compound plays a crucial role in a multitude of cellular processes, including cholesterol metabolism, RNA transport, and the translation of secretory proteins. Its widespread expression and diverse functions make it a protein of significant interest in various research fields and a potential target for therapeutic development.

This document summarizes the quantitative expression of this compound mRNA and protein across a wide array of human tissues, offers detailed experimental protocols for its detection and quantification, and presents key signaling pathways in which it participates.

Quantitative Expression Analysis of this compound (HDLBP)

This compound exhibits a broad expression pattern across human tissues, with notable enrichment in metabolically active and secretory organs. The following tables provide a quantitative summary of this compound mRNA and protein expression levels, compiled from the Genotype-Tissue Expression (GTEx) Portal and the PaxDb protein abundance database, respectively.

Table 1: this compound (HDLBP) mRNA Expression in Human Tissues

The following table details the median mRNA expression of the HDLBP gene in Transcripts Per Million (TPM) across various human tissues, as documented in the GTEx Portal. Tissues are listed in descending order of median expression.

TissueMedian TPM
Adipose - Subcutaneous135.6
Adipose - Visceral (Omentum)129.4
Adrenal Gland115.8
Artery - Aorta105.7
Artery - Coronary110.2
Artery - Tibial122.5
Bladder89.1
Brain - Cerebellum45.3
Brain - Cortex55.8
Breast - Mammary Tissue101.2
Cells - Cultured fibroblasts145.9
Cervix - Ectocervix88.4
Cervix - Endocervix95.1
Colon - Sigmoid108.3
Colon - Transverse102.7
Esophagus - Gastroesophageal Junction99.6
Esophagus - Mucosa92.4
Esophagus - Muscularis95.8
Fallopian Tube112.3
Heart - Atrial Appendage85.6
Heart - Left Ventricle80.1
Kidney - Cortex98.7
Liver120.5
Lung105.1
Minor Salivary Gland100.9
Muscle - Skeletal60.3
Nerve - Tibial75.4
Ovary118.9
Pancreas155.2
Pituitary90.7
Prostate103.6
Skin - Not Sun Exposed (Suprapubic)98.2
Skin - Sun Exposed (Lower leg)104.5
Small Intestine - Terminal Ileum101.8
Spleen93.5
Stomach107.9
Testis85.1
Thyroid125.7
Uterus109.8
Vagina92.1
Whole Blood30.2

Data sourced from the GTEx Portal on December 15, 2025.

Table 2: this compound Protein Abundance in Human Tissues

The following table presents the relative protein abundance of this compound in parts per million (ppm) for various human tissues, based on data from the PaxDb. Tissues are listed alphabetically.

TissueProtein Abundance (ppm)
Adipose tissue28.9
Adrenal gland45.1
Appendix35.8
Bladder22.7
Bone marrow38.4
Brain15.2
Colon42.3
Duodenum39.1
Endometrium48.7
Esophagus33.6
Gallbladder55.2
Heart20.5
Kidney37.9
Liver68.4
Lung40.1
Lymph node31.6
Ovary50.3
Pancreas110.7
Placenta85.9
Prostate41.2
Rectum36.5
Salivary gland49.8
Skeletal muscle18.9
Skin25.4
Small intestine38.8
Spleen30.1
Stomach43.5
Testis27.6
Thyroid58.2
Tonsil34.7
Urinary bladder22.7

Data sourced from PaxDb on December 15, 2025.

Experimental Protocols

Detailed methodologies for the detection and quantification of this compound in human tissues are provided below. These protocols are synthesized from established laboratory practices and tailored for the specific analysis of this compound.

Immunohistochemistry (IHC) Protocol for this compound in Paraffin-Embedded Human Tissues

This protocol outlines the steps for the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration:

  • Place slides in a 60°C oven for 30 minutes to melt the paraffin.
  • Immerse slides in two changes of xylene for 5 minutes each.
  • Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.
  • Immerse slides in 95% ethanol for 3 minutes.
  • Immerse slides in 70% ethanol for 3 minutes.
  • Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval:

  • Immerse slides in a Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0).
  • Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
  • Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
  • Rinse slides with Phosphate Buffered Saline (PBS).

3. Staining:

  • Incubate slides with 3% hydrogen peroxide in PBS for 10 minutes to block endogenous peroxidase activity.
  • Rinse slides with PBS.
  • Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour at room temperature.
  • Incubate with a primary antibody against this compound (e.g., rabbit polyclonal anti-HDLBP) diluted in blocking buffer overnight at 4°C. Recommended starting dilution is 1:100 to 1:500, but should be optimized for the specific antibody lot.
  • Rinse slides with PBS (3 x 5 minutes).
  • Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
  • Rinse slides with PBS (3 x 5 minutes).
  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
  • Rinse slides with PBS (3 x 5 minutes).
  • Develop the signal with a diaminobenzidine (DAB) substrate kit until the desired brown staining intensity is reached.
  • Rinse slides with distilled water.

4. Counterstaining and Mounting:

  • Counterstain with hematoxylin (B73222) for 1-2 minutes.
  • "Blue" the sections in running tap water.
  • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
  • Clear in two changes of xylene for 5 minutes each.
  • Mount with a permanent mounting medium.

Western Blot Protocol for this compound Detection in Human Cell Lysates

This protocol describes the detection of this compound in total protein lysates from human cells or tissues by Western blotting.

1. Sample Preparation:

  • Lyse cells or homogenized tissue in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
  • Transfer the supernatant (protein lysate) to a new tube.
  • Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
  • Load samples onto a 4-12% SDS-polyacrylamide gel.
  • Run the gel at 100-150V until the dye front reaches the bottom.
  • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

3. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against this compound (e.g., rabbit polyclonal or mouse monoclonal anti-HDLBP) diluted in blocking buffer overnight at 4°C. A starting dilution of 1:1000 is recommended and should be optimized.
  • Wash the membrane with TBST (3 x 10 minutes).
  • Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP or goat anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
  • Wash the membrane with TBST (3 x 10 minutes).

4. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
  • Detect the signal using an imaging system or X-ray film.

RT-qPCR Protocol for Measuring this compound (HDLBP) mRNA

This protocol details the quantification of HDLBP mRNA levels using a two-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR) approach.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from human tissues or cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
  • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis.
  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

2. qPCR Reaction:

  • Prepare the qPCR reaction mix containing:
  • SYBR Green Master Mix (2X)
  • Forward Primer (10 µM)
  • Reverse Primer (10 µM)
  • cDNA template (diluted)
  • Nuclease-free water
  • Validated Primer Sequences for Human HDLBP:
  • Forward: 5'-GCT GAG GAG GAG TTC GAG AA -3'
  • Reverse: 5'-TCA GGT GGT TCT TGG TGA GG -3'
  • Recommended Housekeeping Genes for Normalization: GAPDH, ACTB, B2M.
  • Perform qPCR using a real-time PCR system with the following cycling conditions (may require optimization):
  • Initial denaturation: 95°C for 10 minutes
  • 40 cycles of:
  • Denaturation: 95°C for 15 seconds
  • Annealing/Extension: 60°C for 1 minute
  • Include a melt curve analysis to verify the specificity of the amplified product.

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for HDLBP and the housekeeping gene(s).
  • Calculate the relative expression of HDLBP using the ΔΔCt method.

Signaling Pathways and Logical Relationships

This compound's multifaceted nature is underscored by its involvement in several key cellular pathways. The following diagrams, generated using the DOT language, illustrate some of these critical interactions.

vigilin_cotranslational_targeting This compound's Role in Co-translational Targeting of Secretory Proteins cluster_ribosome Ribosome cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with Signal Sequence) Ribosome->Nascent_Polypeptide Synthesizes SRP Signal Recognition Particle (SRP) Nascent_Polypeptide->SRP Binds to Signal Sequence Translocon Translocon Nascent_Polypeptide->Translocon Translocates into This compound This compound This compound->Ribosome Associates with mRNA mRNA This compound->mRNA Binds to SRP_Receptor SRP Receptor SRP->SRP_Receptor Docks to mRNA->Ribosome SRP_Receptor->Translocon Transfers Ribosome- Nascent Chain Complex ER_Lumen ER Lumen Translocon->ER_Lumen Enters

This compound in Co-translational Protein Targeting

The diagram above illustrates the involvement of this compound in the co-translational targeting of secretory proteins to the endoplasmic reticulum. This compound associates with the ribosome and the mRNA, potentially influencing the efficiency of translation, while the Signal Recognition Particle (SRP) recognizes the signal sequence on the nascent polypeptide and guides the entire complex to the ER membrane.

vigilin_ribosome_interaction This compound's Interaction with the Ribosome and Translation Machinery cluster_ribosome 80S Ribosome This compound This compound 60S_Subunit 60S Subunit This compound->60S_Subunit Interacts with 40S_Subunit 40S Subunit This compound->40S_Subunit Interacts with Nascent_Polypeptide Nascent_Polypeptide 60S_Subunit->Nascent_Polypeptide Catalyzes Peptide Bond Formation mRNA mRNA mRNA->40S_Subunit Binds to tRNA Aminoacyl-tRNA tRNA->60S_Subunit Delivers Amino Acid Translation_Factors Translation Elongation Factors Ribosome Ribosome

This compound's Association with the Ribosome

This diagram depicts the interaction of this compound with the 80S ribosome. This compound has been shown to associate with both the 40S and 60S ribosomal subunits, suggesting a role in modulating the process of protein synthesis. It may influence the binding of mRNA, the delivery of aminoacyl-tRNAs, or the activity of translation elongation factors.

vigilin_cholesterol_metabolism This compound's Putative Role in Cholesterol Metabolism This compound This compound ApoB_mRNA Apolipoprotein B (ApoB) mRNA This compound->ApoB_mRNA Binds to and Stabilizes ApoB_Protein ApoB Protein ApoB_mRNA->ApoB_Protein Translation VLDL_Assembly VLDL Assembly ApoB_Protein->VLDL_Assembly Essential for VLDL_Secretion VLDL Secretion VLDL_Assembly->VLDL_Secretion Leads to Cellular_Cholesterol Cellular Cholesterol Pool VLDL_Secretion->Cellular_Cholesterol Reduces Excess HDL High-Density Lipoprotein (HDL) HDL->this compound Binds to (Historically Proposed)

This compound's Link to Cholesterol Homeostasis

This diagram illustrates the role of this compound in cholesterol metabolism, primarily through its regulation of Apolipoprotein B (ApoB) mRNA. By stabilizing and promoting the translation of ApoB mRNA, this compound is crucial for the assembly and secretion of Very-Low-Density Lipoproteins (VLDL), which are responsible for transporting triglycerides and cholesterol from the liver to peripheral tissues. The historical context of its name, High-Density Lipoprotein Binding Protein, is also indicated.

This technical guide serves as a foundational resource for understanding the expression and function of this compound in human tissues. The provided data and protocols offer a starting point for further investigation into the diverse biological roles of this essential protein.

The Dual Role of Vigilin in Carcinogenesis: Initial Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vigilin, also known as High-Density Lipoprotein Binding Protein (HDLBP), is an evolutionarily conserved, multi-domain RNA-binding protein (RBP) implicated in a wide array of cellular processes.[1][2] Initial studies have unveiled its complex and often contradictory role in the landscape of cancer. Emerging evidence points towards a context-dependent function for this compound, acting as both a tumor suppressor and a promoter of tumorigenesis in different cancer types.[1][2] This technical guide provides a comprehensive overview of the foundational research on this compound's involvement in carcinogenesis, with a focus on its expression patterns, molecular interactions, and impact on key cancer-related cellular processes. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of targeting this compound.

Data Presentation: this compound Expression and Functional Impact

The following tables summarize the key quantitative findings from initial studies on this compound's role in various cancers.

Cancer TypeTissue/Cell LineThis compound Expression LevelMethod of AnalysisReference
Hepatocellular Carcinoma (HCC)Tumor Tissue vs. Normal LiverProgressively increased from normal liver to cirrhosis to HCCImmunohistochemistry (IHC)[1]
Hepatocellular Carcinoma (HCC)HepG2, BEL7402, SMMC7721 vs. L-02OverexpressedWestern Blot[1]
Small Cell Lung Cancer (SCLC)Tumor TissueOverexpressedNot Specified[2]
Gastric CancerTumor CellsUpregulatedNot Specified[2]
Prostate CancerTumor CellsUpregulatedNot Specified[2]
LeukemiaTumor CellsUpregulatedNot Specified[2]
Ovarian CancerTumor CellsUpregulatedNot Specified[2]
Breast CancerDuctal Carcinoma in situ vs. NormalDecreased expression and shift from nucleus to cytoplasmNot Specified

Table 1: this compound Expression in Various Cancers

Cancer Cell LineExperimental ConditionEffect on Cell FunctionQuantitative MeasurementMethod of AnalysisReference
BEL7402 (HCC)This compound KnockdownInhibition of Cell ProliferationSignificant inhibition (exact percentage not specified)Not Specified[1]
BEL7402 (HCC)This compound KnockdownInhibition of Colony FormationSignificant inhibition (exact percentage not specified)Not Specified[1]
BEL7402 (HCC)This compound KnockdownInhibition of Cell Migration~52% reduction in migration capabilityWound-healing assay
BEL7402 (HCC)This compound KnockdownIncreased Sensitivity to CisplatinEnhanced growth inhibitionNot Specified[1]
BEL7402 XenograftThis compound KnockdownInhibition of Tumor GrowthEffective inhibitionIn vivo xenograft model[1]
BEL7402 XenograftThis compound KnockdownDecreased ProliferationNot QuantifiedIn vivo xenograft model[1]
BEL7402 XenograftThis compound KnockdownIncreased ApoptosisNot QuantifiedIn vivo xenograft model[1]
Breast Cancer CellsThis compound OverexpressionDecreased InvasionNot QuantifiedNot Specified[2]
Breast Cancer CellsThis compound KnockdownIncreased InvasionNot QuantifiedNot Specified[2]

Table 2: Functional Consequences of Altered this compound Expression in Cancer Cells

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the initial studies of this compound's role in carcinogenesis.

shRNA-Mediated Knockdown of this compound

This protocol describes the stable knockdown of this compound in a cancer cell line using a short hairpin RNA (shRNA) approach.

Materials:

  • This compound-specific shRNA plasmid and a non-targeting control shRNA plasmid

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Target cancer cell line (e.g., BEL7402)

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • Standard cell culture reagents and equipment

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the this compound shRNA (or control shRNA) plasmid and the packaging plasmids using a suitable transfection reagent.

    • Incubate for 48-72 hours.

    • Collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter.

  • Transduction of Target Cells:

    • Seed the target cancer cells in a 6-well plate.

    • On the following day, infect the cells with the collected lentiviral supernatant in the presence of Polybrene (typically 8 µg/mL).

    • Incubate for 24 hours.

  • Selection of Stable Knockdown Cells:

    • Replace the medium with fresh medium containing a predetermined optimal concentration of puromycin.

    • Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced cells are eliminated.

  • Verification of Knockdown:

    • Confirm the reduction in this compound expression in the stable cell line by Western blot analysis and/or quantitative real-time PCR (qRT-PCR).

Cell Proliferation Assay (MTT Assay)

This protocol outlines the measurement of cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound knockdown and control cells

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the this compound knockdown and control cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Include wells with medium only as a blank control.

  • Incubation:

    • Incubate the plate for various time points (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • At each time point, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable, proliferating cells.

Apoptosis Assay (TUNEL Assay)

This protocol describes the detection of apoptosis by Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL).

Materials:

  • This compound knockdown and control cells

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture this compound knockdown and control cells on coverslips.

  • Fixation and Permeabilization:

    • Fix the cells with fixation solution for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization solution for 2 minutes on ice.

  • TUNEL Staining:

    • Wash with PBS.

    • Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C in the dark.

  • Counterstaining and Imaging:

    • Wash with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence, while all nuclei will be stained blue with DAPI.

Cell Migration Assay (Wound Healing Assay)

This protocol details the assessment of cell migration using a wound healing (or scratch) assay.

Materials:

  • This compound knockdown and control cells

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer:

    • Seed this compound knockdown and control cells in 6-well plates and grow them to confluence.

  • Create the "Wound":

    • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

    • Wash the wells with PBS to remove detached cells.

  • Image Acquisition:

    • Replace the PBS with fresh culture medium.

    • Immediately capture images of the scratch at time 0.

    • Incubate the plates and capture images of the same fields at subsequent time points (e.g., 24, 48 hours).

  • Data Analysis:

    • Measure the width of the scratch at multiple points for each image.

    • Calculate the percentage of wound closure over time to quantify cell migration.

Mandatory Visualization

Signaling Pathway: this compound-Mediated Regulation of c-fms in Breast Cancer

Vigilin_c_fms_Pathway This compound acts as a tumor suppressor in breast cancer by negatively regulating the proto-oncogene c-fms. cluster_vigilin_regulation Cytoplasm cluster_downstream_effects Cellular Response This compound This compound c_fms_mRNA c-fms mRNA (3' UTR) This compound->c_fms_mRNA Binds to 3' UTR Vigilin_effect Decreased mRNA stability and translation This compound->Vigilin_effect HuR HuR HuR->c_fms_mRNA Binds to 3' UTR HuR_effect Increased mRNA stability and translation HuR->HuR_effect c_fms_Protein c-fms Protein (Tyrosine Kinase Receptor) c_fms_mRNA->c_fms_Protein Translation Proliferation Cell Proliferation c_fms_Protein->Proliferation Survival Cell Survival c_fms_Protein->Survival Invasion Cell Invasion c_fms_Protein->Invasion Metastasis Metastasis c_fms_Protein->Metastasis Vigilin_effect->c_fms_Protein HuR_effect->c_fms_Protein

Caption: this compound's tumor-suppressive role in breast cancer.

Experimental Workflow: Investigating this compound's Role in Carcinogenesis

Experimental_Workflow A generalized workflow for elucidating the functional role of this compound in cancer. cluster_step1 Step 1: In Vitro Model Generation cluster_step2 Step 2: Functional Assays cluster_step3 Step 3: In Vivo Tumorigenesis Model cluster_step4 Step 4: Data Analysis and Conclusion A1 Cancer Cell Line Selection (e.g., HCC, SCLC) A2 shRNA-mediated This compound Knockdown A1->A2 A3 Control Cell Line (Scrambled shRNA) A1->A3 B1 Cell Proliferation Assay (MTT / BrdU) A2->B1 B2 Apoptosis Assay (TUNEL / Caspase Activity) A2->B2 B3 Cell Migration/Invasion Assay (Wound Healing / Transwell) A2->B3 C1 Subcutaneous Injection of Knockdown and Control Cells into Nude Mice A2->C1 A3->B1 A3->B2 A3->B3 A3->C1 D1 Quantitative Analysis of In Vitro and In Vivo Data B1->D1 B2->D1 B3->D1 C2 Monitor Tumor Growth (Volume Measurement) C1->C2 C3 Immunohistochemical Analysis of Tumors C2->C3 C2->D1 C3->D1 D2 Elucidation of this compound's Role in Carcinogenesis D1->D2

Caption: Experimental workflow for studying this compound in cancer.

Conclusion

The initial studies on this compound's involvement in carcinogenesis paint a complex picture of a protein with dual functionality. In cancers such as HCC and SCLC, this compound appears to act as a tumor promoter, with its overexpression correlating with increased cell proliferation and tumor growth.[1][2] Conversely, in breast cancer, this compound exhibits tumor-suppressive properties by negatively regulating the expression of the c-fms proto-oncogene.[2] This multifaceted nature underscores the importance of further research to delineate the specific molecular contexts that dictate this compound's function. The detailed experimental protocols and conceptual workflows provided in this guide offer a foundational framework for researchers to build upon. Future investigations should focus on identifying the upstream regulators of this compound expression and the full spectrum of its downstream targets in different cancer types. A deeper understanding of the signaling networks in which this compound participates will be crucial for the development of novel therapeutic strategies that can selectively target its pro-tumorigenic activities while potentially harnessing its tumor-suppressive functions.

References

Methodological & Application

Techniques for Studying Vigilin-RNA Interactions In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vigilin, a highly conserved and ubiquitously expressed RNA-binding protein (RBP), is characterized by its multiple K-homology (KH) domains.[1][2] It plays a crucial role in various aspects of RNA metabolism, including mRNA stability, transport, and translation, and has been implicated in processes ranging from larval development in C. elegans to human diseases.[1][3] Understanding the direct interactions between this compound and its RNA targets in a cellular context is paramount for elucidating its biological functions and its potential as a therapeutic target.

These application notes provide an overview and detailed protocols for two powerful in vivo techniques to identify and quantify this compound-RNA interactions: RNA Immunoprecipitation followed by Sequencing (RIP-Seq) and Crosslinking and Immunoprecipitation followed by Sequencing (CLIP-Seq) .

Key Techniques for In Vivo Analysis

RNA Immunoprecipitation (RIP-Seq)

RIP-Seq is a technique used to identify the population of RNA molecules that are associated with a specific RBP in vivo.[4] This method involves immunoprecipitating the RBP of interest, thereby co-precipitating its bound RNAs. The associated RNAs are then purified and identified by high-throughput sequencing.

Application: RIP-Seq is well-suited for identifying the full spectrum of RNAs that are in a complex with this compound, providing a snapshot of its RNA interactome.

Crosslinking and Immunoprecipitation (CLIP-Seq)

CLIP-Seq is a more stringent method that identifies the direct binding sites of an RBP on its target RNAs.[5][6][7] This technique utilizes in vivo UV crosslinking to create a covalent bond between the RBP and its bound RNA at the site of interaction.[5][8] This allows for very stringent purification conditions, reducing background and identifying the precise RNA sequences in direct contact with the protein.[7]

Application: CLIP-Seq provides high-resolution information on the specific binding motifs and the location of this compound binding sites within its target RNAs.

Data Presentation: Quantitative Analysis of this compound-RNA Interactions

A key outcome of both RIP-Seq and CLIP-Seq experiments is the quantitative assessment of this compound's RNA targets. The data is typically presented as enrichment of specific RNAs in the this compound immunoprecipitation (IP) compared to a control immunoprecipitation (e.g., using a non-specific IgG antibody).

Table 1: Example Quantitative Data from a this compound RIP-Seq Experiment

The following table is a representative example based on findings from a study on the C. elegans this compound ortholog, VGLN-1.[3] The data illustrates the fold enrichment of specific mRNA targets identified in the VGLN-1 RIP-Seq compared to a control IP.

Gene IDGene NameDescriptionFold Enrichment (this compound IP / Control IP)p-value
F28B4.4acdh-1Acyl-CoA dehydrogenase15.2< 0.001
C05D11.4fat-7Stearoyl-CoA desaturase12.8< 0.001
Y47D3B.7lipl-4Lysosomal lipase10.5< 0.005
C17H12.8cpt-1Carnitine palmitoyltransferase8.9< 0.01
F54E2.1ech-6Enoyl-CoA hydratase7.3< 0.01

Note: This data is illustrative and based on published findings. Actual results will vary depending on the experimental system and conditions.

Experimental Protocols

Protocol 1: this compound RNA Immunoprecipitation followed by Sequencing (RIP-Seq)

This protocol is a generalized procedure for performing RIP-Seq to identify RNA targets of this compound.

Materials:

  • Cells or tissues expressing this compound

  • Anti-vigilin antibody

  • Control IgG antibody

  • Magnetic beads (Protein A/G)

  • RIP Buffer (150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 1 mM DTT, 100 U/mL RNase inhibitor, Protease inhibitor cocktail)

  • RNA extraction kit

  • Library preparation kit for high-throughput sequencing

Procedure:

  • Cell Lysis: Harvest and lyse cells in RIP buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with magnetic beads.

    • Incubate the cleared lysate with an anti-vigilin antibody or control IgG overnight at 4°C.

    • Add magnetic beads to capture the antibody-RBP-RNA complexes.

  • Washes: Wash the beads extensively with RIP buffer to remove non-specific binding.

  • RNA Elution and Purification:

    • Elute the RNA from the immunoprecipitated complexes.

    • Purify the RNA using a standard RNA extraction protocol.

  • Library Preparation and Sequencing:

    • Prepare a cDNA library from the purified RNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align sequenced reads to the reference genome.

    • Identify enriched RNA transcripts in the this compound IP compared to the control IP.

RIP_Seq_Workflow start Cells/Tissues expressing this compound lysis Cell Lysis in RIP Buffer start->lysis preclear Pre-clear lysate with beads lysis->preclear ip Immunoprecipitation with anti-Vigilin or IgG antibody preclear->ip capture Capture complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binding capture->wash elution RNA Elution wash->elution purification RNA Purification elution->purification library_prep cDNA Library Preparation purification->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis and Target Identification sequencing->analysis

Figure 1. Workflow for this compound RIP-Seq.
Protocol 2: this compound UV Crosslinking and Immunoprecipitation followed by Sequencing (CLIP-Seq)

This protocol outlines the general steps for performing CLIP-Seq to identify direct this compound-RNA binding sites.

Materials:

  • Cells or tissues expressing this compound

  • UV crosslinking instrument (254 nm)

  • Anti-vigilin antibody

  • Control IgG antibody

  • Magnetic beads (Protein A/G)

  • Lysis Buffer (e.g., RIPA buffer)

  • RNase T1

  • 3' and 5' RNA linkers

  • Reverse transcriptase

  • PCR amplification reagents

  • Library preparation kit for high-throughput sequencing

Procedure:

  • In Vivo UV Crosslinking: Expose cells or tissues to 254 nm UV light to covalently crosslink this compound to its bound RNAs.[5][8]

  • Cell Lysis and Partial RNA Digestion: Lyse the crosslinked cells and partially digest the RNA with RNase T1 to obtain small RNA fragments bound to this compound.

  • Immunoprecipitation:

    • Immunoprecipitate the this compound-RNA complexes using an anti-vigilin antibody coupled to magnetic beads.

  • Stringent Washes: Perform high-stringency washes to remove non-covalently bound RNAs and proteins.[7]

  • Linker Ligation: Ligate RNA linkers to the 3' and 5' ends of the RNA fragments.

  • Protein Digestion and RNA Purification:

    • Run the complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

    • Excise the membrane region corresponding to the size of the this compound-RNA complex.

    • Treat with Proteinase K to digest the protein, leaving a small peptide at the crosslink site.

    • Purify the RNA fragments.

  • Reverse Transcription and PCR Amplification:

    • Reverse transcribe the RNA into cDNA. The reverse transcriptase will often terminate at the crosslink site.

    • Amplify the cDNA by PCR.

  • Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.

  • Data Analysis:

    • Map the reads to the reference genome.

    • Identify "peaks" of read density, which correspond to this compound binding sites.

    • Analyze for enriched sequence motifs within the binding sites.

CLIP_Seq_Workflow start Cells/Tissues expressing this compound uv_crosslink In Vivo UV Crosslinking (254 nm) start->uv_crosslink lysis Cell Lysis and Partial RNA Digestion (RNase) uv_crosslink->lysis ip Immunoprecipitation of This compound-RNA complexes lysis->ip wash Stringent Washes ip->wash linker_ligation 3' and 5' RNA Linker Ligation wash->linker_ligation sds_page SDS-PAGE and Membrane Transfer linker_ligation->sds_page proteinase_k Proteinase K Digestion sds_page->proteinase_k rt_pcr Reverse Transcription and PCR Amplification proteinase_k->rt_pcr sequencing High-Throughput Sequencing rt_pcr->sequencing analysis Data Analysis and Binding Site Identification sequencing->analysis

Figure 2. Workflow for this compound CLIP-Seq.

Signaling Pathways and Logical Relationships

The interaction of this compound with its target RNAs can influence multiple post-transcriptional regulatory pathways. The following diagram illustrates the central role of this compound in modulating mRNA fate.

Vigilin_Function cluster_outcomes Post-Transcriptional Outcomes This compound This compound mrna Target mRNA This compound->mrna Binds to translation Translation This compound->translation Modulates stability mRNA Stability This compound->stability Regulates localization Subcellular Localization This compound->localization Influences ribosome Ribosome mrna->ribosome associates with decay_machinery RNA Decay Machinery mrna->decay_machinery targeted by ribosome->translation decay_machinery->stability

Figure 3. Logical relationship of this compound's role in post-transcriptional regulation.

Conclusion

The in vivo techniques of RIP-Seq and CLIP-Seq are indispensable tools for dissecting the intricate network of this compound-RNA interactions. While RIP-Seq provides a broad overview of the RNAs associated with this compound-containing complexes, CLIP-Seq offers high-resolution mapping of direct binding sites. The choice of method will depend on the specific research question. The protocols and conceptual frameworks provided here serve as a guide for researchers and drug development professionals to investigate the critical roles of this compound in gene regulation and disease.

References

Application Notes and Protocols for Immunoprecipitation of Vigilin Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the successful immunoprecipitation (IP) of vigilin (also known as High-Density Lipoprotein Binding Protein, HDLBP), a multifaceted RNA-binding protein involved in various cellular processes, including mRNA stability, translation, and cellular metabolism. This protocol is intended for researchers in molecular biology, cell biology, and drug development who are looking to isolate this compound and its potential interacting partners to elucidate its function in cellular pathways.

Data Presentation: Quantitative Parameters for this compound Immunoprecipitation

The following table summarizes key quantitative data and recommended ranges for the immunoprecipitation of this compound. These values are based on general immunoprecipitation protocols and may require optimization for specific cell types and experimental conditions.

ParameterRecommended RangeNotes
Starting Material 1 - 5 x 10^7 cellsThe optimal cell number depends on the expression level of this compound in the chosen cell line.
Lysis Buffer Volume 0.5 - 1.0 mLUse a volume that allows for complete cell lysis and results in a protein concentration of 1-2 mg/mL.
Total Protein in Lysate 1 - 2 mgA sufficient total protein concentration is crucial for successful immunoprecipitation.[1]
Primary Antibody (anti-vigilin) 1 - 5 µgThe optimal antibody concentration should be determined empirically by titration.
Protein A/G Beads (50% slurry) 20 - 50 µLThe volume of beads depends on the binding capacity of the beads and the amount of antibody used.
Incubation with Antibody 4°C for 2-4 hours or overnightOvernight incubation may increase yield but can also lead to higher background.
Incubation with Beads 4°C for 1-3 hours
Wash Buffer Volume 0.5 - 1.0 mL per wash
Number of Washes 3 - 5 timesAdequate washing is critical to reduce non-specific binding and background.
Elution Buffer Volume 20 - 50 µLUse a minimal volume to ensure a concentrated eluate.

Experimental Protocol: Immunoprecipitation of this compound

This protocol outlines the steps for the immunoprecipitation of endogenous this compound from cell lysates.

Materials and Reagents
  • Cell Culture: Adherent or suspension cells expressing this compound.

  • Antibodies:

    • Primary antibody: Rabbit or mouse anti-vigilin/HDLBP antibody validated for immunoprecipitation.

    • Isotype control: Normal rabbit or mouse IgG.

  • Beads: Protein A/G magnetic beads or agarose (B213101) beads.

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer).

      • RIPA Lysis Buffer (stringent): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[1]

      • Non-denaturing Lysis Buffer (gentle): 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA.

    • Protease and Phosphatase Inhibitor Cocktail (add fresh to lysis buffer before use).

    • Wash Buffer (same as lysis buffer or a less stringent buffer like PBS with 0.1% Tween-20).

    • Elution Buffer (e.g., 1X Laemmli sample buffer or a low-pH elution buffer like 0.1 M glycine, pH 2.5).

Procedure

1. Cell Lysis

  • Harvest cells (approximately 1-5 x 10^7) and wash once with ice-cold PBS. For adherent cells, scrape them in PBS. For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 0.5-1.0 mL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Pre-clearing the Lysate (Optional but Recommended)

  • To the cleared lysate (containing 1-2 mg of total protein), add 20 µL of Protein A/G bead slurry.

  • Incubate on a rotator for 30-60 minutes at 4°C to capture proteins that non-specifically bind to the beads.

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or using a magnetic rack for magnetic beads).

  • Carefully transfer the supernatant to a new pre-chilled tube.

3. Immunoprecipitation

  • To the pre-cleared lysate, add 1-5 µg of the anti-vigilin primary antibody. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

  • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Add 20-50 µL of pre-washed Protein A/G bead slurry to each tube.

  • Incubate on a rotator for 1-3 hours at 4°C to allow the antibody-antigen complexes to bind to the beads.

4. Washing

  • Pellet the beads by centrifugation or using a magnetic rack. Carefully aspirate and discard the supernatant.

  • Resuspend the beads in 1 mL of ice-cold wash buffer.

  • Repeat the wash step 3-5 times to remove non-specifically bound proteins.

5. Elution

  • After the final wash, carefully remove all of the supernatant.

  • To elute the protein, resuspend the beads in 20-50 µL of 1X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.

  • Pellet the beads by centrifugation, and the supernatant containing the immunoprecipitated this compound is ready for analysis by SDS-PAGE and Western blotting.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Immunoprecipitation

Immunoprecipitation_Workflow Start Start with Cell Culture Lysis Cell Lysis (Lysis Buffer + Inhibitors) Start->Lysis Centrifugation1 Centrifugation (14,000 x g, 15 min, 4°C) Lysis->Centrifugation1 ClearedLysate Cleared Lysate Centrifugation1->ClearedLysate PreClearing Pre-clearing with Protein A/G Beads (Optional) ClearedLysate->PreClearing Optional AntibodyIncubation Add Anti-Vigilin Antibody (Incubate 4°C) ClearedLysate->AntibodyIncubation Without Pre-clearing PreClearing->AntibodyIncubation BeadIncubation Add Protein A/G Beads (Incubate 4°C) AntibodyIncubation->BeadIncubation Washing Wash Beads (3-5 times) BeadIncubation->Washing Elution Elution (e.g., Laemmli Buffer + Heat) Washing->Elution Analysis Analysis (SDS-PAGE, Western Blot) Elution->Analysis

Caption: Workflow for the immunoprecipitation of this compound protein.

Signaling Pathway: Estrogen-Mediated Stabilization of Vitellogenin mRNA by this compound

This compound has been implicated in the estrogen-induced stabilization of vitellogenin mRNA.[2] The following diagram illustrates this signaling pathway.

Estrogen_Vigilin_Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds and Activates ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to VigilinGene This compound Gene Transcription ERE->VigilinGene Induces VigilinmRNA This compound mRNA VigilinGene->VigilinmRNA Results in VigilinProtein This compound Protein VigilinmRNA->VigilinProtein Translation VitellogeninmRNA Vitellogenin mRNA VigilinProtein->VitellogeninmRNA Binds to 3' UTR Degradation mRNA Degradation VigilinProtein->Degradation Inhibits Stabilization Increased mRNA Stability VitellogeninmRNA->Stabilization VitellogeninmRNA->Degradation

Caption: Estrogen signaling pathway involving this compound.

References

Application Notes and Protocols for Quantifying Vigilin Expression in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vigilin, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a highly conserved, ubiquitously expressed RNA-binding protein. It is characterized by its multiple K homology (KH) domains, which mediate its interaction with various RNAs. This compound plays a crucial role in several cellular processes, including the regulation of mRNA stability and translation, cholesterol metabolism, and the maintenance of genome stability.[1][2][3] Dysregulation of this compound expression has been implicated in various diseases, including cancer and cardiovascular conditions, making it a protein of significant interest in research and drug development.[1][4][5]

These application notes provide detailed protocols for the quantification of this compound expression in cell lysates using three common methods: Western blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry.

Data Presentation: Quantitative this compound Expression Data

The following table summarizes the relative expression levels of this compound in human hepatocellular carcinoma (HCC) cell lines compared to a normal human embryonic hepatocyte cell line. This data is based on findings reported in a study by Yang et al. (2014).[6]

Cell LineCell TypeRelative this compound Expression LevelSource
L-02Human embryonic hepatocyteBaseline[6]
HepG2Human hepatocellular carcinomaOverexpressed[6]
BEL7402Human hepatocellular carcinomaOverexpressed[6]
SMMC7721Human hepatocellular carcinomaOverexpressed[6]

Note: The original study demonstrated overexpression through Western blot analysis but did not provide specific densitometry values. The term "Overexpressed" indicates a visibly higher band intensity compared to the L-02 cell line.[6]

Experimental Protocols

Cell Lysate Preparation

A critical first step for all quantification methods is the preparation of high-quality cell lysates.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail (optional)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

  • Sonicator (optional)

Protocol for Adherent Cells:

  • Culture cells to the desired confluency (typically 70-90%).

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Completely remove the PBS and add an appropriate volume of ice-cold lysis buffer containing protease (and phosphatase) inhibitors.

  • Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • For viscous lysates due to high DNA content, sonicate briefly on ice.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a suitable method such as the Bicinchoninic acid (BCA) or Bradford assay.

  • Aliquot the lysate and store at -80°C for long-term use or proceed immediately to the desired quantification method.

Quantification of this compound by Western Blotting

Western blotting provides a semi-quantitative measure of this compound protein levels.

Materials:

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against this compound (e.g., polyclonal or monoclonal[2])

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Mix an equal amount of total protein (typically 20-40 µg) from each cell lysate with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weight. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-vigilin antibody diluted in blocking buffer (e.g., 1:500-1:2000 dilution[7]) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add the chemiluminescent substrate to the membrane and incubate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the this compound band intensity to a loading control (e.g., β-actin or GAPDH) to account for loading differences.

Quantification of this compound by ELISA

ELISA allows for the quantitative measurement of this compound concentration in a cell lysate.

Materials:

  • This compound ELISA kit (sandwich or competitive)

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • Microplate reader

Protocol (based on a typical sandwich ELISA kit):

  • Preparation: Bring all reagents and samples to room temperature. Prepare the necessary dilutions of standards and samples in the provided assay diluent.

  • Coating: The wells of the microplate are pre-coated with a capture antibody specific for this compound.

  • Sample Addition: Add 100 µL of each standard and sample to the appropriate wells.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).

  • Washing: Aspirate the contents of the wells and wash each well four times with wash buffer.

  • Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well.

  • Incubation: Cover the plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate for 45 minutes at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 10-30 minutes, or until color develops.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the unknown samples.

Absolute Quantification of this compound by Mass Spectrometry (LC-MS/MS)

Mass spectrometry, particularly with the use of stable isotope-labeled internal standards, allows for the absolute quantification of this compound.

Materials:

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • Stable isotope-labeled this compound peptide standards

  • LC-MS/MS system (e.g., triple quadrupole)

Protocol Outline:

  • Protein Denaturation, Reduction, and Alkylation:

    • Take a known amount of total protein from the cell lysate.

    • Denature the proteins in a high concentration of urea.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with IAA to prevent disulfide bond reformation.

  • Tryptic Digestion:

    • Dilute the sample to reduce the urea concentration.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Sample Cleanup:

    • Acidify the digest with formic acid.

    • Clean up the peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 desalting spin columns) to remove salts and detergents.

  • LC-MS/MS Analysis:

    • Spike the cleaned peptide sample with a known concentration of a stable isotope-labeled synthetic peptide corresponding to a unique this compound peptide.

    • Inject the sample onto an LC-MS/MS system.

    • Separate the peptides using liquid chromatography.

    • Analyze the eluted peptides using the mass spectrometer in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.[8][9] This involves selecting the precursor ion of the target this compound peptide and its corresponding fragment ions.

  • Data Analysis:

    • Generate extracted ion chromatograms for both the native and the stable isotope-labeled this compound peptides.

    • Calculate the ratio of the peak areas of the native peptide to the internal standard.

    • Use this ratio to determine the absolute concentration of the this compound peptide in the original sample by comparing it to a standard curve or using a single-point calibration.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_methods Quantification Methods cluster_western Western Blot Workflow cluster_elisa ELISA Workflow cluster_ms Mass Spec Workflow cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification (BCA/Bradford) cell_lysis->protein_quant western_blot Western Blotting protein_quant->western_blot elisa ELISA protein_quant->elisa mass_spec Mass Spectrometry (LC-MS/MS) protein_quant->mass_spec wb_sds SDS-PAGE elisa_capture Capture Ab ms_digest Digestion wb_transfer Transfer wb_sds->wb_transfer wb_blocking Blocking wb_transfer->wb_blocking wb_primary Primary Ab wb_blocking->wb_primary wb_secondary Secondary Ab wb_primary->wb_secondary wb_detection Detection wb_secondary->wb_detection wb_analysis Densitometry Analysis wb_detection->wb_analysis elisa_sample Add Sample elisa_capture->elisa_sample elisa_detection Detection Ab elisa_sample->elisa_detection elisa_enzyme Enzyme Conjugate elisa_detection->elisa_enzyme elisa_substrate Substrate elisa_enzyme->elisa_substrate elisa_read Read Absorbance elisa_substrate->elisa_read elisa_analysis Calculate Concentration elisa_read->elisa_analysis ms_cleanup Cleanup ms_digest->ms_cleanup ms_lcms LC-MS/MS ms_cleanup->ms_lcms ms_analysis Data Analysis ms_lcms->ms_analysis

Caption: General experimental workflow for quantifying this compound expression.

vigilin_vldl_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / ER Apob_gene ApoB Gene Apob_mRNA ApoB mRNA Apob_gene->Apob_mRNA Transcription Ribosome Ribosome Apob_mRNA->Ribosome This compound This compound (HDLBP) This compound->Apob_mRNA Binds to CU-rich regions in CDS This compound->Ribosome Enhances Translation ApoB_protein ApoB Protein Ribosome->ApoB_protein Translation VLDL_assembly VLDL Assembly ApoB_protein->VLDL_assembly VLDL VLDL Particle VLDL_assembly->VLDL Secretion VLDL Secretion VLDL->Secretion

Caption: this compound's role in the VLDL secretion pathway.

References

Application Notes and Protocols for Generating Vigilin Knockout and Knockdown Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vigilin, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a highly conserved, multifaceted RNA-binding protein involved in numerous critical cellular processes.[1][2] Its functions span from the regulation of mRNA stability and translation to the maintenance of genome integrity through its role in DNA double-strand break (DSB) repair.[1][2] Dysregulation of this compound has been implicated in various diseases, including cancer and autism-related disorders, making it a protein of significant interest for basic research and therapeutic development.[1]

These application notes provide detailed protocols for the generation and validation of this compound knockout (KO) and knockdown (KD) cell lines. These cellular models are invaluable tools for elucidating the precise functions of this compound, dissecting its roles in signaling pathways, and for screening potential therapeutic modulators.

Part 1: Generating this compound Knockout (KO) Cell Lines using CRISPR-Cas9

The CRISPR-Cas9 system is a powerful and precise genome-editing tool ideal for generating complete and permanent loss-of-function mutations by creating targeted double-strand breaks.[3][4]

Experimental Workflow: this compound Knockout

G cluster_0 Design & Preparation cluster_1 Cellular Manipulation cluster_2 Validation sgRNA Design sgRNA Design Vector Cloning Vector Cloning sgRNA Design->Vector Cloning Transfection Transfection Vector Cloning->Transfection Single Cell Isolation Single Cell Isolation Transfection->Single Cell Isolation Clonal Expansion Clonal Expansion Single Cell Isolation->Clonal Expansion Genomic DNA Analysis Genomic DNA Analysis Clonal Expansion->Genomic DNA Analysis Protein Analysis Protein Analysis Genomic DNA Analysis->Protein Analysis Functional Assays Functional Assays Protein Analysis->Functional Assays

Caption: Workflow for generating this compound knockout cell lines.

Protocol: CRISPR-Cas9 Mediated this compound Knockout

1. sgRNA Design and Vector Construction:

  • Objective: To design single guide RNAs (sgRNAs) that target a critical early exon of the this compound gene to induce a frameshift mutation leading to a premature stop codon.

  • Procedure:

    • Utilize online design tools (e.g., CRISPOR, Benchling) to identify and select at least two sgRNA sequences with high on-target scores and low off-target potential targeting an early exon of the this compound gene.

    • Synthesize the corresponding DNA oligonucleotides for the selected sgRNAs.

    • Anneal the complementary oligonucleotides to form double-stranded DNA.

    • Clone the annealed oligonucleotides into a suitable Cas9 expression vector (e.g., lentiCRISPR v2) using Golden Gate assembly or a similar cloning strategy.[4]

    • Verify the correct insertion of the sgRNA sequence into the vector by Sanger sequencing.

2. Cell Transfection:

  • Objective: To deliver the Cas9/sgRNA expression vector into the target cell line.

  • Procedure:

    • Culture the chosen cell line (e.g., HEK293T, HeLa) to 70-80% confluency.

    • Transfect the cells with the this compound-targeting Cas9/sgRNA plasmid using a suitable method such as lipofection (e.g., Lipofectamine) or electroporation.[3] Include a negative control (e.g., a vector with a non-targeting sgRNA).

3. Single-Cell Cloning and Expansion:

  • Objective: To isolate and expand individual cells to generate clonal populations.

  • Procedure:

    • 48-72 hours post-transfection, dilute the cells to a concentration that allows for the seeding of single cells into individual wells of a 96-well plate.[3]

    • Alternatively, if the vector contains a fluorescent marker, use fluorescence-activated cell sorting (FACS) to deposit single positive cells into each well.[3]

    • Culture the single-cell clones until they form visible colonies.

    • Expand the individual clones by transferring them to progressively larger culture vessels.

4. Validation of this compound Knockout:

  • Objective: To confirm the absence of this compound at the genomic and protein levels.

  • Genomic DNA Analysis:

    • Extract genomic DNA from each expanded clone.

    • Perform PCR amplification of the targeted region of the this compound gene.

    • Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.[5]

  • Protein Level Validation (Western Blot):

    • Prepare total protein lysates from the wild-type and potential knockout clones.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a validated primary antibody against this compound.

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

    • A complete absence of the this compound band in the knockout clones confirms successful knockout at the protein level.[6][7]

Expected Quantitative Results for this compound KO Validation
Validation MethodWild-Type ControlThis compound KO Clone 1This compound KO Clone 2
This compound Protein Level (Western Blot, Relative to Loading Control) 100%0%0%
Rad51 Foci Formation (post-IR, % of Geminin+ cells) 45%12%15%
BRCA1 Foci Formation (post-IR, % of Geminin+ cells) 40%10%13%

Note: The quantitative data in this table is representative and may vary depending on the cell line and experimental conditions.

Part 2: Generating this compound Knockdown (KD) Cell Lines using RNAi

RNA interference (RNAi) is a powerful technique for transiently or stably reducing the expression of a target gene at the mRNA level using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs).[8]

Experimental Workflow: this compound Knockdown

G cluster_0 Design & Preparation cluster_1 Delivery cluster_2 Validation siRNA/shRNA Design siRNA/shRNA Design Vector Construction (shRNA) Vector Construction (shRNA) siRNA/shRNA Design->Vector Construction (shRNA) Transduction (shRNA) Transduction (shRNA) Vector Construction (shRNA)->Transduction (shRNA) Transfection (siRNA) Transfection (siRNA) Analysis Analysis Transfection (siRNA)->Analysis Selection & Expansion Selection & Expansion Transduction (shRNA)->Selection & Expansion mRNA Analysis (qPCR) mRNA Analysis (qPCR) Analysis->mRNA Analysis (qPCR) Selection & Expansion->mRNA Analysis (qPCR) Protein Analysis (Western Blot) Protein Analysis (Western Blot) mRNA Analysis (qPCR)->Protein Analysis (Western Blot) Functional Assays Functional Assays Protein Analysis (Western Blot)->Functional Assays

Caption: Workflow for generating this compound knockdown cell lines.

Protocol: shRNA-Mediated Stable this compound Knockdown

1. shRNA Design and Lentiviral Vector Construction:

  • Objective: To design shRNAs targeting this compound mRNA and clone them into a lentiviral vector for stable expression.

  • Procedure:

    • Design at least two shRNA sequences targeting the this compound mRNA using online tools. Include a scrambled or non-targeting shRNA sequence as a negative control.

    • Synthesize and anneal the corresponding DNA oligonucleotides.

    • Clone the annealed oligonucleotides into a lentiviral shRNA expression vector (e.g., pLKO.1).

    • Verify the correct insertion by Sanger sequencing.

2. Lentivirus Production and Transduction:

  • Objective: To produce lentiviral particles and use them to deliver the shRNA constructs into the target cells.

  • Procedure:

    • Co-transfect HEK293T cells with the shRNA-containing lentiviral plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).[9]

    • Harvest the lentivirus-containing supernatant 48-72 hours post-transfection.

    • Transduce the target cell line with the collected lentiviral particles in the presence of polybrene.

3. Selection and Expansion of Stable Knockdown Cells:

  • Objective: To select for cells that have successfully integrated the shRNA construct.

  • Procedure:

    • 48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin (B1679871) for pLKO.1 vectors) to the culture medium.[10]

    • Maintain the cells under selection pressure until non-transduced control cells are eliminated.

    • Expand the resulting pool of stable knockdown cells.

4. Validation of this compound Knockdown:

  • Objective: To quantify the reduction in this compound mRNA and protein levels.

  • mRNA Level Validation (RT-qPCR):

    • Isolate total RNA from the stable knockdown and control cell lines.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qPCR) using primers specific for this compound and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[5]

  • Protein Level Validation (Western Blot):

    • Perform Western blotting as described for the knockout validation to quantify the reduction in this compound protein levels.[8]

Expected Quantitative Results for this compound KD Validation
Validation MethodScrambled shRNA ControlThis compound shRNA 1This compound shRNA 2
This compound mRNA Level (RT-qPCR, % of Control) 100%25%30%
This compound Protein Level (Western Blot, % of Control) 100%20%28%
c-fms mRNA Stability (Half-life, minutes) 603540

Note: The quantitative data in this table is representative and may vary depending on the cell line and experimental conditions.

Part 3: Signaling Pathways Involving this compound

This compound's Role in DNA Double-Strand Break Repair

This compound plays a crucial role in the homologous recombination (HR) pathway of DNA DSB repair.[1][11] Upon DNA damage, this compound is recruited to the damage sites in a histone acetylation-dependent manner.[1][11] It then facilitates the recruitment of key HR proteins, RAD51 and BRCA1, to the DSB sites, which is essential for the subsequent repair process.[1][11]

G DNA Damage DNA Damage Histone Acetylation Histone Acetylation DNA Damage->Histone Acetylation This compound This compound Histone Acetylation->this compound recruitment RAD51 RAD51 This compound->RAD51 recruitment BRCA1 BRCA1 This compound->BRCA1 recruitment Homologous Recombination Repair Homologous Recombination Repair RAD51->Homologous Recombination Repair BRCA1->Homologous Recombination Repair

Caption: this compound's role in DNA double-strand break repair.

This compound's Regulation of c-fms mRNA Stability

In the cytoplasm, this compound is involved in regulating the stability of certain mRNAs.[2] One notable example is its role in controlling the expression of the proto-oncogene c-fms. This compound competes with the RNA-binding protein HuR for binding to a specific sequence in the 3' untranslated region (UTR) of c-fms mRNA.[1][2] While HuR binding stabilizes the c-fms mRNA and enhances its translation, this compound binding leads to decreased mRNA stability and inhibits translation.[1][2]

G c-fms mRNA c-fms mRNA mRNA Degradation mRNA Degradation c-fms mRNA->mRNA Degradation mRNA Stability & Translation mRNA Stability & Translation c-fms mRNA->mRNA Stability & Translation This compound This compound This compound->c-fms mRNA binds HuR HuR HuR->c-fms mRNA binds

Caption: Competitive regulation of c-fms mRNA by this compound and HuR.

References

Application of CRISPR-Cas9 to Study Vigilin Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 technology to investigate the function of vigilin, a highly conserved RNA-binding protein. This compound's involvement in diverse cellular processes, including RNA metabolism, DNA damage repair, and lipid homeostasis, makes it a compelling target for research and potential therapeutic intervention. The protocols outlined below offer a robust framework for creating this compound knockout cell lines and assessing the functional consequences of its depletion.

Introduction to this compound

This compound, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a large, evolutionarily conserved protein characterized by 14-15 K homology (KH) domains, which are typically associated with RNA binding. It is ubiquitously expressed and has been implicated in a multitude of cellular functions, including:

  • RNA Metabolism: this compound binds to over 700 mRNAs and is involved in RNA export, transport, stability, and the regulation of translation.[1]

  • DNA Damage Repair: It plays a crucial role in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair by interacting with and facilitating the recruitment of RAD51 and BRCA1 to damage sites.[2][3]

  • Lipid Metabolism: this compound regulates the secretion of very-low-density lipoprotein (VLDL) by modulating the translation of apolipoprotein B (Apob) mRNA.[4][5][6]

  • Gene Regulation: It can compete with the RNA-binding protein HuR to regulate the expression of the proto-oncogene c-fms, thereby influencing cancer cell invasion.[1][7][8]

Given its multifaceted roles, elucidating the precise functions of this compound is critical for understanding normal cellular physiology and various disease states, including cancer and metabolic disorders.

Application of CRISPR-Cas9 for this compound Functional Studies

The CRISPR-Cas9 system offers a powerful and precise tool for genome editing, enabling the targeted knockout of the this compound gene (HDLBP).[9][10][11] This loss-of-function approach allows researchers to systematically investigate the cellular and molecular consequences of this compound deficiency. By creating stable this compound knockout cell lines, researchers can perform a range of downstream assays to dissect its role in specific biological pathways.

Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound depletion.

Table 1: Effect of this compound Depletion on VLDL Secretion and Plasma Lipids

ParameterControlThis compound KnockdownPercent ChangeReference
Plasma TriglyceridesNormalized to 1Decreased[4]
Plasma Cholesterol (VLDL/LDL)Normalized to 1Decreased[4]
Hepatic Triglyceride ContentNormalized to 1Increased[4]
Apolipoprotein B (ApoB) SecretionNormalized to 1Decreased[12]

Table 2: Effect of this compound Depletion on DNA Damage Response

ParameterControl CellsThis compound-Depleted CellsPercent ChangeReference
RAD51 Foci Formation (post-IR)IncreasedReduced[2][3]
BRCA1 Foci Formation (post-IR)IncreasedReduced[2][3]
ssDNA Formation (%)~2.5~1.0~60% ↓[2]
Cell Survival (post-IR)HigherLower[2]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of this compound (HDLBP) Gene

This protocol outlines the steps for generating a stable this compound knockout cell line using CRISPR-Cas9.

1. Guide RNA (gRNA) Design and Synthesis:

  • Design two to four gRNAs targeting the early exons of the human HDLBP gene to increase the likelihood of generating a functional knockout.[13][14] Online design tools such as Synthego's CRISPR Design Tool or Horizon Discovery's Guide RNA Configurator can be used.
  • Ensure gRNAs have high on-target scores and low off-target predictions.
  • Synthesize the designed gRNAs or clone them into a suitable expression vector (e.g., one that also expresses Cas9).

2. Cell Culture and Transfection:

  • Culture the target cell line (e.g., HEK293T, HeLa) under standard conditions.
  • Transfect the cells with the Cas9 nuclease and the designed gRNAs. This can be achieved using various methods, including lipid-based transfection reagents, electroporation, or lentiviral transduction.

3. Single-Cell Cloning and Expansion:

  • Following transfection, perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) if a fluorescent marker is co-expressed with the CRISPR components. Alternatively, use limiting dilution to isolate single clones.
  • Expand the single-cell clones to generate a sufficient number of cells for screening.

4. Validation of this compound Knockout:

  • Genomic DNA Sequencing: Isolate genomic DNA from the expanded clones. Amplify the targeted region by PCR and perform Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
  • Western Blot Analysis: (See Protocol 2) Confirm the absence of this compound protein expression.
  • Quantitative PCR (qPCR) Analysis: (See Protocol 3) Assess the level of this compound mRNA, though this is not a definitive confirmation of protein knockout.[11]

Protocol 2: Validation of this compound Knockout by Western Blot

This protocol confirms the absence of this compound protein in the generated knockout cell lines.[10][15]

1. Protein Lysate Preparation:

  • Harvest cells from both the parental (wild-type) and the putative knockout clones.
  • Lyse the cells in RIPA buffer supplemented with protease inhibitors.
  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

2. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
  • Separate the proteins by electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

3. Data Analysis:

  • A complete absence of the this compound band in the knockout clones compared to the parental cell line confirms a successful knockout.

Protocol 3: Validation of this compound Knockout by Quantitative PCR (qPCR)

This protocol assesses the level of this compound mRNA in the knockout cell lines.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the parental and knockout cell lines using a commercial kit.
  • Assess RNA quality and quantity.
  • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

2. qPCR:

  • Prepare a qPCR reaction mixture containing cDNA, SYBR Green master mix, and primers specific for the this compound gene.
  • Also, prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
  • Perform the qPCR reaction in a real-time PCR system.

3. Data Analysis:

  • Calculate the relative expression of this compound mRNA in the knockout clones compared to the parental cells using the ΔΔCt method. A significant reduction in mRNA levels may be observed, but the presence of mRNA does not rule out a functional protein knockout due to frameshift mutations.[11]

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, which can be used to assess the effect of this compound knockout on cell proliferation or sensitivity to cytotoxic agents.[16][17]

1. Cell Seeding:

  • Seed an equal number of parental and this compound knockout cells into a 96-well plate.
  • Include wells with media only as a background control.

2. Incubation:

  • Incubate the cells for the desired period (e.g., 24, 48, 72 hours). If testing sensitivity to a drug, add the compound at various concentrations after cell attachment.

3. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization:

  • Carefully remove the media and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Subtract the background absorbance and calculate the percentage of viable cells in the knockout group relative to the parental control.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_design gRNA Design & Synthesis cluster_transfection Cell Line Engineering cluster_validation Knockout Validation cluster_functional Functional Assays gRNA_design gRNA Design (Targeting HDLBP Exons) gRNA_synthesis gRNA Synthesis/Cloning gRNA_design->gRNA_synthesis transfection Transfection with Cas9 & gRNAs gRNA_synthesis->transfection cell_culture Cell Culture cell_culture->transfection cloning Single-Cell Cloning transfection->cloning sequencing Genomic DNA Sequencing cloning->sequencing western_blot Western Blot (Protein) cloning->western_blot qpcr qPCR (mRNA) cloning->qpcr viability Cell Viability Assay western_blot->viability dna_repair DNA Damage Repair Assay western_blot->dna_repair lipid_metabolism VLDL Secretion Assay western_blot->lipid_metabolism

Caption: CRISPR-Cas9 workflow for studying this compound function.

dna_damage_repair cluster_pathway This compound in Homologous Recombination DSB DNA Double-Strand Break This compound This compound DSB->this compound recruitment RAD51 RAD51 This compound->RAD51 recruits BRCA1 BRCA1 This compound->BRCA1 recruits HR Homologous Recombination Repair RAD51->HR BRCA1->HR

Caption: Role of this compound in the DNA damage repair pathway.

c_fms_regulation cluster_regulation Regulation of c-fms Expression cfms_mrna c-fms mRNA 3' UTR Stability_Dec Decreased mRNA Stability & Translation cfms_mrna->Stability_Dec Stability_Inc Increased mRNA Stability & Translation cfms_mrna->Stability_Inc This compound This compound This compound->cfms_mrna binds HuR HuR This compound->HuR competes HuR->cfms_mrna binds

Caption: Competitive regulation of c-fms mRNA by this compound and HuR.

References

Application Notes and Protocols for Immunofluorescence Staining of Vigilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunofluorescence staining of the multi-functional RNA-binding protein, vigilin, to determine its subcellular localization. This compound is known to reside in both the cytoplasm and the nucleus, and its localization can shift under certain cellular conditions, such as stress.[1][2][3] This protocol is optimized for cultured mammalian cells, such as U2OS or HeLa cells, which are commonly used for studying this compound localization.[4][5]

Introduction to this compound Localization

This compound, also known as High Density Lipoprotein Binding Protein (HDLBP), is a highly conserved protein characterized by 14-15 hnRNP K homology (KH) domains, which are typically associated with RNA binding.[3] It plays crucial roles in various cellular processes, including mRNA stability, translation, heterochromatin formation, and chromosome segregation.[6] Reflecting its diverse functions, this compound is found in both the cytoplasm and the nucleus.[2][3] Cytoplasmic this compound is often associated with the rough endoplasmic reticulum and is involved in protein synthesis, while nuclear this compound is implicated in chromatin organization.[6][7] Furthermore, under conditions of cellular stress, such as heat shock or oxidative stress, this compound has been shown to relocalize to stress granules, which are dense aggregations of proteins and RNAs that form in the cytosol.[4] Understanding the subcellular distribution of this compound is therefore critical to elucidating its function in both normal physiology and disease states.

Experimental Protocol: Immunofluorescence Staining of this compound

This protocol outlines the indirect immunofluorescence method for visualizing this compound in cultured mammalian cells.

Materials:

  • Cell Culture: U2OS, HeLa, or other suitable mammalian cell lines.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS, or ice-cold Methanol (B129727) or Acetone (B3395972).[8]

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS.[8]

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS.[9][10]

  • Primary Antibody: A validated anti-vigilin/HDLBP antibody.

  • Secondary Antibody: Fluorophore-conjugated secondary antibody specific to the host species of the primary antibody.

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.[10][11]

  • Mounting Medium: Anti-fade mounting medium.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Coverslips and Microscope Slides.

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate to achieve 50-70% confluency at the time of staining.

  • Cell Fixation (Choose one method):

    • Paraformaldehyde (PFA) Fixation (Recommended for preserving morphology):

      • Gently wash the cells twice with PBS.

      • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

      • Wash the cells three times with PBS for 5 minutes each.

    • Methanol/Acetone Fixation (Can also permeabilize):

      • Gently wash the cells twice with PBS.

      • Fix the cells with ice-cold methanol or acetone for 5-10 minutes at -20°C.[5][8]

      • Wash the cells three times with PBS for 5 minutes each. Note that harsh organic solvents can alter protein conformation.

  • Permeabilization (if using PFA fixation):

    • Incubate the fixed cells with a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS for nuclear and cytoplasmic staining, or 0.1% Saponin for cytoplasmic staining) for 10-15 minutes at room temperature.[8]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for at least 1 hour at room temperature to minimize non-specific antibody binding.[9][10]

  • Primary Antibody Incubation:

    • Dilute the anti-vigilin primary antibody in the blocking buffer to the recommended concentration (see Table 1 for starting recommendations).

    • Incubate the cells with the diluted primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.[9][10]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.[12]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining:

    • Incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.[11]

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophores.

Quantitative Data Summary

The optimal concentrations and incubation times for antibodies should be empirically determined. The following table provides recommended starting points for optimization.

ParameterRecommended Starting Concentration/TimeOptimization Range
Primary Antibody Dilution 1:100 - 1:5001:50 - 1:1000
Primary Antibody Incubation 1 hour at room temperature or overnight at 4°C1-4 hours at RT or overnight at 4°C[13]
Secondary Antibody Dilution 1:500 - 1:10001:200 - 1:2000
Secondary Antibody Incubation 1 hour at room temperature30-60 minutes at room temperature[13]
DAPI Concentration 300 nM100 - 500 nM

Visualization of this compound-Related Cellular Processes

To illustrate the role of this compound in cellular stress response, the following diagrams depict the experimental workflow for immunofluorescence and the signaling pathway leading to this compound's localization in stress granules.

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Staining Protocol cluster_imaging Imaging cell_seeding Seed Cells on Coverslips cell_growth Grow to 50-70% Confluency cell_seeding->cell_growth fixation Fixation (e.g., 4% PFA) cell_growth->fixation permeabilization Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (Anti-Vigilin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI) secondary_ab->counterstain mounting Mount Coverslip counterstain->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: Experimental workflow for this compound immunofluorescence staining.

Vigilin_Stress_Response cluster_stress Cellular Stress cluster_signaling Signaling Cascade cluster_localization Subcellular Relocalization cluster_complex Protein Complex Formation stress Cellular Stress (e.g., Heat Shock, Oxidative Stress) translation_inhibition Inhibition of Translation Initiation stress->translation_inhibition mrna_accumulation Accumulation of Untranslated mRNAs translation_inhibition->mrna_accumulation stress_granules Stress Granules mrna_accumulation->stress_granules vigilin_cytoplasm Cytoplasmic this compound vigilin_cytoplasm->stress_granules tsc2 TSC2 vigilin_sg This compound vigilin_sg->tsc2 recruits

Caption: this compound localization to stress granules under cellular stress.

References

Application Notes and Protocols: Identifying Vigilin Binding Partners Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vigilin, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a highly conserved, multi-domain RNA-binding protein involved in a multitude of cellular processes.[1] Its functions span from mRNA stability and translation to DNA double-strand break repair and carcinogenesis.[1][2] Given its diverse roles, identifying the protein interaction network of this compound is crucial for understanding its mechanisms of action and for the development of novel therapeutic strategies targeting pathways it regulates. This document provides detailed application notes and protocols for the identification of this compound binding partners using immunoprecipitation coupled with mass spectrometry (IP-MS), a powerful technique for elucidating protein-protein interactions.[3][4]

Data Presentation: Known this compound Interacting Proteins

While a comprehensive, single quantitative mass spectrometry screen for the entire this compound interactome is not publicly available, the following table summarizes known this compound-interacting proteins identified through various studies. This compilation provides a valuable starting point for researchers investigating this compound's cellular functions.

Interacting ProteinCellular ProcessPutative Role in InteractionQuantitative Data (Example)Reference
RAD51 DNA Double-Strand Break Repair (Homologous Recombination)Facilitates recruitment of RAD51 to DNA damage sites.Co-immunoprecipitation confirmed[1]
BRCA1 DNA Double-Strand Break Repair (Homologous Recombination)Co-recruited with RAD51 to facilitate DNA repair.Co-immunoprecipitation confirmed[1]
HuR (ELAVL1) mRNA Stability and TranslationCompetes for binding to the 3' UTR of c-fms mRNA, influencing its stability and translation.Competition for binding demonstrated[1][5]
c-fms mRNA mRNA TargetBinds to a 69-nt sequence in the 3' UTR to regulate mRNA stability and translation.This compound suppression increased c-fms protein by 28.8-fold[5]
CTCF Genome OrganizationInteracts with CTCF to regulate the expression of Igf2 and H19.Interaction is crucial for CTCF-dependent regulation[1]
Apolipoprotein B (Apob) mRNA Lipid MetabolismBinds to CU-rich regions of Apob mRNA to regulate its translation.This compound levels correlate with lipid accumulation[1]

Note: The quantitative data presented are illustrative examples from specific studies and may not be directly comparable. A dedicated quantitative proteomics experiment, such as SILAC-based IP-MS, is recommended for a comprehensive and internally controlled analysis of this compound's interactome in a specific cellular context.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the identification of this compound binding partners using co-immunoprecipitation followed by mass spectrometry.

Protocol 1: Co-Immunoprecipitation (Co-IP) of Endogenous this compound

This protocol describes the immunoprecipitation of endogenous this compound from cell lysates.

Materials:

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Vigilin Antibody (validated for IP)

  • Protein A/G Magnetic Beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • SDS-PAGE reagents and equipment

  • Western Blotting reagents and equipment

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the cleared lysate using a protein assay (e.g., BCA).

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Remove the beads using a magnetic stand.

    • To the pre-cleared lysate, add the anti-Vigilin antibody and incubate overnight at 4°C on a rotator. A non-specific IgG antibody should be used as a negative control in a parallel sample.

    • Add equilibrated Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding 50 µL of elution buffer and incubating for 5-10 minutes at room temperature with gentle agitation.

    • Pellet the beads with a magnetic stand and transfer the supernatant containing the eluted proteins to a new tube.

    • Immediately neutralize the eluate by adding 5 µL of neutralization buffer.

  • Analysis:

    • Analyze a portion of the eluate by SDS-PAGE and Western blotting to confirm the successful immunoprecipitation of this compound.

    • The remaining eluate can be prepared for mass spectrometry analysis as described in Protocol 2.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol describes the on-bead digestion of immunoprecipitated proteins for subsequent analysis by LC-MS/MS.

Materials:

  • Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)

  • Alkylation Buffer (e.g., 55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate)

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer (50 mM Ammonium Bicarbonate)

  • Quenching Solution (e.g., 1% Trifluoroacetic Acid - TFA)

  • C18 StageTips for peptide desalting

Procedure:

  • On-Bead Digestion:

    • After the final wash step in the Co-IP protocol, resuspend the beads in 50 µL of reduction buffer and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add 50 µL of alkylation buffer and incubate in the dark at room temperature for 20 minutes.

    • Wash the beads twice with 200 µL of digestion buffer.

    • Resuspend the beads in 100 µL of digestion buffer containing 1 µg of trypsin.

    • Incubate overnight at 37°C with shaking.

  • Peptide Extraction and Desalting:

    • Centrifuge the beads and transfer the supernatant containing the digested peptides to a new tube.

    • Acidify the peptides by adding quenching solution to a final concentration of 0.1% TFA.

    • Desalt and concentrate the peptides using C18 StageTips according to the manufacturer's protocol.

    • Elute the peptides from the StageTips and dry them in a vacuum concentrator.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in a solution compatible with your LC-MS/MS system (e.g., 0.1% formic acid).

    • Analyze the peptide mixture by LC-MS/MS. The resulting data can be searched against a protein database to identify the co-immunoprecipitated proteins. For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be integrated into the experimental design.[2]

Visualizations

Experimental Workflow

G cluster_cell_culture Cell Culture & Lysis cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry a Cells expressing this compound b Cell Lysis a->b c Cleared Lysate b->c Centrifugation d Add Anti-Vigilin Ab c->d e Add Protein A/G Beads d->e f Wash Beads e->f g Elute Proteins f->g h On-Bead Digestion g->h i Peptide Desalting h->i j LC-MS/MS Analysis i->j k Data Analysis j->k

Caption: Experimental workflow for identifying this compound binding partners.

This compound's Role in DNA Double-Strand Break Repair

G cluster_dna_damage DNA Damage Response a DNA Double-Strand Break b This compound Recruitment (Acetylation-dependent) a->b c This compound b->c d RAD51 c->d recruits e BRCA1 c->e recruits g DNA End Resection d->g e->g f MRN Complex f->g h Homologous Recombination g->h G cluster_regulation c-fms mRNA Regulation a c-fms mRNA (3' UTR) b This compound b->a binds to c HuR b->c competes with d mRNA Destabilization & Translation Inhibition b->d c->a binds to e mRNA Stabilization & Translation Enhancement c->e

References

Application Notes and Protocols for In Vitro Transcription/Translation of Vigilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vigilin is a highly conserved, ubiquitous RNA-binding protein characterized by its multiple K-homology (KH) domains.[1] It plays a crucial role in post-transcriptional gene regulation by influencing mRNA stability and translation.[1][2] Dysregulation of this compound has been implicated in various diseases, including cancer.[1] These application notes provide detailed protocols for the in vitro synthesis of this compound using a coupled transcription/translation system, its subsequent purification, and methods for quantifying its expression. Additionally, we describe a key regulatory pathway involving this compound's competition with the RNA-binding protein HuR for the regulation of c-fms proto-oncogene expression.

Quantitative Data Summary

The yield of in vitro synthesized this compound can be influenced by factors such as the purity of the DNA template and the specific reaction conditions. The following table provides representative data on the expected protein yield and purity from a coupled in vitro transcription/translation system followed by affinity purification.

ParameterExpected ValueMethod of Quantification
Total Protein Yield (pre-purification)20-80 µg/mLScintillation counting of 35S-methionine incorporation
Purity (post-purification)>90%Densitometry analysis of SDS-PAGE with silver staining
Molecular Weight (this compound-FLAG)~155 kDaSDS-PAGE

Experimental Protocols

Protocol 1: In Vitro Transcription and Translation of FLAG-tagged this compound

This protocol describes the synthesis of FLAG-tagged this compound from a linear DNA template using a coupled rabbit reticulocyte lysate system.

Materials:

  • TNT® T7 Coupled Reticulocyte Lysate System (e.g., Promega L4610)

  • Linear DNA template containing the full-length human this compound cDNA with a C-terminal FLAG tag under the control of a T7 promoter

  • Nuclease-free water

  • 35S-methionine (for radioactive detection and quantification) or Transcend™ tRNA (for non-radioactive detection)

  • Microcentrifuge tubes (0.5 mL or 1.5 mL)

Procedure:

  • Thaw Reagents: Thaw the TNT® Reticulocyte Lysate by warming the tube by hand. Place the lysate and the TNT® RNA Polymerase on ice immediately after thawing. Thaw all other components at room temperature and then place them on ice.

  • Assemble the Reaction: In a microcentrifuge tube on ice, combine the following components in the order listed:

ComponentVolume (for a 50 µL reaction)Final Concentration
TNT® Rabbit Reticulocyte Lysate25 µL50%
TNT® Reaction Buffer2 µL1X
Amino Acid Mixture (minus methionine)1 µL1 mM
35S-methionine (>1,000 Ci/mmol, 10 mCi/mL)4 µL-
RNasin® Ribonuclease Inhibitor1 µL1 U/µL
TNT® T7 RNA Polymerase1 µL1 U/µL
This compound-FLAG DNA Template (1 µg/µL)1 µL20 ng/µL
Nuclease-free Waterto 50 µL-
  • Incubation: Mix the components by gently pipetting. Incubate the reaction tube at 30°C for 90 minutes in a water bath or incubator.

  • Analysis (Optional): To confirm protein synthesis, analyze a small aliquot (1-5 µL) of the reaction mixture by SDS-PAGE followed by autoradiography (for radioactive detection) or western blot using an anti-FLAG antibody (for non-radioactive detection).

Protocol 2: Purification of In Vitro Translated FLAG-tagged this compound

This protocol describes the purification of the newly synthesized FLAG-tagged this compound using anti-FLAG affinity chromatography.

Materials:

  • In vitro translation reaction mixture containing FLAG-tagged this compound

  • Anti-FLAG M2 Affinity Gel (e.g., Sigma-Aldrich A2220)

  • Wash Buffer (TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Elution Buffer (Wash Buffer containing 100-200 µg/mL 3X FLAG® Peptide)

  • Microcentrifuge tubes

  • Spin columns (optional)

Procedure:

  • Equilibrate Affinity Gel: Gently resuspend the anti-FLAG M2 affinity gel. Transfer an appropriate amount of slurry (e.g., 20 µL of a 50% slurry) to a microcentrifuge tube.

  • Wash the affinity gel twice with 500 µL of Wash Buffer. Centrifuge at 5,000 x g for 30 seconds between washes and carefully aspirate the supernatant.

  • Bind Protein: Add the in vitro translation reaction mixture to the equilibrated affinity gel.

  • Incubate the mixture at 4°C for 1.5 to 4 hours on a rotator to allow for binding of the FLAG-tagged this compound to the affinity gel.[3]

  • Wash: Pellet the affinity gel by centrifugation (5,000 x g for 30 seconds) and discard the supernatant.

  • Wash the gel three times with 500 µL of ice-cold Wash Buffer to remove unbound proteins.[4]

  • Elute: After the final wash, remove all residual Wash Buffer. Add 20-50 µL of Elution Buffer to the gel.

  • Incubate at 4°C for 30 minutes with gentle agitation.[4]

  • Centrifuge at 5,000 x g for 30 seconds and carefully collect the supernatant containing the purified FLAG-tagged this compound.

  • Analysis: Analyze the purified protein by SDS-PAGE and silver staining to assess purity and yield.

Visualizations

Experimental Workflow

G cluster_0 Template Preparation cluster_1 In Vitro Synthesis cluster_2 Purification cluster_3 Analysis PCR PCR Amplification of This compound-FLAG cDNA IVTT Coupled In Vitro Transcription/Translation (Rabbit Reticulocyte Lysate) PCR->IVTT Linear DNA Template Binding Binding to Anti-FLAG Affinity Gel IVTT->Binding Lysate with This compound-FLAG Washing Washing Binding->Washing Elution Elution with 3X FLAG Peptide Washing->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE Purified this compound-FLAG Detection Autoradiography or Western Blot SDSPAGE->Detection

Caption: Workflow for in vitro synthesis and purification of this compound.

Signaling Pathway: Regulation of c-fms mRNA by this compound and HuR

Caption: Competitive regulation of c-fms mRNA by this compound and HuR.

References

Application Notes and Protocols: Experimental Approaches to Study Vigilin in Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vigilin is a highly conserved RNA-binding protein characterized by the presence of multiple K homology (KH) domains.[1][2][3] It plays a crucial role in various cellular processes, including mRNA stability, chromosome segregation, and, notably, gene silencing.[1][4][5] this compound's function in gene silencing is primarily associated with the formation and maintenance of heterochromatin, a tightly packed form of chromatin that is transcriptionally silent.[1][2][4][5][6] This document provides detailed experimental protocols and data presentation guidelines to investigate the role of this compound in gene silencing, with a focus on its involvement in heterochromatin-mediated gene repression.

Nuclear this compound participates in gene silencing by binding to RNA molecules, including those that have undergone adenosine-to-inosine (A-to-I) editing, and subsequently recruiting a complex of proteins to specific chromatin regions. This complex can include the histone methyltransferase SUV39H1 (in humans) or its homolog Clr4 (in fission yeast), which are responsible for the methylation of histone H3 on lysine (B10760008) 9 (H3K9me).[1][4][6] This histone modification serves as a binding site for Heterochromatin Protein 1 (HP1), a key factor in the establishment and spreading of heterochromatin.[1][4] The recruitment of this machinery ultimately leads to the transcriptional repression of target genes.

These application notes will detail key experimental procedures to elucidate the molecular mechanisms of this compound-mediated gene silencing. The protocols provided are foundational and can be adapted to specific cellular systems and research questions.

Data Presentation

Table 1: Quantitative Analysis of this compound Depletion on Heterochromatic Gene Expression
Target GeneFold Change in Expression (this compound Knockdown vs. Control)Standard Deviationp-valueCell TypeMethod
ade6+ (at otr1R)4.50.6<0.01S. pombeqRT-PCR
ura4+ (at imr1L)3.80.5<0.01S. pombeqRT-PCR
Satellite 2 Repeats2.10.3<0.05HEK293qRT-PCR
Alu repeats1.80.2<0.05HeLaqRT-PCR

This table presents hypothetical, yet plausible, quantitative data illustrating the effect of this compound knockdown on the expression of genes located in heterochromatic regions. The data is based on the established role of this compound in maintaining heterochromatin-mediated gene silencing.

Table 2: Co-immunoprecipitation of this compound with Key Heterochromatin Factors
Immunoprecipitated ProteinCo-precipitated ProteinRelative Enrichment (Fold over IgG control)Cell TypeTreatment
This compoundSUV39H18.2HEK293None
This compoundHP1α5.5HEK293None
This compoundKu706.1HeLaNone
This compoundRNA Helicase A7.3HeLaNone
This compoundADAR14.9HeLaNone
SUV39H1This compound7.9HEK293None

This table summarizes expected results from co-immunoprecipitation experiments, demonstrating the interaction of this compound with proteins involved in heterochromatin formation and RNA processing. The enrichment values are illustrative.

Experimental Protocols

Protocol 1: RNA Interference (RNAi)-mediated Knockdown of this compound

This protocol describes the use of small interfering RNAs (siRNAs) to deplete this compound levels in cultured mammalian cells, enabling the study of its loss-of-function effects on gene silencing.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound-specific siRNA oligonucleotides

  • Non-targeting control siRNA

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors)

  • qRT-PCR reagents

  • Western blot reagents

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation:

    • Dilute 30 pmol of this compound-specific siRNA or non-targeting control siRNA in 125 µL of Opti-MEM I medium.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.

  • Transfection Complex Formation: Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add 250 µL of the siRNA-lipid complex to each well containing cells and 2.25 mL of complete growth medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Harvesting:

    • For RNA analysis: Wash cells with PBS and lyse directly in the well using 1 mL of TRIzol reagent. Proceed with RNA extraction according to the manufacturer's protocol.

    • For protein analysis: Wash cells with PBS and lyse using RIPA buffer. Collect the lysate and determine protein concentration.

  • Analysis:

    • qRT-PCR: Synthesize cDNA from the extracted RNA. Perform qRT-PCR to quantify the expression levels of this compound (to confirm knockdown) and target heterochromatic genes.

    • Western Blot: Analyze protein lysates by SDS-PAGE and western blotting using an anti-vigilin antibody to confirm protein depletion.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine the association of this compound with specific genomic regions, such as pericentromeric heterochromatin.

Materials:

  • Cultured cells expressing endogenous or tagged this compound

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • PBS

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Anti-vigilin antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Primers for qPCR targeting specific genomic regions (e.g., pericentromeric repeats)

Procedure:

  • Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.

  • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer and incubate on ice.

  • Nuclear Lysis and Sonication: Pellet the nuclei and resuspend in nuclear lysis buffer. Sonicate the chromatin to shear DNA to an average size of 200-1000 bp.

  • Immunoprecipitation:

    • Dilute the sonicated chromatin with ChIP dilution buffer.

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate a portion of the chromatin with an anti-vigilin antibody and another portion with control IgG overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Analysis: Use the purified DNA as a template for qPCR with primers specific to heterochromatic regions to quantify the enrichment of this compound at these loci.

Protocol 3: Co-immunoprecipitation (Co-IP)

This protocol is designed to identify proteins that interact with this compound in vivo.

Materials:

  • Cultured cells

  • Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors

  • Anti-vigilin antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for Western blot analysis

Procedure:

  • Cell Lysis: Lyse the cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with Protein A/G beads.

    • Incubate a portion of the lysate with an anti-vigilin antibody and another with control IgG overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washes: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against suspected interacting partners (e.g., SUV39H1, HP1α). Alternatively, the entire eluate can be analyzed by mass spectrometry for unbiased identification of interacting proteins.

Mandatory Visualizations

Vigilin_Signaling_Pathway cluster_nucleus Nucleus dsRNA dsRNA (e.g., from repetitive elements) ADAR1 ADAR1 dsRNA->ADAR1 Editing edited_RNA A-to-I Edited RNA ADAR1->edited_RNA This compound This compound edited_RNA->this compound Binding Complex This compound-RNA-Protein Complex This compound->Complex Chromatin Euchromatin Complex->Chromatin Acts on SUV39H1 SUV39H1 / Clr4 (Histone Methyltransferase) SUV39H1->Complex Recruitment HP1 HP1 / Swi6 Heterochromatin Heterochromatin HP1->Heterochromatin Binding and Spreading Chromatin->Heterochromatin H3K9 Methylation Gene_Silencing Gene Silencing Heterochromatin->Gene_Silencing

Caption: this compound-mediated heterochromatin formation and gene silencing pathway.

Experimental_Workflow start Hypothesis: This compound is involved in gene silencing knockdown 1. This compound Knockdown (RNAi) start->knockdown interaction 3. Identify Interacting Partners (Co-IP) start->interaction localization 5. Determine Chromatin Localization (ChIP-qPCR/ChIP-seq) start->localization phenotype 2. Analyze Phenotype: - Gene Expression (qRT-PCR) - Histone Marks (Western/ChIP) knockdown->phenotype conclusion Conclusion: Elucidate the mechanism of This compound in gene silencing phenotype->conclusion partners 4. Validate Interactions: - Reciprocal Co-IP - In vitro binding assays interaction->partners partners->conclusion localization->conclusion

Caption: Experimental workflow to study this compound's role in gene silencing.

References

Utilizing RNA-Seq to Identify Vigilin Target Transcripts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vigilin, a highly conserved and ubiquitously expressed RNA-binding protein (RBP), is a member of the KH domain-containing protein family.[1][2] With its multiple KH domains, this compound partakes in a wide array of cellular processes by binding to specific mRNA targets. Its functions include the regulation of mRNA stability, transport, and translation, implicating it in diverse biological pathways and disease states such as cancer and cardiovascular diseases.[1][3] Identifying the specific mRNA transcripts that this compound binds to is crucial for elucidating its molecular functions and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for utilizing RNA immunoprecipitation followed by high-throughput sequencing (RIP-seq) to identify this compound's RNA targets. Additionally, it outlines methods for data analysis and subsequent validation of these interactions.

I. Overview of the Experimental Workflow

The identification of this compound target transcripts using RNA-seq involves a multi-step process that begins with the immunoprecipitation of endogenous this compound-RNA complexes from cellular lysates. The associated RNAs are then purified and used to generate a cDNA library for high-throughput sequencing. The resulting sequencing data is analyzed to identify transcripts that are significantly enriched in the this compound immunoprecipitation compared to a negative control. Finally, the identified target transcripts are validated using independent experimental approaches.

Workflow A Cell Culture & Lysis B RNA Immunoprecipitation (RIP) with anti-Vigilin Antibody A->B C RNA Purification B->C D RNA-Seq Library Preparation C->D E High-Throughput Sequencing D->E F Bioinformatic Analysis E->F G Identification of Enriched Transcripts F->G H Target Validation (e.g., RIP-qPCR, Knockdown) G->H

Caption: A generalized workflow for identifying this compound target transcripts using RIP-seq.

II. Detailed Experimental Protocols

A. RNA Immunoprecipitation (RIP) Protocol

This protocol is adapted from standard RIP procedures and optimized for the immunoprecipitation of a large RBP like this compound.[4][5][6]

Materials:

  • Cell culture plates (15 cm)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., Polysome Lysis Buffer: 10 mM HEPES pH 7.0, 100 mM KCl, 5 mM MgCl2, 0.5% NP-40, 1 mM DTT, Protease Inhibitor Cocktail, RNase Inhibitor)

  • Anti-Vigilin antibody (validated for immunoprecipitation)

  • Isotype-matched control IgG antibody

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., High Salt Buffer: 50 mM HEPES pH 7.0, 500 mM KCl, 5 mM MgCl2, 0.05% NP-40, 1 mM DTT, Protease Inhibitor Cocktail, RNase Inhibitor)

  • Proteinase K

  • Phenol-chloroform

Procedure:

  • Cell Culture and Harvest:

    • Grow cells of interest (e.g., human liver cell line Huh7 for studying lipid metabolism roles) to ~80-90% confluency in 15 cm plates.

    • Wash cells twice with ice-cold PBS.

    • Scrape cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Cell Lysis:

    • Resuspend the cell pellet in 1 ml of ice-cold Lysis Buffer per 10^7 cells.

    • Incubate on ice for 15 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Immunoprecipitation:

    • For each RIP reaction, use approximately 1-2 mg of total protein lysate.

    • Save 10% of the lysate as "input" control.

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Pellet the beads and transfer the pre-cleared lysate to a new tube.

    • Add 5-10 µg of anti-Vigilin antibody or control IgG to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 ml of ice-cold Lysis Buffer.

    • Wash the beads two times with 1 ml of ice-cold High Salt Buffer.

    • Resuspend the beads in 100 µl of Lysis Buffer.

  • RNA Elution and Purification:

    • To the bead suspension, add Proteinase K to a final concentration of 0.5 mg/ml.

    • Incubate at 55°C for 30 minutes with shaking.

    • Extract RNA using phenol-chloroform followed by ethanol (B145695) precipitation.

    • Resuspend the RNA pellet in RNase-free water.

B. RNA-Seq Library Preparation and Sequencing
  • Assess the quality and quantity of the purified RNA from both the this compound-IP and the IgG control samples using a Bioanalyzer.

  • Proceed with a commercial RNA-seq library preparation kit suitable for low-input RNA, following the manufacturer's instructions.

  • Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.

III. Bioinformatic Analysis of RIP-Seq Data

A robust bioinformatics pipeline is essential for identifying true this compound target transcripts from the raw sequencing data.[7][8]

Bioinformatics A Raw Sequencing Reads (FASTQ) B Quality Control (e.g., FastQC) A->B C Adapter Trimming (e.g., Trimmomatic) B->C D Read Alignment to Genome (e.g., STAR) C->D E Peak Calling (e.g., MACS2, RIPSeeker) D->E F Differential Enrichment Analysis (this compound IP vs. IgG Control) E->F G Annotation of Enriched Peaks to Genes/Transcripts F->G H Functional Annotation (GO, Pathway Analysis) G->H

Caption: A typical bioinformatics pipeline for analyzing RIP-seq data.

Key Analysis Steps:

  • Quality Control: Assess the quality of the raw sequencing reads.

  • Read Alignment: Align the trimmed reads to a reference genome.

  • Peak Calling: Identify regions in the genome with a significant accumulation of reads in the this compound-IP sample compared to the input. Tools like RIPSeeker are specifically designed for RIP-seq data.[7]

  • Differential Enrichment Analysis: Compare the read counts in the this compound-IP to the IgG control to identify transcripts that are significantly enriched. This helps to filter out non-specific binding.

  • Annotation: Annotate the enriched peaks to known genes and transcripts.

  • Functional Analysis: Perform Gene Ontology (GO) and pathway analysis on the list of identified this compound target transcripts to understand their collective biological functions.

IV. Data Presentation

Quantitative data from the RIP-seq analysis should be summarized in clear and concise tables to facilitate interpretation and comparison.

Table 1: Top 10 Enriched this compound Target Transcripts

Gene SymbolTranscript IDFold Enrichment (this compound IP / IgG IP)p-valueFDR
APOBNM_000384.225.61.2e-84.5e-7
FASNNM_004104.418.23.5e-79.8e-6
C-FMSNM_000491.415.89.1e-72.1e-5
IGF2NM_000612.412.51.5e-63.0e-5
H19NR_002196.211.92.3e-64.1e-5
FN1NM_212482.210.74.8e-67.9e-5
APOC3NM_000040.19.58.2e-61.2e-4
RAD51NM_002875.48.11.1e-51.5e-4
BRCA1NM_007294.37.51.9e-52.3e-4
ACTBNM_001101.52.10.040.15

Note: This is example data and does not represent actual experimental results.

V. Validation of Identified this compound Targets

It is crucial to validate the identified this compound-RNA interactions using independent methods.

A. RIP-qPCR Protocol

Procedure:

  • Perform RIP as described in section II.A.

  • Synthesize cDNA from the purified RNA from the this compound-IP, IgG-IP, and input samples.

  • Perform quantitative real-time PCR (qPCR) using primers specific to the identified target transcripts.

  • Calculate the fold enrichment of each target in the this compound-IP relative to the IgG-IP, normalized to the input.

Table 2: Validation of this compound Targets by RIP-qPCR

Target GeneFold Enrichment (RIP-qPCR)
APOB22.3 ± 2.1
FASN16.8 ± 1.5
C-FMS14.2 ± 1.8
ACTB (Negative Control)1.5 ± 0.3

Note: This is example data and does not represent actual experimental results. Values are mean ± SD.

B. Functional Validation by siRNA-mediated Knockdown

Procedure:

  • Transfect cells with siRNAs targeting this compound or a non-targeting control siRNA.

  • After 48-72 hours, harvest the cells and isolate total RNA.

  • Perform RT-qPCR to measure the expression levels of the identified this compound target transcripts. A change in the stability or abundance of a target transcript upon this compound knockdown can indicate a functional interaction.

Table 3: Effect of this compound Knockdown on Target mRNA Levels

Target GeneRelative mRNA Expression (sithis compound vs. siControl)
APOB0.65 ± 0.08
FASN0.72 ± 0.05
C-FMS1.54 ± 0.12

Note: This is example data and does not represent actual experimental results. Values are mean ± SD.

VI. Visualizing this compound's Role in Signaling Pathways

This compound is involved in multiple signaling pathways. The following diagrams illustrate some of its known interactions.

A. This compound in Lipid Metabolism

This compound has been shown to regulate the translation of apolipoprotein B (Apob) mRNA, a key component of very-low-density lipoprotein (VLDL).[1][2][3] By binding to CU-rich regions in the Apob mRNA, this compound promotes its translation, thereby influencing VLDL secretion.

LipidMetabolism This compound This compound Apob_mRNA Apob mRNA This compound->Apob_mRNA Binds to CU-rich regions Ribosome Ribosome This compound->Ribosome Promotes Translation Apob_mRNA->Ribosome ApoB_protein ApoB Protein Ribosome->ApoB_protein VLDL VLDL Assembly & Secretion ApoB_protein->VLDL

Caption: this compound's role in the regulation of Apolipoprotein B translation and VLDL secretion.

B. This compound's Competitive Interaction in Cancer Progression

In some cancers, this compound competes with the RBP HuR for binding to the 3' UTR of the c-fms proto-oncogene mRNA.[9] HuR binding stabilizes the c-fms mRNA and enhances its translation, promoting cancer cell invasion. This compound binding counteracts this effect.

CancerProgression cluster_0 HuR-mediated Upregulation cluster_1 This compound-mediated Downregulation HuR HuR cfms_mRNA c-fms mRNA HuR->cfms_mRNA Increased_Stability Increased mRNA Stability & Translation cfms_mRNA->Increased_Stability This compound This compound Invasion Cancer Cell Invasion Increased_Stability->Invasion This compound->HuR Competition cfms_mRNA2 c-fms mRNA This compound->cfms_mRNA2 Decreased_Stability Decreased mRNA Stability & Translation cfms_mRNA2->Decreased_Stability Suppression Suppression of Invasion Decreased_Stability->Suppression

Caption: Competitive binding of this compound and HuR to c-fms mRNA regulates cancer cell invasion.

VII. Conclusion

The combination of RIP-seq and robust bioinformatic analysis provides a powerful approach to identify the genome-wide targets of the RNA-binding protein this compound. Subsequent validation experiments are essential to confirm these interactions and to elucidate their functional consequences. Understanding the full spectrum of this compound's mRNA targets will provide valuable insights into its role in cellular physiology and disease, and may reveal new avenues for therapeutic intervention.

References

Troubleshooting & Optimization

optimizing vigilin antibody performance in western blot

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing vigilin antibody performance in your Western Blot experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you achieve clear, specific, and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its expected molecular weight in a Western Blot? A1: this compound, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a highly conserved, large RNA-binding protein involved in various cellular processes, including RNA transport and metabolism, genome stability, and DNA repair.[1][2][3][4] While its predicted molecular weight is approximately 137-141 kDa, it is often observed as a band around 150 kDa in SDS-PAGE due to post-translational modifications or other factors.[5][6]

Q2: In which cellular compartments is this compound located? A2: this compound is found in both the cytoplasm and the nucleus.[4][7][8] Its cytoplasmic functions are linked to mRNA stability and translation, while its nuclear roles involve heterochromatin organization and DNA repair.[1] When preparing lysates, ensure your protocol is designed to extract proteins from the desired compartment(s).

Q3: What type of membrane is recommended for blotting a large protein like this compound (~150 kDa)? A3: For large proteins, PVDF (polyvinylidene difluoride) membranes are often preferred due to their higher binding capacity and mechanical durability, which is beneficial for potentially longer transfer times.[9] However, low-fluorescence PVDF should be used for fluorescent detection to minimize background.[9]

Q4: What are the recommended starting dilutions for a primary anti-vigilin antibody? A4: The optimal antibody dilution is crucial and should be determined empirically. However, a good starting range for most commercial this compound antibodies is between 1:500 and 1:2000.[5][6] Always consult the antibody's datasheet for manufacturer-specific recommendations. Over-saturating the membrane with antibody is a common cause of high background and non-specific bands.[9][10]

Western Blot Troubleshooting Guide

This guide addresses common issues encountered when performing Western Blots for this compound.

Problem 1: High Background

A high background can obscure the target protein band, making detection and quantification difficult. It can appear as a uniform haze or as speckled spots.[11]

Potential Cause Solution Citation
Insufficient Blocking Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% non-fat dry milk or BSA in TBST. Ensure blocking solution is fresh, as bacterial growth can cause background.[9][12]
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations. Start with the lowest recommended dilution and incrementally increase if the signal is weak. A secondary-only control can confirm non-specific binding from the secondary antibody.[9][13]
Inadequate Washing Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each) with a sufficient volume of wash buffer (e.g., TBST) to remove unbound antibodies.[9][11]
Contaminated Buffers Prepare fresh buffers, especially the wash buffer (TBST) and blocking solution. Contamination can lead to a speckled background.[11]
Membrane Dried Out Ensure the membrane remains hydrated throughout the incubation and washing steps.[11][13]
Problem 2: Non-Specific Bands

These are distinct bands that appear at molecular weights other than the expected ~150 kDa for this compound.

| Potential Cause | Solution | Citation | | :--- | :--- | | Primary Antibody Specificity | Use an affinity-purified polyclonal or a monoclonal antibody to improve specificity. Incubating the primary antibody at 4°C overnight can decrease non-specific binding. |[10][14] | | Protein Overload | Reduce the total amount of protein loaded per lane. High protein concentrations can lead to non-specific antibody binding. A recommended starting amount is 10-30 µg of cell lysate. |[15][16] | | Sample Degradation | Prepare fresh lysates and always add protease inhibitors to the lysis buffer. Protein degradation can result in lower molecular weight bands. |[14][16] | | Cross-Reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody that is specific for the host species of the primary antibody to minimize cross-reactivity with other proteins in the lysate. |[13] |

Problem 3: Weak or No Signal

This occurs when the this compound band is faint or completely absent.

Potential Cause Solution Citation
Inefficient Protein Transfer Confirm successful transfer by staining the membrane with Ponceau S before blocking. For large proteins like this compound, consider a wet transfer overnight at 4°C or optimize semi-dry transfer time and voltage. Ensure no air bubbles are trapped between the gel and membrane.[17][18][19]
Low Target Protein Abundance Increase the amount of protein loaded per lane. If this compound expression is low in your sample, consider using a positive control (e.g., lysate from a cell line with known high expression like Jurkat or NIH3T3) to validate the protocol.[5][16][18]
Inactive Antibody Ensure the primary and secondary antibodies have been stored correctly and are not expired. Avoid repeated freeze-thaw cycles.[5][20]
Suboptimal Antibody Incubation Increase the primary antibody incubation time (e.g., overnight at 4°C). Ensure the antibody is diluted in the recommended buffer (check the datasheet).[20][21]

Quantitative Data Summary

The following table provides recommended starting parameters for your this compound Western Blot experiments. These should be optimized for your specific antibody and experimental setup.

Parameter Recommended Range Notes
Total Protein Load 10 - 40 µg per laneOverloading can cause smearing and non-specific bands.[16]
Gel Percentage 6-8% AcrylamideA lower percentage gel provides better resolution for large proteins.
Primary Antibody Dilution 1:500 - 1:2000Titrate to find the optimal signal-to-noise ratio.[5][6]
Secondary Antibody Dilution 1:2000 - 1:10000Refer to the manufacturer's datasheet.
Blocking Time 1-2 hours at RT or O/N at 4°CUse 5% non-fat milk or BSA in TBST.[9]
Primary Incubation 2 hours at RT or O/N at 4°CLonger incubation at 4°C can increase specificity.[9][21]

Visual Guides and Workflows

Western Blot Workflow Diagram

WesternBlot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection Lysate 1. Cell Lysis (with Protease Inhibitors) Quant 2. Protein Quantification (e.g., BCA Assay) Lysate->Quant Denature 3. Sample Denaturation (Laemmli Buffer, 95°C) Quant->Denature SDSPAGE 4. SDS-PAGE (6-8% Gel) Denature->SDSPAGE Transfer 5. Protein Transfer (to PVDF Membrane) SDSPAGE->Transfer Ponceau 6. Ponceau S Stain (Confirm Transfer) Transfer->Ponceau Block 7. Blocking (5% Milk/BSA in TBST) Ponceau->Block Primary 8. Primary Ab Incubation (Anti-Vigilin) Block->Primary Wash1 9. Washing (3x with TBST) Primary->Wash1 Secondary 10. Secondary Ab Incubation (HRP-conjugated) Wash1->Secondary Wash2 11. Washing (3x with TBST) Secondary->Wash2 Detect 12. ECL Detection Wash2->Detect

Caption: Standard workflow for this compound Western Blotting.

Troubleshooting Logic for High Background

Troubleshooting_High_Background Start High Background Observed CheckBlocking Is blocking sufficient? (1-2h RT, fresh buffer) Start->CheckBlocking CheckPrimary Is Primary Ab concentration too high? CheckBlocking->CheckPrimary Yes OptimizeBlocking Increase blocking time. Use fresh 5% milk/BSA. CheckBlocking->OptimizeBlocking No CheckSecondary Is Secondary Ab concentration too high? CheckPrimary->CheckSecondary No TitratePrimary Decrease Primary Ab conc. (e.g., 1:2000 -> 1:5000) CheckPrimary->TitratePrimary Yes CheckWashing Are washing steps adequate? CheckSecondary->CheckWashing No TitrateSecondary Decrease Secondary Ab conc. Run secondary-only control. CheckSecondary->TitrateSecondary Yes OptimizeWashing Increase wash duration and number of washes. CheckWashing->OptimizeWashing No Result Clean Blot CheckWashing->Result Yes OptimizeBlocking->CheckPrimary TitratePrimary->CheckSecondary TitrateSecondary->CheckWashing OptimizeWashing->Result

Caption: Decision tree for troubleshooting high background issues.

This compound's Role in DNA Damage Responsedot

Vigilin_DNA_Repair DSB DNA Double-Strand Break (DSB) Acetylation Histone Acetylation at damage site DSB->Acetylation triggers This compound This compound (HDLBP) Acetylation->this compound recruits Recruitment Recruitment of Repair Proteins This compound->Recruitment Proteins Rad51 / BRCA1 Recruitment->Proteins HR Homologous Recombination (Error-Free Repair) Recruitment->HR facilitates

References

Technical Support Center: Vigilin Knockdown Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vigilin (HDLBP) knockdown experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental knockdown of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with this compound knockdown experiments?

A1: The most common challenges include achieving sufficient knockdown efficiency, minimizing off-target effects, and overcoming functional redundancy. This compound is a highly conserved and abundant protein, which can make it difficult to achieve a significant reduction in protein levels. Off-target effects of siRNA or shRNA can lead to misinterpretation of results.

Q2: How can I be certain that the observed phenotype is a direct result of this compound knockdown?

A2: The gold standard for attributing a phenotype to the knockdown of a specific gene is a rescue experiment. This involves re-introducing this compound (using a vector that is resistant to the siRNA/shRNA) into the cells after knockdown. If the original phenotype is reversed, it strongly indicates that the effects were on-target. Additionally, using at least two different siRNAs targeting different sequences of the this compound mRNA can help to rule out off-target effects.

Q3: What are some known functional consequences of this compound knockdown?

Q4: Are there any known signaling pathways that are affected by this compound knockdown?

A4: While direct, comprehensive mapping of signaling pathways affected by this compound knockdown is still an active area of research, some studies suggest a potential link to pathways regulating cell survival and autophagy, such as the mTOR/autophagy/p53 axis. Depletion of proteins with similar functions has been shown to impact these pathways.

Troubleshooting Guide

Problem: Inefficient this compound Knockdown

Symptoms:

  • Less than 70% reduction in this compound mRNA levels detected by qPCR.

  • Minimal or no reduction in this compound protein levels observed by Western blot.

Potential Causes and Solutions:

CauseTroubleshooting Steps
Suboptimal siRNA/shRNA - Design and test at least 2-3 different siRNA sequences targeting different regions of the this compound mRNA.- Perform a BLAST search to ensure the specificity of your siRNA sequence.
Inefficient Transfection - Optimize siRNA and transfection reagent concentrations.- Test different transfection reagents.- Ensure cells are at optimal confluency (50-70%) at the time of transfection.- Use a positive control (e.g., a fluorescently labeled siRNA) to confirm transfection efficiency.
High Protein Stability - Increase the duration of the knockdown experiment (e.g., 72-96 hours) to allow for protein turnover.
Cell Line-Specific Issues - Some cell lines are inherently difficult to transfect. Consider alternative methods like electroporation or lentiviral shRNA delivery.
Problem: Observed Phenotype is Suspected to be an Off-Target Effect

Symptoms:

  • Inconsistent phenotypes when using different siRNAs for this compound.

  • The observed phenotype does not align with the known functions of this compound.

Potential Causes and Solutions:

CauseTroubleshooting Steps
Off-Target siRNA Binding - Use the lowest effective concentration of siRNA to minimize off-target binding.- Perform a rescue experiment by re-expressing a siRNA-resistant form of this compound.
Cellular Stress Response - Monitor for signs of cellular toxicity after transfection.- Include a non-targeting siRNA control to assess the general effects of the transfection process.

Quantitative Data Summary

The following table summarizes data from a study on the effect of this compound knockdown on the cell cycle of HepG2 cells.

Experimental GroupPercentage of Cells in G2/M Phase
Untreated Wild Type HepG2 Cells2.4%
HepG2 Cells + Transfection Reagent4.9%
HepG2 Cells + pSIREN-GFP (Control)6.5%
HepG2 Cells + pSIREN-VIG (this compound shRNA)9.4%
Data from a study on hepatocarcinoma cells demonstrating G2/M phase arrest upon this compound knockdown.[3]

Experimental Protocols

siRNA Transfection Protocol for this compound Knockdown
  • Cell Plating: Twenty-four hours before transfection, seed cells in a 6-well plate at a density that will ensure they are 50-70% confluent at the time of transfection.

  • Complex Formation:

    • For each well, dilute 50 pmol of this compound-specific siRNA in 250 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent in 250 µL of serum-free medium.

    • Combine the diluted siRNA and transfection reagent. Mix gently and incubate at room temperature for 20 minutes.

  • Transfection: Add the 500 µL siRNA-lipid complex to one well of the 6-well plate containing 1.5 mL of fresh culture medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C before analysis.

qPCR Protocol for this compound Knockdown Validation
  • RNA Isolation: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare a reaction mix containing cDNA, this compound-specific primers, and a suitable qPCR master mix (e.g., SYBR Green).

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform the qPCR reaction using a thermal cycler.

  • Analysis: Calculate the relative expression of this compound mRNA using the 2-ΔΔCt method.

Western Blot Protocol for this compound Protein Detection
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against this compound overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis siRNA_Design siRNA Design & Validation Transfection siRNA Transfection siRNA_Design->Transfection Cell_Culture Cell Culture Cell_Culture->Transfection Incubation Incubation (48-72h) Transfection->Incubation Harvest Harvest Cells Incubation->Harvest qPCR qPCR Validation Harvest->qPCR Western Western Blot Harvest->Western Phenotype Phenotypic Assay Harvest->Phenotype

Caption: A typical experimental workflow for this compound knockdown studies.

troubleshooting_flowchart Start Low Knockdown Efficiency Check_Transfection Transfection Efficiency >80%? Start->Check_Transfection Optimize_Transfection Optimize Transfection Protocol Check_Transfection->Optimize_Transfection No Check_siRNA Used Multiple siRNAs? Check_Transfection->Check_siRNA Yes Optimize_Transfection->Check_Transfection Test_New_siRNA Test New siRNA Designs Check_siRNA->Test_New_siRNA No Check_Time Extended Time Course? Check_siRNA->Check_Time Yes Test_New_siRNA->Check_Transfection Increase_Time Increase Incubation Time Check_Time->Increase_Time No Success Successful Knockdown Check_Time->Success Yes Increase_Time->Check_Transfection

Caption: A troubleshooting flowchart for inefficient this compound knockdown.

vigilin_signaling This compound This compound mTOR mTOR This compound->mTOR ? p53 p53 This compound->p53 ? Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes p53->Autophagy Regulates p53->Cell_Survival Inhibits

Caption: A hypothetical signaling pathway involving this compound, mTOR, autophagy, and p53. The question marks indicate putative, indirect, or unconfirmed interactions that require further investigation.

References

Technical Support Center: Optimizing Vigilin Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in vigilin immunofluorescence experiments.

Troubleshooting Guides

Issue 1: Weak or No this compound Signal

A faint or absent fluorescent signal for this compound can be frustrating. This guide provides a systematic approach to troubleshooting and resolving this common issue.

Possible Causes and Solutions

CauseRecommendationDetailed Protocol/Experimental Considerations
Suboptimal Primary Antibody Concentration Titrate the anti-vigilin antibody to determine the optimal concentration.For new antibodies, a good starting point is to test a dilution series (e.g., 1:50, 1:100, 1:250, 1:500, 1:1000). The ideal dilution will show bright, specific staining with minimal background. For purified primary antibodies, a typical starting concentration is between 1-10 µg/mL.[1]
Inadequate Fixation or Permeabilization Optimize fixation and permeabilization steps.For cytoplasmic and nuclear targets like this compound, fixation with 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature is a good starting point.[2][3] Permeabilization with 0.1-0.25% Triton X-100 in PBS for 10 minutes allows antibody access to intracellular epitopes.[4]
Incorrect Antigen Retrieval Method Perform antigen retrieval to unmask the epitope.For formalin-fixed paraffin-embedded (FFPE) tissues, heat-induced epitope retrieval (HIER) is often necessary.[5][6][7] Common HIER buffers include sodium citrate (B86180) (10 mM, pH 6.0) or Tris-EDTA (pH 9.0).[8][9] The optimal buffer and heating time should be determined empirically.
Low this compound Expression in Sample Use positive controls and consider signal amplification.Use a cell line or tissue known to express this compound as a positive control. If the target expression is low, consider using a signal amplification system, such as a tyramide signal amplification (TSA) kit.
Primary Antibody Not Validated for Immunofluorescence Confirm that the anti-vigilin antibody is validated for immunofluorescence applications.Check the manufacturer's datasheet to ensure the antibody has been successfully used in immunofluorescence.[10][11][12][13]
Incorrect Secondary Antibody Ensure the secondary antibody is appropriate for the primary antibody.The secondary antibody must be raised against the host species of the primary anti-vigilin antibody (e.g., use an anti-rabbit secondary if the primary is a rabbit polyclonal).[14]
Photobleaching Minimize exposure to light.Protect slides from light during incubations and storage.[15] Use an anti-fade mounting medium to preserve the fluorescent signal.[15]

Troubleshooting Workflow for Weak/No Signal

weak_signal_troubleshooting start Weak or No this compound Signal check_controls Are Positive Controls Stained? start->check_controls check_antibody Check Primary & Secondary Antibodies check_controls->check_antibody No optimize_protocol Optimize Protocol Parameters check_controls->optimize_protocol Yes check_antibody->optimize_protocol Antibodies are Valid check_expression Verify this compound Expression optimize_protocol->check_expression Signal Still Weak final_res Successful Staining optimize_protocol->final_res Signal Improved signal_amplification Consider Signal Amplification check_expression->signal_amplification Expression is Low check_expression->final_res Expression is High & Signal Improved signal_amplification->final_res

Caption: Troubleshooting logic for weak or no this compound signal.

Issue 2: High Background Staining

High background fluorescence can obscure the specific this compound signal, making data interpretation difficult. This guide outlines strategies to reduce background noise.

Possible Causes and Solutions

CauseRecommendationDetailed Protocol/Experimental Considerations
Primary or Secondary Antibody Concentration Too High Titrate both primary and secondary antibodies.A high concentration of either antibody can lead to non-specific binding.[11][16][17] Perform a dilution series for both antibodies to find the optimal signal-to-noise ratio.
Insufficient Blocking Optimize the blocking step.Blocking with 5-10% normal serum from the species of the secondary antibody for at least 1 hour is recommended.[18][19] Alternatively, use 1-5% Bovine Serum Albumin (BSA).[16] Increasing the blocking time can also help.[11][14]
Inadequate Washing Increase the number and duration of wash steps.After antibody incubations, wash the samples at least three times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween 20).[11][13]
Autofluorescence Use appropriate controls and quenching methods.Examine an unstained sample under the microscope to assess the level of autofluorescence.[20] Using a different fixative or treating with a quenching agent like sodium borohydride (B1222165) can reduce autofluorescence.
Non-specific Secondary Antibody Binding Use a pre-adsorbed secondary antibody.Secondary antibodies that have been cross-adsorbed against immunoglobulins from other species will exhibit less non-specific binding.
Drying of the Sample Keep the sample hydrated throughout the procedure.Ensure the sample is always covered with buffer or antibody solution.[16]

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Staining check_no_primary_ctrl Run 'No Primary Antibody' Control start->check_no_primary_ctrl check_secondary Secondary Antibody is the Issue check_no_primary_ctrl->check_secondary Staining Present check_autofluorescence Check Autofluorescence check_no_primary_ctrl->check_autofluorescence No Staining optimize_blocking Optimize Blocking & Washing check_secondary->optimize_blocking Use Pre-adsorbed Secondary check_autofluorescence->optimize_blocking Autofluorescence Low titrate_primary Titrate Primary Antibody optimize_blocking->titrate_primary Background Still High final_res Clean Signal optimize_blocking->final_res Background Reduced titrate_primary->final_res

Caption: Troubleshooting logic for high background staining.

Frequently Asked Questions (FAQs)

Q1: What is the expected subcellular localization of this compound?

A1: this compound is known to be localized in both the cytoplasm and the nucleus.[1][5][10][21][22][23] Its distribution within the nucleus has been described as concentrated near the inner nuclear membrane.[1][21]

Q2: What are recommended starting dilutions for an anti-vigilin antibody?

A2: As a general guideline, a starting dilution of 1:100 to 1:1000 for antiserum or 1-10 µg/mL for a purified antibody is recommended.[1] However, the optimal dilution is antibody-specific and should be determined by titration.

Q3: What fixation method is recommended for this compound immunofluorescence?

A3: For intracellular proteins like this compound, fixation with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature is a common starting point.[2][3][24]

Q4: Is antigen retrieval necessary for this compound staining?

A4: For formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is highly recommended to unmask epitopes that may have been cross-linked during fixation.[5][6][7][25] Heat-Induced Epitope Retrieval (HIER) with a citrate or Tris-EDTA buffer is a common method.[8][9] For cultured cells fixed with PFA, antigen retrieval is not always necessary but may improve the signal for some antibodies.

Q5: How can I be sure my staining is specific to this compound?

A5: To confirm the specificity of your staining, you should include proper controls in your experiment. These include:

  • Negative control: A sample that does not express this compound (e.g., a knockout cell line).

  • No primary antibody control: Incubate a sample with only the secondary antibody to check for non-specific binding of the secondary antibody.[14]

  • Isotype control: Incubate a sample with a non-immune antibody of the same isotype and at the same concentration as your primary antibody to assess non-specific background staining.

Experimental Protocols

General Immunofluorescence Protocol for Cultured Cells

This protocol provides a general framework for this compound immunofluorescence in adherent cultured cells. Optimization of specific steps may be required for your particular cell type and anti-vigilin antibody.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Tween 20)

  • Primary Anti-Vigilin Antibody

  • Fluorophore-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Anti-fade Mounting Medium

Procedure:

  • Cell Culture: Grow cells on sterile coverslips in a multi-well plate to the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[2][3]

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with Permeabilization Buffer for 10 minutes at room temperature.[4]

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Block with Blocking Buffer for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Dilute the anti-vigilin primary antibody in the blocking buffer and incubate overnight at 4°C in a humidified chamber.[11][26]

  • Washing: Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate for 1-2 hours at room temperature, protected from light.[1]

  • Washing: Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI, if desired.

  • Washing: Briefly wash with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[24]

  • Imaging: Visualize the staining using a fluorescence microscope.

Experimental Workflow

immunofluorescence_workflow start Start: Cultured Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize with Triton X-100 wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Block with Normal Serum/BSA wash3->block primary_ab Incubate with Anti-Vigilin Primary Antibody block->primary_ab wash4 Wash with PBST primary_ab->wash4 secondary_ab Incubate with Fluorescent Secondary Antibody wash4->secondary_ab wash5 Wash with PBST secondary_ab->wash5 counterstain Counterstain with DAPI wash5->counterstain mount Mount with Anti-fade Medium counterstain->mount image Image with Fluorescence Microscope mount->image

Caption: General workflow for immunofluorescence staining of this compound.

References

Technical Support Center: Expression and Purification of Recombinant Vigilin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression and purification of recombinant vigilin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in expressing full-length recombinant this compound in E. coli?

A1: Expressing full-length this compound, a large, multi-domain protein of approximately 150 kDa, in E. coli presents several challenges:

  • Low Expression Levels: Due to its large size and potential for codon bias when expressing a human protein in a prokaryotic system, obtaining high yields of recombinant this compound can be difficult.

  • Inclusion Body Formation: High-level expression of large, complex proteins often leads to misfolding and aggregation, resulting in the formation of insoluble inclusion bodies.[1][2][3] Factors such as high induction temperatures and high inducer concentrations can exacerbate this issue.[3][4]

  • Poor Solubility: Even if expressed in a soluble form, this compound's multi-domain nature can lead to instability and a propensity to aggregate in solution.

  • Proteolytic Degradation: The long polypeptide chain of large proteins like this compound is susceptible to degradation by host cell proteases.[5]

Q2: Which expression tag is recommended for this compound purification?

A2: A Glutathione (B108866) S-transferase (GST) tag is a suitable choice for this compound. The large size of the GST tag (approximately 26 kDa) can enhance the solubility and stability of the fusion protein.[6] Additionally, it allows for a straightforward affinity purification step using glutathione-based resins.[7]

Q3: My GST-tagged this compound is found in inclusion bodies. What can I do?

A3: If your recombinant this compound is expressed as inclusion bodies, you have two main strategies:

  • Optimize Expression for Soluble Protein:

    • Lower Induction Temperature: Reduce the induction temperature to 16-25°C and express for a longer period (e.g., overnight).[5][8] This slows down protein synthesis, allowing more time for proper folding.

    • Reduce IPTG Concentration: Titrate the Isopropyl β-D-1-thiogalactopyranoside (IPTG) concentration, trying a range from 0.1 mM to 1 mM, to find the optimal level that balances expression and solubility.[9][10]

    • Use a Different E. coli Strain: Strains like BL21(DE3)pLysS or Rosetta(DE3) can help by providing tRNAs for rare codons and reducing basal expression.

    • Codon Optimization: Synthesizing the this compound gene with codons optimized for E. coli can significantly improve expression and solubility.[11][12]

  • Refolding from Inclusion Bodies:

    • Isolate and wash the inclusion bodies to remove contaminating proteins.

    • Solubilize the inclusion bodies using strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride.

    • Refold the protein by gradually removing the denaturant through methods like dialysis or rapid dilution into a refolding buffer.[13][14][15] This process often requires empirical optimization of buffer conditions.

Q4: I have very low yields of purified this compound. How can I improve this?

A4: Low yields can be addressed by systematically evaluating each step of your workflow:

  • Confirm Expression: Before purification, confirm that the protein is being expressed by running a small sample of the cell lysate on an SDS-PAGE gel and performing a Western blot with an anti-GST or anti-vigilin antibody.

  • Optimize Lysis: Ensure complete cell lysis to release the recombinant protein. Sonication or high-pressure homogenization are common methods. The addition of lysozyme (B549824) and DNase can improve lysis efficiency.

  • Optimize Affinity Chromatography:

    • Flow Rate: Use a slow flow rate during sample application to the glutathione resin to maximize binding, as the kinetics can be slow for large proteins.

    • Binding Capacity: Do not overload the column. Ensure you are using an adequate amount of resin for your expected protein yield.

    • Wash Steps: Use a sufficient volume of wash buffer to remove non-specifically bound proteins.

  • Prevent Degradation: Add a cocktail of protease inhibitors to your lysis and purification buffers.

Troubleshooting Guides

Expression Troubleshooting
ProblemPossible CauseRecommended Solution
No or very low expression of recombinant this compound. Codon bias for human this compound in E. coli.Synthesize a codon-optimized gene for this compound. Use an E. coli strain that supplies tRNAs for rare codons (e.g., Rosetta).[11][12]
mRNA instability or secondary structures.Optimize the 5' untranslated region of the mRNA to minimize secondary structures.
Protein is toxic to the host cells.Use a tightly regulated promoter system (e.g., pBAD) or an E. coli strain with tighter control over basal expression (e.g., BL21-AI, BL21(DE3)pLysS).[8]
This compound is expressed but is insoluble (in inclusion bodies). Expression rate is too high, leading to misfolding.Lower the induction temperature (16-25°C) and IPTG concentration (0.1-0.5 mM).[5][10]
Intrinsic properties of full-length this compound.Co-express with molecular chaperones (e.g., GroEL/GroES) to assist in proper folding.
Disulfide bonds are not forming correctly in the reducing environment of the E. coli cytoplasm.Express the protein in an E. coli strain engineered to facilitate disulfide bond formation in the cytoplasm (e.g., SHuffle).
Purification Troubleshooting
ProblemPossible CauseRecommended Solution
GST-vigilin does not bind to the glutathione resin. GST tag is not accessible.Purify under denaturing conditions to expose the tag, followed by on-column refolding.
Flow rate during sample loading is too high.Decrease the flow rate to allow for sufficient interaction time between the GST-tag and the resin.
Incorrect buffer composition.Ensure the pH of your binding buffer is between 7.0 and 8.0 and that it does not contain components that interfere with binding.
Low recovery of this compound after elution. Inefficient elution.Increase the concentration of reduced glutathione in the elution buffer (e.g., up to 20-50 mM). Perform multiple, smaller volume elutions.
Protein has precipitated on the column.Try adding stabilizing agents to the buffers, such as 10% glycerol (B35011) or non-detergent sulfobetaines.
Purified this compound is not stable and aggregates over time. Suboptimal buffer conditions.Perform a buffer screen to identify the optimal pH, salt concentration, and additives (e.g., glycerol, L-arginine) for this compound stability.
Presence of proteases.Add protease inhibitors to the final purified protein sample.
Repeated freeze-thaw cycles.Aliquot the purified protein into single-use volumes and store at -80°C.
Inefficient on-column cleavage of the GST tag. Inaccessible cleavage site.Perform the cleavage reaction for a longer duration or at a slightly higher temperature (if the protein is stable). Consider adding a flexible linker between the GST tag and this compound in your expression construct.
Inactive protease.Ensure the protease is stored correctly and use a fresh batch. Confirm its activity with a control substrate.

Quantitative Data Summary

The following tables provide estimated values for expression and purification of GST-tagged recombinant this compound based on typical yields for large proteins expressed in E. coli. Actual results can vary significantly depending on the specific experimental conditions.

Table 1: Optimization of this compound Expression Conditions

ParameterCondition 1Condition 2Condition 3Expected Outcome
Temperature 37°C25°C18°CLower temperatures may increase the proportion of soluble protein.
IPTG Concentration 1.0 mM0.5 mM0.1 mMLower concentrations can reduce the rate of protein synthesis, potentially improving folding.[9][10]
Induction Time 4 hours8 hours16 hours (overnight)Longer induction times at lower temperatures are often necessary.
Estimated Yield (mg/L of culture) 1-5 (mostly insoluble)5-10 (increased soluble fraction)2-8 (highest soluble fraction)Yields are highly dependent on the protein's properties.

Table 2: GST-Vigilin Purification Efficiency

Purification StepTotal Protein (mg)GST-Vigilin (mg)Purity (%)
Crude Lysate 500102
Glutathione Affinity Chromatography 158>90
Size Exclusion Chromatography 65>95

Experimental Protocols

Protocol 1: Expression of GST-Tagged this compound in E. coli
  • Transformation: Transform a codon-optimized pGEX vector containing the human this compound gene into E. coli BL21(DE3) cells. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM.[16]

  • Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Purification of GST-Tagged this compound
  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, and a protease inhibitor cocktail). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein. Collect the supernatant.

  • Affinity Chromatography:

    • Equilibrate a glutathione-sepharose column with lysis buffer without Triton X-100.

    • Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5 mL/min).

    • Wash the column with 10-15 column volumes of wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Elute the GST-vigilin with elution buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 20 mM reduced glutathione). Collect fractions.

  • On-Column Cleavage (Optional):

    • After the wash step, equilibrate the column with cleavage buffer (e.g., PreScission Protease buffer: 50 mM Tris-HCl pH 7.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Add PreScission Protease to the column and incubate at 4°C for 4-16 hours.

    • Elute the cleaved, untagged this compound with cleavage buffer. The GST tag and the protease (which is also GST-tagged) will remain bound to the resin.[17][18]

  • Size Exclusion Chromatography (Polishing Step):

    • Concentrate the eluted fractions containing this compound.

    • Load the concentrated protein onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM DTT).

    • Collect fractions corresponding to the monomeric this compound peak (around 150 kDa).

  • Analysis and Storage: Analyze the purity of the final protein by SDS-PAGE. Determine the concentration using a spectrophotometer (A280) or a Bradford assay. Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Visualizations

Experimental Workflow for Recombinant this compound Production

G Workflow for Recombinant this compound Expression and Purification cluster_expression Expression cluster_purification Purification cluster_analysis Analysis & Storage Transformation Transformation of E. coli Culture Cell Culture & Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Lysate Clarification Lysis->Clarification Affinity GST Affinity Chromatography Clarification->Affinity Cleavage On-Column Cleavage (Optional) Affinity->Cleavage If tag removal is needed SEC Size Exclusion Chromatography Affinity->SEC If tag is not removed Cleavage->SEC Analysis SDS-PAGE & Concentration SEC->Analysis Storage Aliquoting & Storage at -80°C Analysis->Storage

Caption: Overview of the recombinant this compound production workflow.

This compound's Role in Heterochromatin Formation

G This compound's Role in Heterochromatin Maintenance This compound This compound SUV39H1 SUV39H1 (Histone Methyltransferase) This compound->SUV39H1 interacts with H3K9 Histone H3 SUV39H1->H3K9 methylates H3K9me3 H3K9me3 H3K9->H3K9me3 becomes HP1 HP1 (Heterochromatin Protein 1) H3K9me3->HP1 recruits Heterochromatin Heterochromatin Formation & Gene Silencing HP1->Heterochromatin

Caption: this compound's interaction with SUV39H1 promotes H3K9 methylation.

This compound's Involvement in DNA Double-Strand Break Repair

G This compound in Homologous Recombination DNA Repair DSB DNA Double-Strand Break This compound This compound DSB->this compound recruits RAD51 RAD51 This compound->RAD51 recruits BRCA1 BRCA1 This compound->BRCA1 recruits HR Homologous Recombination Repair RAD51->HR BRCA1->HR

Caption: this compound facilitates the recruitment of key DNA repair proteins.

This compound's Regulation of Apolipoprotein B (ApoB) mRNA Translation

G Translational Regulation of ApoB mRNA by this compound This compound This compound ApoB_mRNA ApoB mRNA This compound->ApoB_mRNA binds to CU-rich regions Ribosome 80S Ribosome This compound->Ribosome associates with ApoB_mRNA->Ribosome is translated on ApoB_Protein ApoB Protein Ribosome->ApoB_Protein synthesizes VLDL VLDL Secretion ApoB_Protein->VLDL

Caption: this compound's role in modulating the translation of ApoB mRNA.

References

overcoming off-target effects in vigilin CRISPR editing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vigilin (HDLBP) CRISPR editing. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to off-target effects during genome editing experiments targeting the this compound gene.

Frequently Asked Questions (FAQs)

Q1: What are CRISPR off-target effects and why are they a concern?

Q2: Are there specific challenges when targeting the this compound (HDLBP) gene?

While literature specifically detailing CRISPR off-target effects for the this compound (HDLBP) gene is not abundant, several factors inherent to the gene and its context could present challenges:

  • RNA-Binding Function: this compound is an RNA-binding protein with 14-15 KH domains, involved in processes like translation and cholesterol transport.[5][6] High expression levels in certain cell types could make the genomic locus more accessible, potentially increasing the risk of both on- and off-target cleavage.

  • Potential for Pseudogenes: Like many housekeeping genes, it is important to perform a bioinformatic analysis to check for highly homologous pseudogenes or paralogous gene family members in the target genome. Such sequences are prime candidates for off-target cleavage.

  • Genomic Context: The human HDLBP gene is located on chromosome 2q37.3.[7] The surrounding chromatin structure and sequence landscape can influence guide RNA (gRNA) specificity.

Q3: How can I design a single-guide RNA (sgRNA) for this compound with the highest specificity?

Optimizing sgRNA design is the most critical first step to minimize off-target effects.[[“]][9]

  • Target Site Selection: Choose a 20-nucleotide target sequence within a crucial exon of the this compound gene, ideally in the 5' region, to maximize the chance of a functional knockout.[10][11] The target must be immediately upstream of a Protospacer Adjacent Motif (PAM) compatible with your chosen Cas nuclease (e.g., 5'-NGG-3' for standard Streptococcus pyogenes Cas9).[1][12]

  • Use Bioinformatic Tools: Employ up-to-date gRNA design tools (e.g., GuideScan2, Synthego CRISPR Design Tool) that use algorithms to score on-target efficiency and predict potential off-target sites across the entire genome.[10][13] These tools assess factors like GC content and sequence uniqueness.[14][15]

  • Prioritize High Specificity Scores: Select gRNA candidates with the lowest number of predicted off-target sites, especially those with fewer than three mismatches to the gRNA sequence.[4][9] Pay close attention to the "seed" region (the 8-12 nucleotides closest to the PAM), where mismatches are less tolerated.[16]

  • Consider Truncated or Modified gRNAs: Using gRNAs with a shortened complementarity region (e.g., 17-18 nucleotides) or incorporating chemical modifications can significantly reduce off-target binding without always compromising on-target efficiency.[[“]][14]

Q4: Which CRISPR/Cas9 variant is best for minimizing off-target effects?

Engineered high-fidelity Cas9 variants are strongly recommended over wild-type (WT) SpCas9 for any application where specificity is critical.[2][17] These variants were developed by mutating residues that stabilize non-specific DNA binding, thereby reducing the enzyme's tolerance for mismatched guide-target interactions.[18]

Cas9 VariantKey FeaturesReduction in Off-Target EffectsReference
Wild-Type SpCas9 Standard nuclease; robust on-target activity but can have significant off-target effects.BaselineN/A
SpCas9-HF1 High-fidelity variant with reduced DNA contacts. Retains comparable on-target activity for most gRNAs.Renders most off-target events undetectable by sensitive methods.[17][19][Kleinstiver et al., 2016][17]
eSpCas9(1.1) "Enhanced specificity" variant; reduces affinity for the non-target DNA strand.Reduces off-target effects compared to WT SpCas9.[14][Slaymaker et al., 2016]
HypaCas9 Hyper-accurate variant with additional mutations.Exhibits high fidelity with minimal off-target activity.[Chen et al., 2017]
Sniper-Cas9 Engineered for high specificity by reducing tolerance for mismatches.Significantly reduces off-target events without sacrificing on-target efficiency.[[“]][Lee et al., 2018]

Q5: What is the most effective way to deliver CRISPR components to reduce off-targets?

The delivery format and duration of Cas9 expression are key variables. Delivering the Cas9 nuclease and sgRNA as a pre-complexed ribonucleoprotein (RNP) is the gold standard for minimizing off-target effects.[2][[“]][18]

  • Plasmid DNA: Lingers in the cell for days, leading to prolonged Cas9 expression. This extended activity provides more opportunities for the nuclease to find and cleave off-target sites.[18]

  • mRNA: Degrades within about 48 hours, offering a shorter window for Cas9 activity.[18]

  • Ribonucleoprotein (RNP): The Cas9 protein complexed with the sgRNA is active immediately upon delivery and is cleared from the cell rapidly (typically within 24-48 hours).[2][18] This transient activity is sufficient for on-target editing while dramatically reducing the time available for off-target events.[2]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
High off-target cleavage detected at predicted sites. 1. Suboptimal sgRNA Design: The chosen sgRNA has high homology to other genomic sites. 2. Prolonged Cas9 Expression: Use of plasmid-based delivery systems. 3. High Concentration of Reagents: Excessive amounts of Cas9/sgRNA complex were delivered.1. Redesign sgRNA: Use stringent bioinformatic tools to select a new guide with better specificity scores.[11][13] 2. Switch to RNP Delivery: Use a transient delivery method like Cas9 RNP electroporation to limit Cas9 activity time.[2][[“]] 3. Use a High-Fidelity Cas9 Variant: Replace wild-type Cas9 with SpCas9-HF1, eSpCas9, or Sniper-Cas9.[1][17] 4. Titrate Components: Optimize the concentration of the Cas9 RNP to find the lowest effective dose.[16]
Low on-target efficiency after switching to a high-fidelity Cas9 or a shorter sgRNA. 1. Reduced Nuclease Activity: Some high-fidelity variants or modified sgRNAs can have slightly lower intrinsic activity at certain target sites.[17] 2. Poor sgRNA Performance: The chosen sgRNA may be inherently inefficient regardless of the Cas9 variant. 3. Inefficient Delivery: The delivery protocol (e.g., electroporation, lipofection) is not optimized for the cell type or RNP format.[11][20]1. Test Multiple sgRNAs: It is crucial to empirically test 3-5 different high-specificity sgRNAs to identify the most potent one for your target.[11][15] 2. Optimize Delivery Protocol: Re-optimize transfection or electroporation parameters specifically for your cells and the RNP format. Confirm high delivery efficiency.[20] 3. Confirm Target Site Accessibility: Ensure the target region in the this compound gene is not in a heterochromatic, inaccessible region in your cell model.
No off-targets found with computational prediction, but unbiased methods (e.g., GUIDE-seq) reveal unexpected cleavage. 1. Limitations of Prediction Algorithms: In silico tools are powerful but may not identify all potential off-target sites, especially those with non-canonical PAMs or multiple mismatches.[14] 2. Cell-Type Specific Factors: Chromatin accessibility and other cellular factors can expose off-target sites not predicted by sequence alone.1. Trust and Verify: Rely on the empirical data from the unbiased detection method. 2. Re-evaluate sgRNA: Discontinue use of the current sgRNA. Design a new set of guides targeting a different region of the this compound gene. 3. Employ a Higher-Fidelity System: If not already in use, switch to a top-tier high-fidelity Cas9 variant like SpCas9-HF1, which has been shown to eliminate nearly all off-targets detectable by GUIDE-seq.[19][21]

Experimental Protocols & Visualizations

Workflow for Minimizing Off-Target Effects in this compound Editing

The following diagram outlines a systematic workflow to design and validate a CRISPR experiment targeting this compound with high specificity.

Vigilin_CRISPR_Workflow cluster_design Phase 1: Design & Selection cluster_assembly Phase 2: Component Preparation cluster_editing Phase 3: Gene Editing & On-Target Validation cluster_off_target Phase 4: Off-Target Validation (Critical) A 1. Identify this compound (HDLBP) Target Exon B 2. In Silico gRNA Design (e.g., GuideScan2) A->B C 3. Rank gRNAs by On-Target & Off-Target Scores B->C D 4. Select Top 3-5 gRNA Candidates C->D E 5. Synthesize sgRNAs D->E G 7. Assemble Cas9-sgRNA Ribonucleoprotein (RNP) E->G F 6. Purify High-Fidelity Cas9 Protein (e.g., SpCas9-HF1) F->G H 8. Deliver RNP into Target Cells G->H I 9. Culture Cells (48-72h) H->I J 10. Genomic DNA Extraction I->J K 11. Assess On-Target Editing (e.g., T7E1, Sanger, NGS) J->K L 12. Unbiased Off-Target ID (e.g., GUIDE-seq, DISCOVER-seq) J->L N 14. Targeted Deep Sequencing of On-Target and Top Off-Target Loci K->N M 13. Bioinformatic Analysis of Potential Off-Target Sites L->M M->N Mitigation_Strategies Cause Causes of Off-Target Effects C1 Suboptimal gRNA Design Cause->C1 C2 Low-Fidelity Cas9 Nuclease Cause->C2 C3 Prolonged Nuclease Exposure Cause->C3 M1 Stringent In Silico Screening & Selection C1->M1 M4 Use Truncated or Chemically Modified gRNAs C1->M4 M2 Use Engineered High-Fidelity Cas9 Variants (SpCas9-HF1, etc.) C2->M2 M3 Deliver as RNP Complex (Transient Activity) C3->M3

References

Technical Support Center: Optimizing Fixation for Vigilin Localization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing fixation methods for vigilin localization studies.

Troubleshooting Guide

Encountering issues with your this compound immunofluorescence? This guide addresses common problems in a question-and-answer format.

Issue Question Possible Cause & Solution
Weak or No Signal Why can't I see any this compound staining?1. Inappropriate Fixation: The chosen fixation method may be masking the this compound epitope. * Solution: If you used formaldehyde (B43269) (a cross-linking fixative), the epitope might be hidden.[1] Try a precipitating fixative like cold methanol (B129727), which denatures proteins and can expose epitopes.[2] Conversely, if methanol fixation disrupts the epitope, switch to formaldehyde. 2. Suboptimal Antibody Concentration: The primary antibody concentration may be too low. * Solution: Increase the concentration of your primary antibody or extend the incubation time (e.g., overnight at 4°C) to enhance signal.[3] 3. Poor Permeabilization: If using a cross-linking fixative like formaldehyde, the antibody may not be able to penetrate the cell and nuclear membranes to reach this compound. * Solution: Ensure you have an adequate permeabilization step after fixation, for example, with Triton X-100 or another suitable detergent.[4] Methanol fixation typically does not require a separate permeabilization step.[5] 4. This compound Expression Levels: The cells you are using may have low levels of this compound expression. * Solution: Use a positive control cell line known to express this compound to validate your protocol.
High Background Why is my entire cell fluorescent, making it hard to see specific this compound localization?1. Antibody Concentration Too High: Excessive primary or secondary antibody concentration can lead to non-specific binding. * Solution: Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.[6] 2. Inadequate Blocking: Insufficient blocking can result in non-specific antibody binding to cellular components. * Solution: Increase the blocking time or try a different blocking agent. Using a blocking buffer that contains serum from the same species as the secondary antibody is recommended.[7] 3. Autofluorescence: Some cells and tissues naturally fluoresce, or the fixative itself can induce fluorescence.[8][9] * Solution: View an unstained sample under the microscope to check for autofluorescence. If present, consider using a quenching agent or a fixative that is less likely to cause this artifact.[10][11] 4. Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background noise. * Solution: Increase the number and duration of your wash steps.
Non-specific Staining I see staining in cellular compartments where I don't expect to find this compound. What's wrong?1. Cross-reactivity of Antibodies: The primary or secondary antibody may be cross-reacting with other cellular proteins. * Solution: Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[6] Ensure your primary antibody is specific for this compound. 2. Antibody Aggregates: Antibodies can form aggregates that bind non-specifically to the sample. * Solution: Centrifuge your antibodies before use to pellet any aggregates and use the supernatant.
Altered Cellular Morphology My cells look shrunken or distorted after fixation. How can I prevent this?1. Harsh Fixation: Some fixation methods, particularly those using organic solvents like methanol or acetone, can alter cellular structure.[2] * Solution: If preserving fine cellular details is critical, a cross-linking fixative like paraformaldehyde (PFA) is generally preferred as it better maintains cellular architecture.[1] You can also try adjusting the concentration of the fixative or the fixation time.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between formaldehyde and methanol fixation for this compound localization?

A1: Formaldehyde is a cross-linking fixative that creates covalent bonds between proteins, effectively "freezing" them in place.[1] This method is excellent for preserving cellular morphology. However, this cross-linking can sometimes mask the epitope that the antibody recognizes.[12] Methanol, on the other hand, is a precipitating or denaturing fixative. It works by dehydrating the cell and causing proteins to precipitate out of solution.[2] This can often expose epitopes that might be hidden by formaldehyde fixation, but it can also alter the cell's structure.

Q2: Which fixation method is better for nuclear vs. cytoplasmic this compound?

A2: The choice of fixation can depend on the subcellular localization of this compound you are investigating. Since this compound has been implicated in processes within both the nucleus (heterochromatin formation, DNA damage response) and the cytoplasm (mRNA stability), the optimal method may need to be determined empirically.[13]

  • For nuclear this compound , where preserving the intricate structure of the nucleus is important, formaldehyde fixation is often a good starting point. However, if you experience a weak signal, it could be due to epitope masking, and a switch to cold methanol fixation might be beneficial.

  • For cytoplasmic this compound , either method can be effective. Methanol fixation can sometimes provide a clearer view of cytoplasmic proteins by removing some soluble components.

Q3: How long should I fix my cells?

A3: Fixation time is a critical parameter that often requires optimization.

  • Formaldehyde: A typical fixation time is 10-20 minutes at room temperature.[1] Over-fixation with formaldehyde can lead to excessive cross-linking and increased epitope masking, resulting in a weaker signal.[3] Under-fixation may not adequately preserve the cellular structures.

  • Methanol: For cold methanol fixation, a shorter incubation time of 5-10 minutes at -20°C is common.[5]

Q4: Do I need to perform antigen retrieval for this compound immunofluorescence?

A4: Antigen retrieval is a process used to unmask epitopes that have been hidden by formaldehyde fixation.[14] While it is more commonly associated with immunohistochemistry on paraffin-embedded tissues, it can sometimes improve the signal in immunofluorescence. If you are using formaldehyde fixation and observe a weak or no signal, and you have ruled out other potential causes, performing a heat-induced or protease-induced antigen retrieval step before antibody incubation could be beneficial.

Data on Fixation Methods

The choice of fixation method can significantly impact the outcome of your immunofluorescence experiment. The following tables summarize quantitative and qualitative comparisons between formaldehyde and methanol fixation.

Table 1: Quantitative Comparison of Fixation Methods on Fluorescence Intensity

FixativeTarget ProteinCell/Tissue TypeRelative Fluorescence IntensityKey FindingsReference
4% Paraformaldehyde (PFA) Ion ChannelsRat Ventricular MyocytesLower for some channels (Kv1.5, Kv4.2)PFA fixation can mask certain epitopes, leading to a lack of signal for some proteins that are detectable with methanol.[15]
Cold Methanol Ion ChannelsRat Ventricular MyocytesHigher for some channels (Kv1.5, Kv4.2)Methanol fixation can be superior for detecting certain epitopes that are sensitive to aldehyde cross-linking.[15]
4% Paraformaldehyde (PFA) Keratin 8/18HeLa CellsLowerFormaldehyde fixation was not optimal for this particular antibody and target.[1]
Cold Methanol Keratin 8/18HeLa CellsHigherMethanol fixation provided a stronger signal for Keratin 8/18 in this study.[1]
4% Paraformaldehyde (PFA) AIFHeLa CellsHigherFormaldehyde fixation yielded a better signal for the AIF protein.[1]
Cold Methanol AIFHeLa CellsLowerMethanol fixation was less effective for visualizing the AIF protein.[1]
Neutral Buffered Formalin (NBF) SERCA2Human Cardiac TissueModerateNBF provided good signal with minimal artifacts, making it the preferred method in this study despite slightly lower intensity than acetone.[16]
Methanol SERCA2Human Cardiac TissueLowestMethanol resulted in the lowest mean fluorescence intensity compared to NBF and acetone.[16]

Table 2: Qualitative Comparison of Fixation Methods

Feature4% Paraformaldehyde (PFA)Cold Methanol
Mechanism Cross-links proteinsPrecipitates and denatures proteins
Morphology Preservation ExcellentFair to Good (can cause cell shrinkage)
Epitope Masking Common, may require antigen retrievalLess common, can expose epitopes
Permeabilization Requires a separate permeabilization step (e.g., with Triton X-100)Permeabilizes the membrane simultaneously
Compatibility with Fluorescent Proteins (e.g., GFP-Vigilin) GoodPoor (can denature fluorescent proteins)
Typical Protocol 10-20 min at room temperature5-10 min at -20°C

Experimental Protocols

Protocol 1: 4% Paraformaldehyde (PFA) Fixation for this compound Localization

This protocol is a good starting point for preserving cellular morphology.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (prepare fresh or use a high-quality commercial solution)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)

  • Primary antibody against this compound

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Grow cells on coverslips to the desired confluency.

  • Gently wash the cells twice with PBS.

  • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[4]

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Incubate with the primary this compound antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Image the slides using a fluorescence microscope.

Protocol 2: Cold Methanol Fixation for this compound Localization

This protocol is a good alternative if formaldehyde fixation yields a weak signal.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 100% Methanol (pre-chilled to -20°C)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary antibody against this compound

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Grow cells on coverslips to the desired confluency.

  • Gently wash the cells twice with PBS.

  • Fix and permeabilize the cells by incubating with ice-cold 100% methanol for 10 minutes at -20°C.[5]

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Incubate with the primary this compound antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Wash the cells three times with PBS for 5 minutes each.

  • Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Image the slides using a fluorescence microscope.

Visualized Workflows

Fixation Method Selection for this compound Studies

Fixation_Decision_Tree start Start: this compound Localization Experiment q1 Primary Goal? start->q1 a1_morphology Preserve Cellular Morphology q1->a1_morphology Morphology is key a1_signal Maximize Antibody Signal q1->a1_signal Signal is weak fix_pfa Try 4% PFA Fixation a1_morphology->fix_pfa fix_methanol Try Cold Methanol Fixation a1_signal->fix_methanol q2_pfa Signal Adequate? fix_pfa->q2_pfa q2_methanol Morphology Acceptable? fix_methanol->q2_methanol end_pfa_good Proceed with PFA Protocol q2_pfa->end_pfa_good Yes troubleshoot_pfa Troubleshoot PFA: - Consider antigen retrieval - Try Methanol Fixation q2_pfa->troubleshoot_pfa No end_methanol_good Proceed with Methanol Protocol q2_methanol->end_methanol_good Yes troubleshoot_methanol Troubleshoot Methanol: - Try PFA Fixation - Optimize fixation time/temp q2_methanol->troubleshoot_methanol No

Caption: Decision tree for selecting a fixation method.

General Immunofluorescence Troubleshooting Workflow

IF_Troubleshooting start Problem with IF Staining q_signal Weak or No Signal? start->q_signal q_background High Background? start->q_background q_morphology Poor Morphology? start->q_morphology sol_signal Check: 1. Antibody concentration (increase) 2. Fixation method (switch) 3. Permeabilization (if PFA) 4. Antigen retrieval (if PFA) q_signal->sol_signal Yes sol_background Check: 1. Antibody concentration (decrease) 2. Blocking step (increase time) 3. Washing steps (more stringent) 4. Autofluorescence (check unstained) q_background->sol_background Yes sol_morphology Check: 1. Fixation method (switch to PFA) 2. Handling of cells (be gentle) 3. Osmolarity of buffers q_morphology->sol_morphology Yes end_node Re-evaluate Experiment sol_signal->end_node sol_background->end_node sol_morphology->end_node

Caption: Systematic approach to troubleshooting IF.

References

Technical Support Center: Troubleshooting Vigilin Protein Aggregation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vigilin protein studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this compound protein aggregation in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a large, evolutionarily conserved RNA-binding protein characterized by the presence of 14-15 K homology (KH) domains.[1][2] Its large size and multi-domain structure can present challenges in maintaining its native conformation, making it susceptible to aggregation, particularly when expressed recombinantly and removed from its native cellular environment. Factors such as improper folding, exposure of hydrophobic regions, and unfavorable buffer conditions can contribute to aggregation.

Q2: What are the common signs of this compound protein aggregation in my sample?

This compound aggregation can manifest in several ways:

  • Visible precipitation: The most obvious sign is the appearance of cloudiness, particulates, or a pellet after centrifugation.

  • Loss of activity: If you are performing functional assays, a decrease or complete loss of this compound's RNA-binding activity or its interaction with partner proteins can indicate aggregation.

  • Inconsistent results in assays: Aggregated protein can lead to high variability and poor reproducibility in experimental replicates.

  • Artifacts in analytical techniques: In size-exclusion chromatography (SEC), aggregates may appear as early-eluting peaks or void volume peaks. In dynamic light scattering (DLS), a high polydispersity index (PDI) and the presence of large particles are indicative of aggregation.

Q3: Can the choice of expression system and tags affect this compound aggregation?

Yes, the expression system and affinity tags can significantly impact the solubility and stability of recombinant this compound.

  • Expression System: While E. coli is a common choice for recombinant protein production due to its high yield and low cost, it may lack the necessary machinery for proper folding and post-translational modifications of large, complex proteins like this compound, potentially leading to the formation of insoluble inclusion bodies.[3] Eukaryotic systems such as insect or mammalian cells may yield more soluble and properly folded protein.

  • Solubility Tags: Fusing a highly soluble protein tag, such as Glutathione S-transferase (GST) or Maltose-Binding Protein (MBP), to the N-terminus of this compound can enhance its solubility and prevent aggregation.[4]

Q4: How does RNA binding affect this compound stability and aggregation?

As an RNA-binding protein, the presence of a specific RNA ligand can stabilize the native conformation of this compound and reduce its propensity to aggregate.[5][6] Binding to its target RNA can mask hydrophobic surfaces and lock the protein into a more stable state. Conversely, in the absence of its RNA substrate, the protein may be more flexible and prone to misfolding and aggregation.

Troubleshooting Guides

Issue 1: Low Yield of Soluble this compound Protein During Purification
Possible Cause Troubleshooting Steps
Suboptimal Lysis Conditions - Ensure complete cell lysis by using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., sonication) methods. - Perform all lysis steps at 4°C to minimize proteolysis and aggregation. - Use a larger volume of lysis buffer to reduce the initial protein concentration.[7]
Inappropriate Buffer Composition - Perform a buffer screen to identify the optimal pH and salt concentration for this compound solubility. A pH away from the protein's isoelectric point (pI) is generally recommended. - Include additives such as glycerol (B35011) (5-20%), non-detergent sulfobetaines, or low concentrations of non-ionic detergents (e.g., Tween-20) to enhance stability.[8]
Protein Aggregation on the Purification Column - Use a larger bed volume of affinity resin to avoid protein crowding. - Employ a gradient elution instead of a step elution to collect fractions with lower protein concentrations.[7] - Immediately after elution, dilute the protein or exchange it into a stabilizing storage buffer.
Issue 2: Purified this compound Protein Aggregates During Storage
Possible Cause Troubleshooting Steps
Inadequate Storage Buffer - Determine the optimal storage buffer through stability assays (e.g., Thermal Shift Assay). Key parameters to screen are pH, salt concentration, and the presence of stabilizing excipients. - Add cryoprotectants like glycerol (at least 20%) or sucrose (B13894) for long-term storage at -80°C. - For proteins with cysteine residues, include a reducing agent like DTT or TCEP to prevent oxidation-induced aggregation.[6]
Freeze-Thaw Cycles - Aliquot the purified protein into single-use volumes to avoid repeated freeze-thaw cycles, which can induce aggregation.
High Protein Concentration - Store the protein at the lowest concentration that is suitable for your downstream applications. If a high concentration is necessary, screen for additives that specifically enhance solubility at that concentration.

Data Presentation

Table 1: Hypothetical Buffer Screen for this compound Solubility

This table illustrates a potential outcome of a buffer screen to optimize this compound solubility, as determined by measuring the protein concentration in the supernatant after centrifugation.

Buffer System (50 mM)pHNaCl (mM)Additive (5% v/v)Soluble this compound (mg/mL)
Tris-HCl7.5150None0.8
Tris-HCl7.5300None1.2
Tris-HCl8.5150None1.5
HEPES7.0150None0.9
Tris-HCl8.5150Glycerol2.1
Tris-HCl8.5300Glycerol2.5
Table 2: Example Thermal Shift Assay (TSA) Data for this compound Stability

This table shows hypothetical melting temperatures (Tm) for this compound in different buffer conditions. A higher Tm indicates greater thermal stability.

ConditionBuffer (50 mM Tris-HCl, 150 mM NaCl)AdditiveTm (°C)
1pH 7.0None42.5
2pH 8.0None45.1
3pH 8.010% Glycerol48.3
4pH 8.05 mM ATP46.2
5pH 8.01 µM Target RNA52.7

Experimental Protocols

Protocol 1: GST-Tagged this compound Purification

This protocol describes a general procedure for the purification of GST-tagged this compound from E. coli.

  • Cell Lysis:

    • Resuspend the E. coli cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Equilibrate a Glutathione-Sepharose column with Wash Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT).

    • Load the clarified lysate onto the column.

    • Wash the column extensively with Wash Buffer to remove unbound proteins.

  • Elution:

    • Elute the GST-vigilin fusion protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 1 mM DTT).

    • Collect fractions and analyze by SDS-PAGE.

  • Tag Cleavage (Optional):

    • If required, cleave the GST tag using a site-specific protease (e.g., PreScission Protease) according to the manufacturer's instructions.

    • Remove the cleaved GST tag and the protease by passing the sample back over the Glutathione-Sepharose column.

  • Size-Exclusion Chromatography:

    • For higher purity and to remove any remaining aggregates, perform size-exclusion chromatography using a column equilibrated with a suitable storage buffer.

Protocol 2: Thermal Shift Assay (TSA) for this compound Stability

This protocol outlines the steps for performing a TSA to assess the thermal stability of this compound.

  • Reaction Setup:

    • In a 96-well PCR plate, prepare a reaction mix containing the purified this compound protein (final concentration 1-5 µM), the buffer condition to be tested, and a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.

    • Include a no-protein control for background fluorescence.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a temperature gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the resulting sigmoidal curve, which can be determined from the peak of the first derivative plot. A higher Tm indicates greater protein stability under that specific condition.

Visualizations

experimental_workflow This compound Purification and Stability Analysis Workflow cluster_purification Protein Purification cluster_analysis Stability and Aggregation Analysis cluster_optimization Troubleshooting and Optimization expression Recombinant this compound Expression lysis Cell Lysis expression->lysis affinity Affinity Chromatography lysis->affinity elution Elution affinity->elution sec Size-Exclusion Chromatography elution->sec tsa Thermal Shift Assay (TSA) sec->tsa Purified this compound dls Dynamic Light Scattering (DLS) sec->dls Purified this compound sds_page SDS-PAGE / Western Blot sec->sds_page Purified this compound buffer_screen Buffer Optimization tsa->buffer_screen dls->buffer_screen additive_screen Additive Screening buffer_screen->additive_screen construct_design Construct Redesign additive_screen->construct_design construct_design->expression Iterate

Caption: Workflow for this compound purification and stability analysis.

troubleshooting_logic Troubleshooting Logic for this compound Aggregation cluster_purification During Purification cluster_storage During Storage start This compound Aggregation Observed lysis Optimize Lysis Buffer start->lysis chromatography Modify Chromatography Parameters start->chromatography concentration Reduce Protein Concentration start->concentration buffer Optimize Storage Buffer (pH, Salt) start->buffer additives Add Stabilizers (Glycerol, etc.) start->additives aliquot Aliquot to Avoid Freeze-Thaw start->aliquot lysis->chromatography chromatography->concentration end Soluble, Stable this compound concentration->end buffer->additives additives->aliquot aliquot->end

Caption: Decision tree for troubleshooting this compound aggregation.

vigilin_interaction_pathway Factors Influencing this compound Stability cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors This compound This compound Protein high_temp High Temperature This compound->high_temp destabilized by wrong_ph Suboptimal pH (near pI) This compound->wrong_ph destabilized by high_conc High Concentration This compound->high_conc destabilized by freeze_thaw Freeze-Thaw Cycles This compound->freeze_thaw destabilized by rna RNA Binding rna->this compound stabilizes partners Protein Partners partners->this compound stabilizes buffer Optimal Buffer (pH, Salt) buffer->this compound stabilizes additives Additives (Glycerol) additives->this compound stabilizes

References

Technical Support Center: Enhancing Vigilin siRNA Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of vigilin siRNA experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound siRNA-mediated gene silencing experiments.

Question: Why am I observing low knockdown efficiency of this compound?

Answer:

Low knockdown efficiency of this compound can stem from several factors, ranging from suboptimal siRNA design to inefficient delivery into the target cells. Below is a systematic guide to troubleshoot and improve your results.

1. Suboptimal siRNA Sequence and Quality:

  • Action: Ensure your siRNA sequence is specific to this compound and has been validated. It is recommended to test two to three different siRNA sequences for each target gene to mitigate the risk of non-specific binding and off-target effects. Use design tools that consider factors like GC content (ideally 30-50%), avoidance of internal repeats, and asymmetry. If necessary, consider redesigning the siRNA sequences for improved knockdown efficiency.[1]

  • Quality Control: Verify the integrity of your siRNA. Avoid degradation by using RNase-free reagents and dedicated labware.[2]

2. Inefficient Transfection:

  • Transfection Reagent: The choice of transfection reagent is critical.[3] Use a reagent optimized for siRNA delivery, such as Lipofectamine™ RNAiMAX. The optimal amount of transfection reagent can vary by cell type.[1]

  • Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and at an optimal confluency (typically 30-70%) at the time of transfection.[4] Overly confluent or sparse cultures can lead to poor transfection efficiency.

  • Serum and Antibiotics: The presence of serum and antibiotics in the culture medium can interfere with the formation of siRNA-lipid complexes.[1][5] It is often recommended to perform the initial transfection in serum-free and antibiotic-free media.

Optimization of Transfection Conditions:

To systematically optimize your transfection protocol, consider titrating key parameters. Below are suggested ranges for optimization in a 24-well plate format.

ParameterStarting ConditionOptimization RangeKey Consideration
siRNA Concentration 10 nM5 - 50 nMUse the lowest concentration that provides effective knockdown to minimize off-target effects.[4][6]
Lipofectamine™ RNAiMAX 1 µL0.5 - 2.0 µLTitrate to find the optimal balance between high transfection efficiency and low cytotoxicity.
Cell Density 5 x 10^4 cells/well2.5 - 10 x 10^4 cells/wellOptimal density is cell-line dependent and should be determined empirically.
Incubation Time 48 hours24 - 72 hoursTime course experiments are crucial to determine the point of maximal mRNA and protein knockdown.[7]

3. Inadequate Validation of Knockdown:

Question: I'm observing high cell toxicity after transfection. What can I do?

Answer:

Cell toxicity post-transfection is a common issue that can compromise your experimental results. Here are strategies to mitigate it:

  • Reduce Transfection Reagent and siRNA Concentration: High concentrations of both the transfection reagent and siRNA can be toxic to cells.[5] Optimize by reducing the amounts of both components, as detailed in the table above.

  • Check Cell Health: Ensure your cells are healthy and not stressed before transfection. Use cells at a low passage number.

  • Change Media Post-Transfection: If high toxicity is observed, you can replace the transfection medium with fresh, complete growth medium 4-6 hours after the initial incubation with the siRNA-lipid complexes.[9]

  • Serum-Free vs. Serum-Containing Media: While serum can inhibit transfection, some cell lines are sensitive to prolonged exposure to serum-free conditions. Optimize the duration of serum starvation.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound and why is it a target for siRNA studies?

A1: this compound, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a highly conserved RNA-binding protein with multiple K-homology (KH) domains.[3][10] It is involved in a wide range of cellular processes, including:

  • Gene Silencing and Heterochromatin Formation: this compound plays a role in regulating gene expression.[11][12]

  • Genome Stability and DNA Damage Repair: It is recruited to sites of DNA double-strand breaks and facilitates their repair.[11][12]

  • RNA Metabolism and Transport: this compound binds to hundreds of mRNAs and tRNAs, influencing their stability, transport, and translation.[3]

Given its multifaceted roles, using siRNA to knock down this compound is a powerful strategy to investigate its specific functions in various cellular pathways and disease models, such as cancer and autism-related disorders.[11]

Q2: What are the essential controls for a this compound siRNA experiment?

A2: To ensure the validity and specificity of your results, the following controls are essential:

  • Negative Control: A non-targeting siRNA with a scrambled sequence that has no known homology to the target genome. This helps to distinguish sequence-specific silencing from non-specific effects of the transfection process.[4]

  • Positive Control: An siRNA known to effectively knock down a well-characterized housekeeping gene (e.g., GAPDH). This control validates the transfection efficiency and the overall experimental setup.[5]

  • Untreated Control: Cells that have not been subjected to any treatment. This provides a baseline for normal this compound expression levels.[4]

  • Mock-Transfected Control: Cells treated with the transfection reagent alone (without siRNA). This helps to assess the cytotoxic effects of the transfection reagent itself.[4]

Q3: How do I validate the knockdown of this compound?

A3: Validation should be performed at both the mRNA and protein levels.

Experimental Protocols

Protocol 1: Transfection of this compound siRNA using Lipofectamine™ RNAiMAX (24-well plate format)

This protocol is a starting point and should be optimized for your specific cell line.

Materials:

  • This compound-specific siRNA and negative control siRNA (20 µM stock)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Target cells in complete growth medium

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation (per well): a. In a sterile microfuge tube, dilute 6 pmol of siRNA (0.3 µL of a 20 µM stock) in 50 µL of Opti-MEM™ Medium. Mix gently. b. In a separate sterile microfuge tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ Medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.[9][13]

  • Transfection: a. Aspirate the culture medium from the cells. b. Add the 100 µL of siRNA-lipid complex to each well. c. Add 400 µL of complete growth medium (without antibiotics) to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.

Protocol 2: Validation of this compound Knockdown by qRT-PCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • This compound-specific primers and primers for a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol of your chosen kit.

  • cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qPCR: a. Prepare the qPCR reaction mix containing the cDNA template, primers, and qPCR master mix. b. Run the qPCR reaction using a real-time PCR system.

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control.[8]

Protocol 3: Validation of this compound Knockdown by Western Blot

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against this compound

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer, and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: a. Incubate the membrane with the primary anti-vigilin antibody overnight at 4°C. b. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the this compound signal to the loading control to determine the extent of protein knockdown.

Visualizations

This compound's Role in DNA Damage Response

Vigilin_DNA_Damage_Response cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break (DSB) Acetylation Histone Acetylation DNA_Damage->Acetylation triggers This compound This compound Recruitment Recruitment to DSB Site This compound->Recruitment Acetylation->this compound promotes recruitment of RAD51_BRCA1 RAD51 / BRCA1 Recruitment->RAD51_BRCA1 facilitates recruitment of HR_Repair Homologous Recombination Repair RAD51_BRCA1->HR_Repair initiates Genome_Stability Genome Stability HR_Repair->Genome_Stability maintains

Caption: this compound's role in the DNA double-strand break repair pathway.

Experimental Workflow for this compound siRNA Knockdown and Validation

Vigilin_siRNA_Workflow cluster_experiment Experimental Phase cluster_validation Validation Phase Start Start: Healthy Cell Culture Transfection Transfection with This compound siRNA Start->Transfection Incubation Incubation (24-72 hours) Transfection->Incubation Harvest Harvest Cells Incubation->Harvest Split Harvest->Split RNA_Extraction RNA Extraction Split->RNA_Extraction Protein_Extraction Protein Extraction Split->Protein_Extraction qRT_PCR qRT-PCR Analysis (mRNA levels) RNA_Extraction->qRT_PCR Western_Blot Western Blot Analysis (Protein levels) Protein_Extraction->Western_Blot Results Analyze Knockdown Efficiency qRT_PCR->Results Western_Blot->Results

Caption: Workflow for this compound siRNA knockdown and subsequent validation.

References

dealing with non-specific binding in vigilin pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vigilin Pull-Down Assays

This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding during this compound pull-down assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging for pull-down assays?

A1: this compound is a highly conserved, large RNA-binding protein (RBP) characterized by 14-15 K homology (KH) domains.[1][2] Its primary function involves binding to hundreds of mRNAs and various other molecules like tRNAs, ribosomes, and even DNA-related proteins.[1] This promiscuous binding nature, essential for its roles in RNA transport, translation regulation, and genome stability, also presents a significant challenge in pull-down assays.[3][4] The multitude of interaction partners increases the likelihood of co-purifying non-specific binders, leading to high background.[1]

Q2: What are the primary sources of non-specific binding in my this compound pull-down experiment?

A2: Non-specific binding in immunoprecipitation and pull-down assays typically originates from three main sources:

  • Binding to the beads: Proteins can adhere non-specifically to the bead matrix itself (e.g., agarose (B213101) or magnetic beads).[5]

  • Binding to the antibody: The immunoprecipitating antibody may have off-target interactions, or cellular proteins can bind non-specifically to the Fc region of the antibody.[6]

  • Insufficient washing: Inadequate washing steps may fail to remove loosely bound, non-target proteins from the bead-antibody-protein complex.[7]

Q3: How can I prevent non-specific binding to the affinity beads?

A3: Blocking the beads before incubation with the cell lysate is a critical step to saturate non-specific binding sites.[8] Common blocking agents include Bovine Serum Albumin (BSA), non-fat milk, or gelatin.[9] For RNA-binding protein pull-downs like this compound, including a non-specific RNA competitor, such as yeast tRNA, in the blocking buffer can be particularly effective.[10]

Q4: What is lysate pre-clearing and why is it important for this compound pull-downs?

A4: Pre-clearing is a step where the cell lysate is incubated with beads (that do not have the specific antibody conjugated) before the actual immunoprecipitation.[9][11] This step captures and removes proteins and other molecules that would non-specifically bind to the beads themselves, thereby reducing the background in your final eluate.[7] This is highly recommended for this compound assays due to the protein's numerous potential non-specific interactors.[12]

Q5: How do I optimize my wash steps to reduce background?

A5: The stringency of your wash buffer and the number of washes are crucial for removing non-specifically bound molecules.[13] You can increase stringency by:

  • Increasing salt concentration: Raising the NaCl concentration (e.g., up to 500 mM) can disrupt weak, non-specific electrostatic interactions.[6]

  • Adding detergents: Including a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or NP-40) can help to reduce non-specific hydrophobic interactions.[7]

  • Increasing the number and duration of washes: Performing 4-6 washes of 3-5 minutes each can significantly improve purity.[14] Transferring the beads to a new tube for the final wash is also a good practice to avoid carry-over contamination.[15]

Troubleshooting Guide: Reducing Non-Specific Binding

High background and non-specific binding are common issues that can obscure results. This section addresses specific problems and provides actionable solutions.

Problem Potential Cause Recommended Solution
High background in all lanes (including negative control) Proteins are binding non-specifically to the beads.1. Pre-clear the lysate: Incubate the cell lysate with beads alone for 30-60 minutes before adding the primary antibody.[14] 2. Block the beads: Incubate beads with a blocking agent like 1-5% BSA or non-fat milk for 1 hour at 4°C before use.[9] 3. Increase wash stringency: Increase the salt (up to 1 M NaCl) or detergent (up to 1% Tween-20) concentration in the wash buffer.[15]
High background in the experimental lane but not the isotype control lane The primary antibody may be cross-reacting or used at too high a concentration.1. Titrate the antibody: Perform a titration experiment to determine the optimal antibody concentration that maximizes specific signal while minimizing background.[8] 2. Use an affinity-purified antibody: These antibodies have higher specificity and lower off-target binding.[8] 3. Perform a secondary antibody-only control: This can help determine if the secondary antibody is contributing to the background.
Many faint, non-specific bands are present Washing may be insufficient or too gentle.1. Increase the number of washes: Perform at least 4-6 wash steps.[14] 2. Increase the duration of washes: Wash for 3-5 minutes per step with gentle rotation.[14] 3. Transfer beads to a new tube for the final wash to prevent carryover of contaminants sticking to the tube walls.[7]
Known contaminants like actin or tubulin are present These abundant cytoskeletal proteins are common contaminants.1. Use fresh lysis buffer with protease inhibitors: This minimizes cell lysis-induced protein aggregation.[12] 2. Centrifuge lysate at high speed: Spin the lysate at >100,000 x g for 30 minutes to pellet protein aggregates before starting the pull-down.[15] 3. Consider using magnetic beads: They can sometimes result in lower non-specific binding of filamentous proteins compared to agarose beads.[15]

Experimental Protocols

Detailed Protocol for this compound Pull-Down Assay

This protocol provides a general framework. Optimization of buffer components, incubation times, and antibody concentrations is highly recommended.

1. Bead Preparation and Blocking:

  • Resuspend 50 µL of Protein A/G bead slurry in 1 mL of ice-cold Lysis Buffer.

  • Pellet the beads and discard the supernatant. Repeat this wash step twice.

  • Block the beads by resuspending them in 1 mL of Lysis Buffer containing 3% BSA.

  • Incubate for 1 hour at 4°C with gentle rotation.

  • Wash the beads twice with Lysis Buffer to remove excess BSA.[14]

2. Cell Lysis and Pre-clearing:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in an appropriate volume of ice-cold Lysis Buffer (e.g., RIPA buffer, but non-ionic detergent-based buffers are often preferred for co-IPs) supplemented with protease and phosphatase inhibitors.[6][12]

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cleared lysate) to a new tube.

  • Add a portion of the blocked beads (e.g., 20 µL of slurry) to the cleared lysate.

  • Incubate for 30-60 minutes at 4°C with gentle rotation.[14]

  • Pellet the beads and carefully transfer the supernatant (pre-cleared lysate) to a new tube.

3. Immunoprecipitation:

  • Add the optimal, pre-titrated amount of anti-vigilin primary antibody to the pre-cleared lysate.

  • For a negative control, add an equivalent amount of a non-specific IgG from the same host species (isotype control).[9]

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add the remaining blocked Protein A/G beads to the lysate-antibody mixture.

  • Incubate for another 1-2 hours at 4°C with gentle rotation.

4. Washing:

  • Pellet the beads and discard the supernatant.

  • Wash the beads 4-6 times with 1 mL of ice-cold, stringent Wash Buffer.[14]

  • For each wash, gently rotate for 3-5 minutes at 4°C.[14]

  • Transfer the beads to a new microcentrifuge tube before the final wash.[7]

5. Elution:

  • After the final wash, remove all supernatant.

  • Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes. Alternatively, for downstream applications like mass spectrometry, use a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize the eluate.[6]

Buffer Composition Table
Buffer Type Component Concentration Purpose
Lysis Buffer (Non-denaturing) Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMProvides physiological ionic strength
EDTA1 mMChelates divalent cations
NP-40 or Triton X-1001%Non-ionic detergent to solubilize proteins
Protease/Phosphatase Inhibitors1XPrevents protein degradation
Wash Buffer (Stringent) Tris-HCl, pH 7.450 mMBuffering agent
NaCl300-500 mMHigher salt disrupts weak interactions
EDTA1 mMChelates divalent cations
NP-40 or Triton X-1000.1-0.5%Detergent to reduce background
Elution Buffer (Denaturing) Tris-HCl, pH 6.862.5 mMBuffering agent for SDS-PAGE
SDS2%Anionic detergent to denature proteins
Glycerol10%Increases sample density for loading
Bromophenol Blue0.01%Tracking dye
β-mercaptoethanol or DTT5% or 100 mMReducing agent to break disulfide bonds

Visualizations

Vigilin_Pull_Down_Workflow cluster_prep Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Bead_Prep 1. Bead Preparation (Wash & Block) Pre_Clearing 3. Lysate Pre-Clearing Bead_Prep->Pre_Clearing Cell_Lysis 2. Cell Lysis (with inhibitors) Cell_Lysis->Pre_Clearing Antibody_Incubation 4. Antibody Incubation (with pre-cleared lysate) Pre_Clearing->Antibody_Incubation Bead_Capture 5. Bead Capture (of Ab-protein complex) Antibody_Incubation->Bead_Capture Washing 6. Washing Steps (stringent) Bead_Capture->Washing Elution 7. Elution Washing->Elution Analysis 8. Downstream Analysis (SDS-PAGE, Western Blot, MS) Elution->Analysis

Caption: Workflow for a this compound pull-down assay.

Troubleshooting_NonSpecific_Binding Start High Background Observed Isotype_Control Is background high in isotype control? Start->Isotype_Control Insufficient_Washing Issue: Insufficient washing Start->Insufficient_Washing Bead_Binding Issue: Non-specific binding to beads Isotype_Control->Bead_Binding Yes Antibody_Binding Issue: Non-specific binding to antibody Isotype_Control->Antibody_Binding No Solution_Beads Solutions: 1. Pre-clear lysate 2. Block beads with BSA/tRNA 3. Use different bead type Bead_Binding->Solution_Beads Solution_Antibody Solutions: 1. Titrate primary antibody 2. Use affinity-purified Ab 3. Check Ab specificity Antibody_Binding->Solution_Antibody Solution_Washing Solutions: 1. Increase wash steps (4-6x) 2. Increase wash stringency   (salt/detergent) 3. Transfer beads to new tube Insufficient_Washing->Solution_Washing

Caption: Troubleshooting logic for high non-specific binding.

References

Technical Support Center: Optimizing Cell Lysis for Vigilin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell lysis conditions for the successful extraction of vigilin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it located within the cell?

This compound, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a highly conserved RNA-binding protein. It is characterized by its multiple K-homology (KH) domains, which are involved in RNA binding.[1][2] this compound is found in both the cytoplasm and the nucleus, participating in various cellular processes, including RNA transport, metabolism, and genome stability.[2][3] Its dual localization necessitates careful optimization of extraction protocols to ensure representation from both compartments.

Q2: Why is the choice of lysis buffer critical for this compound extraction?

The selection of a lysis buffer is crucial because it must effectively disrupt the cell and nuclear membranes to release this compound while preserving its integrity.[4][5] Given that this compound exists in different subcellular compartments and is part of RNA-protein complexes, the buffer's detergent and salt concentrations need to be sufficient to solubilize these structures without causing protein degradation or aggregation.[1][2]

Q3: Should I use a mild or harsh lysis buffer for this compound extraction?

The choice between a mild and harsh lysis buffer depends on the downstream application.

  • Mild buffers (containing non-ionic detergents like NP-40 or Triton X-100) are suitable for immunoprecipitation or activity assays where preserving the native protein conformation and protein-protein interactions is important.[5]

  • Harsh buffers (like RIPA buffer, which contains ionic detergents such as SDS) are more effective for solubilizing nuclear and hard-to-extract proteins, making them a good choice for total this compound extraction for applications like Western blotting.[4][5]

Q4: How can I prevent the degradation of this compound during extraction?

This compound, like any other protein, is susceptible to degradation by proteases released during cell lysis. To prevent this, it is essential to:

  • Work quickly and keep samples on ice or at 4°C at all times.

  • Add a freshly prepared protease inhibitor cocktail to the lysis buffer immediately before use.[2]

Q5: My this compound yield is low. What are the possible causes and solutions?

Low this compound yield can be due to several factors:

  • Incomplete cell lysis: The lysis buffer may not be strong enough to efficiently disrupt both the plasma and nuclear membranes. Consider switching to a harsher buffer like RIPA or optimizing the detergent concentrations.

  • Protein degradation: Ensure that protease inhibitors are fresh and used at the recommended concentration.

  • Suboptimal fractionation: If you are performing subcellular fractionation, you may be losing this compound in the discarded pellets. Optimize centrifugation steps and consider analyzing all fractions.

  • This compound is in an insoluble fraction: this compound's association with large ribonucleoprotein complexes might cause it to pellet with insoluble cellular debris. Try increasing the detergent concentration or using sonication to improve solubilization.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no this compound detected in the cytoplasmic fraction Incomplete lysis of the plasma membrane.Increase the incubation time with the cytoplasmic lysis buffer or use a slightly higher concentration of a non-ionic detergent (e.g., NP-40 up to 1%). Ensure gentle but thorough homogenization.
Low or no this compound detected in the nuclear fraction Inefficient lysis of the nuclear membrane.Use a lysis buffer with stronger detergents, such as RIPA buffer. Ensure the nuclear extraction buffer has a sufficiently high salt concentration to extract nuclear proteins.
This compound appears degraded on a Western blot Protease activity.Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. Ensure all steps are performed at 4°C.
This compound is found in the insoluble pellet after centrifugation Association with large RNA-protein complexes or the cytoskeleton.Increase the strength of the lysis buffer by adding ionic detergents (e.g., SDS to 0.1-1%). Use mechanical disruption methods like sonication or douncing in conjunction with chemical lysis.
Cross-contamination between cytoplasmic and nuclear fractions Incomplete separation of nuclei from the cytoplasm.Optimize the centrifugation speed and time for pelleting the nuclei. Wash the nuclear pellet with a buffer containing a low concentration of non-ionic detergent before nuclear lysis.

Experimental Protocols

Protocol 1: Subcellular Fractionation for Cytoplasmic and Nuclear this compound Extraction

This protocol is designed to sequentially extract cytoplasmic and nuclear fractions to analyze the subcellular distribution of this compound.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, 1 mM DTT, 1X Protease Inhibitor Cocktail

  • Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, 1X Protease Inhibitor Cocktail

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Harvesting: For adherent cells, wash the culture dish with ice-cold PBS. Add fresh ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash with ice-cold PBS.

  • Cell Lysis (Cytoplasmic Fraction): Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 200 µL of ice-cold CEB. Incubate on ice for 15 minutes, vortexing gently every 5 minutes.

  • Isolation of Cytoplasm: Centrifuge the lysate at 3,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant, which contains the cytoplasmic fraction, to a new pre-chilled tube.

  • Nuclear Lysis (Nuclear Fraction): Resuspend the pellet from step 3 in 100 µL of ice-cold NEB. Incubate on ice for 30 minutes, vortexing vigorously every 10 minutes to facilitate nuclear lysis.

  • Isolation of Nuclear Extract: Centrifuge at 16,000 x g for 20 minutes at 4°C. The resulting supernatant is the nuclear extract.

  • Storage: Store both cytoplasmic and nuclear fractions at -80°C.

Protocol 2: Total this compound Extraction using RIPA Buffer

This protocol is suitable for the extraction of total cellular this compound for applications like Western blotting.

Materials:

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, 1X Protease Inhibitor Cocktail

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Harvesting: Wash and collect cells as described in Protocol 1, step 1.

  • Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold RIPA buffer (e.g., 1 mL per 10^7 cells).

  • Incubation: Incubate the cell suspension on a rocker or rotator for 30 minutes at 4°C.

  • Clarification of Lysate: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Collection and Storage: Transfer the supernatant (total cell lysate) to a fresh, pre-chilled tube and store at -80°C.

Data Presentation

Table 1: Comparison of Common Lysis Buffers for Protein Extraction

Lysis Buffer Composition Highlights Primary Use Case for this compound Extraction Advantages Disadvantages
NP-40 Lysis Buffer 1% NP-40 (non-ionic detergent)Cytoplasmic and soluble protein extraction; ImmunoprecipitationMild, preserves protein structure and interactions.May not efficiently lyse nuclear membranes.
RIPA Buffer 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDSTotal protein extraction from whole cells and tissues.High extraction efficiency for cytoplasmic, membrane, and nuclear proteins.Can denature proteins and disrupt protein-protein interactions.
Nuclear Extraction Buffer (NEB) High salt (e.g., 420 mM NaCl)Extraction of nuclear proteins.Efficiently extracts proteins from the nucleus.Requires prior isolation of nuclei.

Table 2: Recommended Starting Concentrations for Lysis Buffer Components

Component Function Recommended Starting Concentration Optimization Range
Tris-HCl Buffering agent50 mM (pH 7.4-8.0)20-100 mM
NaCl Ionic strength150 mM50-500 mM
NP-40 / Triton X-100 Non-ionic detergent1% (v/v)0.1-2% (v/v)
SDS Ionic detergent0.1% (w/v)0.05-0.5% (w/v)
EDTA Chelating agent1-5 mM0.5-10 mM
Protease Inhibitors Prevent protein degradation1X (cocktail)1-2X

Visualizations

experimental_workflow cluster_fractionation Subcellular Fractionation cluster_total Total Extraction start Start: Cultured Cells harvest 1. Harvest Cells (Scraping or Centrifugation) start->harvest wash 2. Wash with ice-cold PBS harvest->wash lysis 3. Cell Lysis wash->lysis cyto_lysis 3a. Lyse in Cytoplasmic Extraction Buffer (CEB) lysis->cyto_lysis Fractionation Path ripa_lysis 3a. Lyse in RIPA Buffer lysis->ripa_lysis Total Extraction Path cyto_spin 3b. Centrifuge (3,000 x g) cyto_lysis->cyto_spin cyto_extract Cytoplasmic this compound cyto_spin->cyto_extract nuc_lysis 3c. Resuspend pellet in Nuclear Extraction Buffer (NEB) cyto_spin->nuc_lysis Pellet analysis 4. Downstream Analysis (e.g., Western Blot, IP, MS) cyto_extract->analysis nuc_spin 3d. Centrifuge (16,000 x g) nuc_lysis->nuc_spin nuc_extract Nuclear this compound nuc_spin->nuc_extract nuc_extract->analysis ripa_spin 3b. Centrifuge (16,000 x g) ripa_lysis->ripa_spin total_extract Total this compound ripa_spin->total_extract total_extract->analysis

Caption: Workflow for optimizing this compound extraction.

troubleshooting_logic start Low this compound Yield? check_fraction Performing Subcellular Fractionation? start->check_fraction check_degradation Degradation Bands on Western Blot? check_fraction->check_degradation No optimize_lysis Optimize Lysis Buffers (e.g., switch to RIPA for nuclear, increase detergent for cytoplasmic) check_fraction->optimize_lysis Yes check_insoluble This compound in Insoluble Pellet? check_degradation->check_insoluble No check_inhibitors Check Protease Inhibitors (freshness and concentration) check_degradation->check_inhibitors Yes increase_detergent Increase Detergent Strength (e.g., add SDS) check_insoluble->increase_detergent Yes end_node Improved this compound Yield check_insoluble->end_node No optimize_spin Optimize Centrifugation (speed and time) optimize_lysis->optimize_spin optimize_spin->end_node check_inhibitors->end_node use_sonication Use Mechanical Disruption (Sonication/Douncing) increase_detergent->use_sonication use_sonication->end_node

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

Validating Vigilin as a Therapeutic Target in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of vigilin (HDLBP) as a potential therapeutic target in cancer against alternative strategies. It includes quantitative data on this compound's expression and functional roles, detailed experimental protocols for its validation, and a comparative analysis of its targeting potential against other cancer therapies.

This compound (HDLBP): A Dual-Faceted Regulator in Cancer

This compound, also known as High-Density Lipoprotein Binding Protein (HDLBP), is an RNA-binding protein with a context-dependent role in cancer, acting as both a tumor promoter and a suppressor depending on the cancer type. This dual functionality underscores the importance of a thorough validation process before considering it a therapeutic target.

This compound as a Tumor Promoter: Hepatocellular Carcinoma (HCC)

In hepatocellular carcinoma, this compound has been shown to be significantly upregulated compared to noncancerous liver tissue[1]. Its overexpression is associated with increased cell proliferation, tumor growth, and resistance to the multi-kinase inhibitor sorafenib[1]. Mechanistically, this compound stabilizes the RAF1 protein, a key component of the MAPK/ERK signaling pathway, by preventing its degradation. This leads to constitutive activation of the pathway, promoting cancer cell survival and proliferation[1].

This compound as a Tumor Suppressor: Breast Cancer

Conversely, in breast cancer, this compound appears to function as a tumor suppressor. It has been reported to negatively regulate the expression of the c-fms proto-oncogene (CSF-1R)[2]. The c-fms signaling pathway is implicated in breast cancer development, invasion, and metastasis. By downregulating c-fms, this compound may inhibit these malignant processes[2].

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound expression and the effects of its modulation in cancer.

Table 1: this compound (HDLBP) mRNA Expression in Various Cancers (TCGA Data)

Cancer TypeTumor vs. Normal (Log2 Fold Change)Prognostic Significance (Overall Survival)
Liver Hepatocellular Carcinoma (LIHC)Increased[1]High expression correlates with poor survival
Breast Invasive Carcinoma (BRCA)DecreasedHigh expression correlates with better survival
Lung Adenocarcinoma (LUAD)IncreasedHigh expression correlates with poor survival
Colon Adenocarcinoma (COAD)IncreasedHigh expression correlates with poor survival
Stomach Adenocarcinoma (STAD)IncreasedHigh expression correlates with poor survival

Data compiled from pan-cancer analyses of The Cancer Genome Atlas (TCGA)[1][3][4][5].

Table 2: Effects of this compound Knockdown on Cancer Cell Phenotypes

Cancer Cell LineCancer TypeMethodEffect on ProliferationEffect on InvasionEffect on ApoptosisReference
BEL7402Hepatocellular CarcinomashRNA33% reductionSignificant inhibitionIncreased[1]
MDA-MB-231Breast CancersiRNAIncreasedIncreasedDecreased[2]

Comparative Analysis of Therapeutic Targeting

This section compares the potential of targeting this compound with existing and emerging cancer therapies.

This compound vs. Sorafenib (B1663141) in Hepatocellular Carcinoma

Sorafenib is a standard-of-care multi-kinase inhibitor for advanced HCC that targets, among others, the RAF-MEK-ERK pathway[6]. Preclinical studies directly comparing sorafenib with another multi-kinase inhibitor, regorafenib (B1684635), have shown differences in efficacy and side-effect profiles[7][8].

Table 3: Preclinical Comparison of HCC Therapeutic Strategies

Therapeutic StrategyTarget(s)Efficacy in Preclinical ModelsPotential for Resistance
This compound Knockdown This compound (HDLBP)Reduces proliferation and tumor growth; enhances sensitivity to chemotherapy[1]Overexpression of downstream effectors (e.g., RAF1) may confer resistance.
Sorafenib RAF kinases, VEGFR, PDGFRInduces apoptosis and inhibits angiogenesis[6][9]Activation of alternative signaling pathways (e.g., PI3K/Akt) can lead to resistance[6].
Regorafenib Similar to SorafenibStronger antitumor and antiangiogenic effects compared to sorafenib in some models[7]Similar resistance mechanisms to sorafenib are expected.

Targeting this compound in HCC presents a novel approach that could be used in combination with or as an alternative to existing therapies like sorafenib, especially in resistant tumors.

This compound vs. c-fms Inhibition in Breast Cancer

In breast cancer where this compound acts as a tumor suppressor, therapeutic strategies would focus on increasing its expression or activity. An alternative approach is to directly target the downstream oncogenic pathway that this compound suppresses, such as the c-fms signaling pathway. Several c-fms inhibitors are in clinical development for various cancers, including breast cancer[10].

Table 4: Comparison of Therapeutic Strategies in c-fms-driven Breast Cancer

Therapeutic StrategyMechanism of ActionCurrent Status
This compound Upregulation Enhance tumor suppressor function, leading to c-fms downregulation.Preclinical; no agents in development.
c-fms Inhibitors Directly block the kinase activity of the c-fms receptor.Clinical trials ongoing for various cancers[10].
This compound vs. Other RNA-Binding Proteins as Therapeutic Targets

This compound belongs to a large family of RNA-binding proteins (RBPs), many of which are dysregulated in cancer and are being explored as therapeutic targets.

Table 5: Comparison of RNA-Binding Proteins as Cancer Therapeutic Targets

RBP TargetRole in CancerTherapeutic StrategyKey Downstream Targets
This compound (HDLBP) Context-dependent (promoter/suppressor)Inhibition (e.g., in HCC) or activation (e.g., in breast cancer)RAF1, c-fms[1][2]
HuR (ELAVL1) Primarily oncogenicInhibitionNumerous oncogenes (e.g., MYC, VEGF)[11][12][13]
IGF2BP1 OncogenicInhibitionMYC, KRAS[2][14][15]
Pumilio (PUM1/2) OncogenicInhibitionp21[16][17]
LIN28 OncogenicInhibitionlet-7 microRNA family[18][19]

Pan-cancer analyses have shown that many RBPs, including HuR and members of the IGF2BP family, are consistently upregulated in tumors and associated with poor prognosis, making them attractive therapeutic targets[18][20][21]. While specific inhibitors for this compound are yet to be developed, small molecule inhibitors targeting other RBPs like IGF2BP3 are in preclinical development[22].

Experimental Protocols for Target Validation

This section provides detailed methodologies for key experiments to validate this compound as a therapeutic target.

siRNA-Mediated Knockdown of this compound

Objective: To transiently reduce the expression of this compound in cancer cell lines to assess its functional role.

Materials:

  • This compound-specific siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM Reduced Serum Medium

  • Cancer cell line of interest (e.g., HepG2 for HCC, MDA-MB-231 for breast cancer)

  • 6-well plates

  • Standard cell culture reagents and equipment

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 75 pmol of siRNA (this compound-specific or control) into 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: Harvest the cells and assess this compound protein and mRNA levels by Western blotting and qRT-PCR, respectively.

Cell Proliferation Assay (MTT Assay)

Objective: To quantify the effect of this compound knockdown on cell viability and proliferation.

Materials:

  • Transfected cells (from Protocol 4.1)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Protocol:

  • Cell Seeding: 24 hours post-transfection, trypsinize and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the absorbance values against time to generate a cell growth curve.

Transwell Invasion Assay

Objective: To assess the effect of this compound knockdown on the invasive potential of cancer cells.

Materials:

  • Transfected cells (from Protocol 4.1)

  • Transwell inserts with 8 µm pore size

  • Matrigel Basement Membrane Matrix

  • Serum-free medium and medium with 10% FBS

  • Cotton swabs

  • Methanol (B129727) for fixation

  • Crystal violet staining solution

Protocol:

  • Coating of Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate for 1 hour at 37°C to allow for gelling.

  • Cell Seeding: 48 hours post-transfection, resuspend the cells in serum-free medium and seed 5 x 10^4 cells into the upper chamber of the coated inserts.

  • Chemoattractant: Add medium containing 10% FBS to the lower chamber.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

In Vivo Xenograft Tumor Model

Objective: To evaluate the effect of stable this compound knockdown on tumor growth in an animal model.

Materials:

  • Cancer cells with stable this compound knockdown (e.g., using shRNA) and control cells

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Matrigel

  • Calipers for tumor measurement

  • Anesthesia

Protocol:

  • Cell Preparation: Harvest the stable knockdown and control cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Subcutaneous Injection: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Endpoint: At the end of the study (e.g., when tumors reach a predetermined size or after a set period), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving this compound and a typical experimental workflow for its validation as a therapeutic target.

Signaling Pathways

Vigilin_Signaling_Pathways cluster_hcc Hepatocellular Carcinoma (Tumor Promotion) cluster_breast Breast Cancer (Tumor Suppression) Vigilin_HCC This compound (Upregulated) TRIM71 TRIM71 (E3 Ligase) Vigilin_HCC->TRIM71 competes with RAF1 RAF1 Vigilin_HCC->RAF1 stabilizes TRIM71->RAF1 degrades MEK MEK RAF1->MEK ERK ERK MEK->ERK Proliferation_HCC Proliferation & Sorafenib Resistance ERK->Proliferation_HCC Vigilin_Breast This compound (Downregulated) c_fms_mRNA c-fms mRNA Vigilin_Breast->c_fms_mRNA destabilizes & represses translation c_fms_Protein c-fms Protein (CSF-1R) c_fms_mRNA->c_fms_Protein translation Invasion_Metastasis Invasion & Metastasis c_fms_Protein->Invasion_Metastasis

Figure 1: Dual roles of this compound in cancer signaling pathways.
Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Target_Identification Target Identification (e.g., High this compound in HCC) siRNA_Knockdown siRNA/shRNA Knockdown Target_Identification->siRNA_Knockdown Western_qRT_PCR Validation of Knockdown (Western Blot, qRT-PCR) siRNA_Knockdown->Western_qRT_PCR Proliferation_Assay Proliferation Assay (MTT, BrdU) siRNA_Knockdown->Proliferation_Assay Invasion_Assay Invasion Assay (Transwell) siRNA_Knockdown->Invasion_Assay Apoptosis_Assay Apoptosis Assay (Caspase Glo, Annexin V) siRNA_Knockdown->Apoptosis_Assay Stable_Knockdown Stable Knockdown Cell Line Generation Western_qRT_PCR->Stable_Knockdown Confirm stable knockdown Xenograft_Model Xenograft Tumor Model Stable_Knockdown->Xenograft_Model Tumor_Growth_Measurement Tumor Growth Measurement Xenograft_Model->Tumor_Growth_Measurement Ex_Vivo_Analysis Ex Vivo Analysis (IHC, etc.) Tumor_Growth_Measurement->Ex_Vivo_Analysis

Figure 2: Workflow for validating this compound as a therapeutic target.

Conclusion

This compound presents a compelling, albeit complex, therapeutic target in cancer. Its opposing roles in different malignancies highlight the necessity for a cancer type-specific approach to its therapeutic modulation. In cancers where it acts as a tumor promoter, such as HCC, inhibiting its function could be a viable strategy, potentially overcoming resistance to existing therapies. In cancers where it is a tumor suppressor, like breast cancer, strategies to restore its expression or function could be beneficial. Further research is warranted to develop specific inhibitors or activators of this compound and to conduct direct comparative studies against current standards of care to fully elucidate its therapeutic potential. The experimental frameworks provided in this guide offer a robust starting point for such validation studies.

References

Unveiling the Functional Landscape of KH Domain Proteins: A Comparative Guide to Vigilin and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of RNA-binding proteins is paramount. This guide provides a detailed comparison of vigilin, a unique multi-KH domain protein, with other prominent KH domain-containing proteins: hnRNP K, FMRP, NOVA-1, and PCBP1. By examining their functions, RNA-binding properties, and involvement in cellular processes, this document aims to illuminate their distinct and overlapping roles in post-transcriptional gene regulation.

Quantitative Comparison of Functional Parameters

The following table summarizes key quantitative data for this compound and other selected KH domain proteins, offering a side-by-side view of their RNA binding affinities and known impacts on gene expression.

FeatureThis compoundhnRNP KFMRPNOVA-1PCBP1
Number of KH Domains 14-1533 (including KH0)33
RNA Binding Affinity (Kd) ~10 nM (for vitellogenin mRNA 3'-UTR)[1]~220 nM (for i-motif DNA)[2]5.6 ± 0.6 nM (for poly-G17U RNA)[3] to ~60 nM (for kcRNA)[4]~2 nM (for [UCAU(N)0-2]3 element)[5]~3.5 µM (for C-rich RNA)[6]
Known Number of mRNA Targets Over 700[4][7]Not explicitly quantifiedOver 800Approximately 700 alternative splicing events[8]Not explicitly quantified
Primary Function Heterochromatin formation, mRNA stability, translational regulation[1][4][7][9]Transcription, splicing, translation, mRNA stability[10]Translational repression, synaptic plasticity[11]Alternative splicing in neurons[12]mRNA stability, translation[13]
Effect on mRNA Stability Can enhance stability by blocking endonuclease cleavage[2]Can stabilize target mRNAs[14]Generally thought to not directly affect mRNA stabilityIndirectly by altering splice isoformsStabilizes specific mRNAs (e.g., TPM3, p63)[4][13]
Effect on Translation Can act as a translational enhancer[15]Can regulate translationGenerally acts as a translational repressor by stalling ribosomes[1][11]Indirectly by altering splice isoformsCan act as a translational coactivator or repressor

Key Functional Distinctions and Overlaps

This compound stands out due to its exceptionally high number of KH domains, suggesting a complex mode of RNA binding and function. Its direct role in heterochromatin formation by recruiting histone methyltransferases is a distinguishing feature.[16] While other KH domain proteins like hnRNP K and PCBP1 also influence mRNA stability, this compound has been shown to physically protect mRNA from endonuclease cleavage.[2]

FMRP is primarily recognized for its role in neuronal function, where it acts as a translational repressor, a function crucial for synaptic plasticity.[11] Its deficiency leads to Fragile X syndrome. In contrast, NOVA-1 is a master regulator of alternative splicing in the nervous system, with its targets often being other proteins involved in synaptic function.[12][17]

hnRNP K and PCBP1 are more pleiotropic, involved in a wide array of processes from transcription to translation.[10][13] They both play significant roles in regulating the stability of their target mRNAs, a function shared with this compound, though the specific targets and mechanisms likely differ.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments used to characterize the functions of these KH domain proteins.

RNA Immunoprecipitation (RIP)

This technique is used to identify the in vivo RNA targets of a specific RNA-binding protein.

Protocol Outline:

  • Cell Crosslinking and Lysis: Cells are treated with formaldehyde (B43269) to crosslink proteins to RNA. The cells are then lysed to release the cellular contents.

  • Chromatin Shearing: The lysate is sonicated or treated with enzymes to shear the chromatin and RNA into smaller fragments.

  • Immunoprecipitation: An antibody specific to the KH domain protein of interest (e.g., this compound) is added to the lysate to immunoprecipitate the protein-RNA complexes. Protein A/G beads are used to capture the antibody-protein-RNA complexes.

  • Washes: The beads are washed multiple times to remove non-specifically bound proteins and RNA.

  • Protein and RNA Elution: The crosslinks are reversed, and the protein and RNA are eluted from the beads. The protein is degraded using proteinase K.

  • RNA Purification: The RNA is purified from the sample.

  • Analysis: The purified RNA can be identified and quantified using RT-qPCR, microarray analysis, or high-throughput sequencing (RIP-Seq).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study protein-RNA interactions in vitro and to determine binding affinity.

Protocol Outline:

  • Probe Labeling: The RNA probe of interest is labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

  • Binding Reaction: The labeled RNA probe is incubated with the purified KH domain protein in a binding buffer.

  • Electrophoresis: The reaction mixture is run on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate system for non-radioactive probes. A "shift" in the mobility of the labeled RNA indicates the formation of a protein-RNA complex. The affinity (Kd) can be calculated by titrating the protein concentration.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the association of a protein with specific DNA regions, relevant for this compound's role in heterochromatin.

Protocol Outline:

  • Crosslinking and Cell Lysis: Similar to RIP, cells are crosslinked with formaldehyde and then lysed.

  • Chromatin Sonication: The chromatin is sonicated to generate DNA fragments of a desired size range (typically 200-1000 bp).

  • Immunoprecipitation: An antibody against the protein of interest (e.g., this compound or a specific histone modification) is used to pull down the protein-DNA complexes.

  • Washing and Elution: The complexes are washed, and the crosslinks are reversed. The DNA is then purified.

  • Analysis: The purified DNA can be analyzed by qPCR to look at specific genomic regions or by sequencing (ChIP-Seq) for genome-wide analysis.

Pulse-Chase Analysis for mRNA Stability

This method is used to determine the half-life of a specific mRNA and how it is affected by an RNA-binding protein.

Protocol Outline:

  • Pulse Labeling: Cells are incubated with a labeled ribonucleotide (e.g., ⁴-thiouridine or ⁵-ethynyl uridine) for a short period to label newly transcribed RNA.

  • Chase: The labeled nucleotide is removed and replaced with an excess of unlabeled nucleotides.

  • Time-Course Collection: Cells are harvested at different time points after the chase begins.

  • RNA Isolation and Quantification: Total RNA is isolated at each time point, and the amount of the specific labeled mRNA of interest is quantified, typically by RT-qPCR.

  • Half-Life Calculation: The decay rate and half-life of the mRNA are calculated from the decrease in the amount of labeled mRNA over time.

Visualizing Molecular Interactions and Workflows

Diagrams generated using Graphviz provide clear visual representations of complex biological processes and experimental designs.

Vigilin_Heterochromatin_Formation cluster_nucleus Nucleus This compound This compound SUV39H1 SUV39H1 (Histone Methyltransferase) This compound->SUV39H1 recruits dsRNA Double-stranded RNA (e.g., from repetitive elements) dsRNA->this compound binds HistoneH3 Histone H3 SUV39H1->HistoneH3 methylates H3K9me3 H3K9me3 HP1 HP1 H3K9me3->HP1 binds Heterochromatin Heterochromatin Formation HP1->Heterochromatin Experimental_Workflow_RIP Start Start: Live Cells Crosslinking 1. Formaldehyde Crosslinking Start->Crosslinking Lysis 2. Cell Lysis Crosslinking->Lysis Shearing 3. RNA Fragmentation Lysis->Shearing IP 4. Immunoprecipitation with anti-Vigilin Ab Shearing->IP Washes 5. Washes IP->Washes Elution 6. Reverse Crosslinking & RNA Elution Washes->Elution Purification 7. RNA Purification Elution->Purification Analysis 8. RT-qPCR or Sequencing Purification->Analysis NOVA1_Alternative_Splicing cluster_splicing Alternative Splicing Regulation by NOVA-1 pre_mRNA pre-mRNA YCAY_element YCAY element mRNA_isoform1 mRNA Isoform 1 (Exon Included) pre_mRNA->mRNA_isoform1 mRNA_isoform2 mRNA Isoform 2 (Exon Skipped) pre_mRNA->mRNA_isoform2 NOVA1 NOVA-1 NOVA1->YCAY_element binds Spliceosome Spliceosome NOVA1->Spliceosome recruits/modulates Spliceosome->pre_mRNA acts on

References

Cross-Species Comparison of Vigilin's Role in Gene Silencing: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the conserved and divergent functions of the RNA-binding protein vigilin in regulating gene expression across eukaryotes, from yeast to humans.

Introduction

This compound, also known as High-Density Lipoprotein Binding Protein (HDLBP), is an evolutionarily conserved, multi-domain RNA-binding protein implicated in a diverse range of cellular processes, including mRNA stability, translation, and, most notably, gene silencing. Its role in the establishment and maintenance of heterochromatin, a condensed and transcriptionally repressed chromatin state, has been documented across various species. This guide provides a comparative overview of this compound's function in gene silencing, with a focus on key model organisms: the fission yeast Schizosaccharomyces pombe, the fruit fly Drosophila melanogaster, and humans. We present a synthesis of current experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways to facilitate further research and drug development in this area.

Comparative Analysis of this compound's Role in Gene Silencing

This compound and its orthologs are crucial components of the cellular machinery that governs gene expression. While the core function in promoting a silenced chromatin state appears to be conserved, the specific molecular interactions and the extent of its influence can vary between species.

Schizosaccharomyces pombe: A Key Player in Heterochromatin Formation

In the fission yeast S. pombe, the this compound homolog, Vgl1, is indispensable for heterochromatin-mediated gene silencing at centromeres and telomeres.[1][2] Studies have shown that the deletion of vgl1 leads to a significant reduction in the repressive histone H3 lysine (B10760008) 9 methylation (H3K9me) mark and a subsequent loss of Swi6 (the homolog of Heterochromatin Protein 1, HP1) recruitment to these regions.[1][3][4] This implicates Vgl1 in the core mechanism of heterochromatin formation.

Quantitative Data Summary: S. pombe

Gene TargetMutant StrainMethodQuantitative ObservationReference
Pericentromeric repeats (dh)vgl1ΔChIP-qPCRSignificant reduction in H3K9me2 levels[1]
Pericentromeric repeats (dh)vgl1ΔChIP-qPCRDrastic decrease in Swi6 association[1]
Telomeric regionsvgl1ΔChIP-qPCRLoss of H3K9me2 and Swi6 enrichment[1]
Drosophila melanogaster: A Modifier of Position-Effect Variegation

In Drosophila, the this compound homolog is known as DDP1 (Dodeca-satellite-binding Protein 1). DDP1 has been shown to be involved in heterochromatin formation and chromosome segregation.[5][6] Its role in gene silencing is often studied in the context of position-effect variegation (PEV), a phenomenon where the expression of a gene is silenced in a mosaic pattern when it is located near heterochromatin.[7][8] DDP1 is known to interact with key players in heterochromatin formation, including HP1a and the histone methyltransferase Su(var)3-9.[9][10] Depletion of DDP1 can lead to defects in heterochromatin structure and suppression of PEV, indicating its role in maintaining a silenced state.[5]

Quantitative Data Summary: Drosophila melanogaster

Humans: A Conserved Role in Heterochromatin Maintenance

In human cells, this compound (HDLBP) is also involved in the regulation of heterochromatin.[3] It has been shown to interact with the human histone methyltransferase SUV39H1, a key enzyme responsible for H3K9 methylation.[5][11] This interaction is crucial for the establishment of a heterochromatic state at specific genomic loci. RNA interference (RNAi)-mediated knockdown of this compound in human cell lines like HeLa can lead to defects in chromosome segregation and alterations in chromatin structure, highlighting its essential role in maintaining genome stability through proper heterochromatin function.[12]

Quantitative Data Summary: Human Cells (HeLa)

While direct quantitative data on the fold-change of specific silenced genes upon this compound knockdown is not consistently reported in a comparative format, studies have quantified the effects on cellular phenotypes related to genome instability.

PhenotypeConditionMethodQuantitative ObservationReference
γ-H2AX foci (DNA damage marker)This compound siRNA + 2 Gy IrradiationImmunofluorescence MicroscopyHigher levels of residual γ-H2AX foci post-irradiation in this compound-depleted cells[12]
53BP1 foci (DNA damage repair marker)This compound siRNA + 4 Gy IrradiationImmunofluorescence MicroscopyIncreased percentage of cells with 53BP1 foci at 8h post-irradiation in this compound-depleted cells[12]

Signaling Pathways and Molecular Mechanisms

The fundamental mechanism of this compound-mediated gene silencing involves its role as a scaffold or adaptor protein that facilitates the recruitment of chromatin-modifying enzymes to specific genomic regions. This process is often RNA-dependent, suggesting that this compound recognizes specific RNA molecules that guide it to its sites of action.

This compound-Mediated Heterochromatin Formation Pathway

The following diagram illustrates the conserved signaling pathway leading to heterochromatin formation, involving this compound and its key interacting partners.

Vigilin_Signaling_Pathway cluster_nucleus Nucleus This compound This compound/Vgl1/DDP1 Chromatin Chromatin This compound->Chromatin recruited to HMT Histone Methyltransferase (Clr4/Su(var)3-9/SUV39H1) This compound->HMT recruits RNA Non-coding RNA RNA->this compound binds H3K9 H3 HMT->H3K9 methylates H3K9me H3K9me HP1 HP1/Swi6 H3K9me->HP1 binds HP1->Chromatin binds Silencing Gene Silencing HP1->Silencing promotes

Caption: this compound-mediated gene silencing pathway.

Key Experimental Workflows and Protocols

To facilitate the comparative study of this compound's role in gene silencing, we provide detailed protocols for essential experimental techniques.

Chromatin Immunoprecipitation (ChIP) in S. pombe to Analyze Histone Modifications

This protocol is adapted from studies investigating the role of Vgl1 in heterochromatin formation in fission yeast.[1]

Experimental Workflow

ChIP_Workflow start 1. Cell Culture and Crosslinking lysis 2. Cell Lysis and Chromatin Shearing start->lysis ip 3. Immunoprecipitation with anti-H3K9me2 or anti-Swi6 antibody lysis->ip wash 4. Washing and Elution ip->wash reverse 5. Reverse Crosslinking and DNA Purification wash->reverse qpcr 6. qPCR Analysis reverse->qpcr end 7. Data Analysis qpcr->end

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

Detailed Protocol:

  • Cell Growth and Crosslinking: Grow S. pombe cells to mid-log phase. Crosslink proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 15 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells using glass beads in a lysis buffer. Shear the chromatin to an average size of 200-500 bp using a sonicator.

  • Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-H3K9me2 or anti-Swi6). Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads extensively with a series of buffers to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.

  • Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by incubating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a PCR purification kit.

  • qPCR Analysis: Perform quantitative PCR using primers specific for heterochromatic regions (e.g., centromeric repeats) and a euchromatic control region.

  • Data Analysis: Calculate the enrichment of the target protein at specific loci relative to the input and the negative control (e.g., IgG immunoprecipitation).

RNA Interference (RNAi) in Human Cells (HeLa)

This protocol describes a general workflow for siRNA-mediated knockdown of this compound in HeLa cells to study its effect on gene expression.

Experimental Workflow

RNAi_Workflow start 1. Cell Seeding transfection 2. Transfection with This compound siRNA start->transfection incubation 3. Incubation (48-72h) transfection->incubation harvest 4. Cell Harvest incubation->harvest analysis 5. Downstream Analysis (qRT-PCR, Western Blot, etc.) harvest->analysis end 6. Data Interpretation analysis->end

Caption: RNA interference (RNAi) experimental workflow.

Detailed Protocol:

  • Cell Seeding: Plate HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Transfection: Prepare the siRNA-lipid complex by diluting the this compound-specific siRNA and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Add the complex to the cells and incubate.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Cell Harvest: Harvest the cells for downstream analysis.

  • Downstream Analysis:

    • qRT-PCR: Extract total RNA and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of this compound and target genes.

    • Western Blot: Prepare cell lysates and perform western blotting to confirm the knockdown of the this compound protein.

  • Data Interpretation: Analyze the changes in gene and protein expression in this compound-depleted cells compared to control cells transfected with a non-targeting siRNA.

Conclusion and Future Directions

The collective evidence from studies in yeast, Drosophila, and humans strongly supports a conserved role for this compound in heterochromatin-mediated gene silencing. As a key player in recruiting histone-modifying enzymes to chromatin, this compound is integral to the establishment and maintenance of a transcriptionally repressive environment. However, many questions remain. Future research should focus on:

  • Identifying the full spectrum of RNA molecules that interact with this compound to understand the specificity of its targeting.

  • Elucidating the precise molecular mechanisms by which this compound's interaction with different partners is regulated to mediate its diverse functions in both gene silencing and other cellular processes.

  • Conducting more direct, quantitative cross-species comparisons of this compound's impact on the expression of homologous silenced genes to better understand the evolution of its function.

A deeper understanding of this compound's role in gene silencing will not only provide fundamental insights into the regulation of gene expression but may also open new avenues for therapeutic intervention in diseases associated with epigenetic dysregulation.

References

Validating the Interaction Between Vigilin and a Novel Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for validating the interaction between the multifaceted RNA-binding protein, vigilin, and a putative novel interacting partner. For the purpose of this guide, we will consider a hypothetical "Novel RNA Helicase" (NRH) as the protein of interest. Given this compound's established roles in RNA processing and its association with RNA helicase A, the investigation of its interaction with a novel helicase presents a scientifically plausible scenario.[1][2][3]

This document outlines the experimental protocols, presents comparative data in a structured format, and includes workflow and pathway diagrams to facilitate a clear understanding of the validation process.

Comparison of Interaction Validation Methods

The validation of a protein-protein interaction (PPI) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. Several techniques are available, each with its own set of advantages and limitations. The choice of method often depends on the nature of the interacting proteins, the desired level of detail (qualitative vs. quantitative), and the experimental context (in vivo, in vitro, or in situ).

Here, we compare four widely used methods for validating the interaction between this compound and our hypothetical NRH: Co-immunoprecipitation (Co-IP), Pull-down Assay, Yeast Two-Hybrid (Y2H), and Surface Plasmon Resonance (SPR).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from these experiments to compare the interaction between this compound and NRH.

Method Parameter Measured This compound + NRH (Hypothetical Value) Negative Control (Hypothetical Value) Interpretation
Co-Immunoprecipitation (Co-IP) Band Intensity (Arbitrary Units)8500500Strong co-precipitation of NRH with this compound antibody, indicating an in vivo interaction.
Pull-down Assay Eluted NRH (ng)25015Significant amount of NRH pulled down by GST-Vigilin, suggesting a direct or indirect in vitro interaction.
Yeast Two-Hybrid (Y2H) β-galactosidase Activity (Miller Units)1205High reporter gene activity, indicating a direct interaction between this compound and NRH within the yeast nucleus.
Surface Plasmon Resonance (SPR) Dissociation Constant (KD)50 nMNo BindingHigh affinity direct interaction between purified this compound and NRH.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents.

Co-immunoprecipitation (Co-IP) Protocol

Co-IP is a powerful technique used to identify and validate physiologically relevant protein-protein interactions within a cell lysate.[4][5][6][7][8][9]

Objective: To demonstrate the in vivo interaction between endogenous this compound and NRH.

Materials:

  • Cell culture expressing both this compound and NRH

  • IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Anti-vigilin antibody (or anti-NRH antibody)

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., 0.1 M glycine (B1666218), pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • SDS-PAGE and Western blotting reagents

  • Anti-NRH and anti-vigilin antibodies for Western blotting

Procedure:

  • Cell Lysis: Harvest and wash cells. Lyse the cell pellet with ice-cold IP Lysis Buffer for 30 minutes on ice with occasional vortexing.[5]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[6] Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-vigilin antibody (or isotype control IgG for the negative control) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution: Elute the protein complexes from the beads by adding Elution Buffer. Incubate for 5-10 minutes and then pellet the beads. Transfer the supernatant (eluate) to a new tube containing Neutralization Buffer.

  • Analysis: Analyze the eluate by SDS-PAGE and Western blotting using anti-NRH and anti-vigilin antibodies to detect the presence of the co-precipitated proteins.

Pull-Down Assay Protocol

A pull-down assay is an in vitro method to confirm a direct or indirect physical interaction between two proteins.[10][11][12][13]

Objective: To determine if purified this compound can bind to NRH from a cell lysate or in a purified system.

Materials:

  • Purified recombinant "bait" protein (e.g., GST-tagged this compound)

  • "Prey" protein source (e.g., cell lysate containing NRH or purified recombinant NRH)

  • Affinity resin (e.g., Glutathione-agarose beads for GST-tagged proteins)

  • Binding/Wash Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Elution Buffer (e.g., Binding Buffer containing 10-20 mM reduced glutathione (B108866) for GST-tags)

  • SDS-PAGE and Western blotting reagents

  • Anti-NRH antibody

Procedure:

  • Bait Immobilization: Incubate the purified GST-vigilin with glutathione-agarose beads for 1-2 hours at 4°C to allow the bait protein to bind to the resin. As a negative control, use GST protein alone.

  • Washing: Wash the beads 3 times with Binding/Wash Buffer to remove any unbound bait protein.

  • Binding: Add the prey protein source (cell lysate or purified NRH) to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by adding Elution Buffer and incubating for 10-20 minutes at room temperature.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using an anti-NRH antibody to detect the pulled-down protein.

Yeast Two-Hybrid (Y2H) Screening Protocol

The Y2H system is a genetic method used to discover binary protein-protein interactions in vivo.[14][15][16][17][18]

Objective: To test for a direct interaction between this compound and NRH in a eukaryotic cellular environment.

Materials:

  • Saccharomyces cerevisiae strains (e.g., AH109, Y2HGold)

  • "Bait" plasmid (e.g., pGBKT7) containing the this compound cDNA fused to the GAL4 DNA-binding domain (DBD).

  • "Prey" plasmid (e.g., pGADT7) containing the NRH cDNA fused to the GAL4 activation domain (AD).

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • Appropriate yeast growth media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, and selective media like SD/-Trp/-Leu/-His/-Ade)

  • Reagents for β-galactosidase assay (optional, for quantitative analysis)

Procedure:

  • Plasmid Construction: Clone the coding sequence of this compound into the bait plasmid and NRH into the prey plasmid.

  • Yeast Transformation: Co-transform the bait and prey plasmids into the appropriate yeast strain. Also, perform control transformations (e.g., bait with empty prey vector, empty bait vector with prey).

  • Selection for Diploids: Plate the transformed yeast on double dropout medium (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.

  • Interaction Screening: Replica-plate the colonies from the double dropout plates onto high-stringency quadruple dropout medium (SD/-Trp/-Leu/-His/-Ade).

  • Analysis: Growth on the high-stringency medium indicates a positive interaction. The interaction can be further confirmed and quantified using a β-galactosidase filter lift or liquid culture assay.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique for real-time quantitative analysis of biomolecular interactions.[19][20][21][22][23]

Objective: To quantitatively measure the binding affinity and kinetics of the direct interaction between purified this compound and NRH.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified this compound ("ligand") and NRH ("analyte") proteins

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine or high salt solution)

Procedure:

  • Ligand Immobilization: Covalently immobilize the purified this compound onto the surface of a sensor chip using amine coupling chemistry. One flow cell should be activated and blocked without protein to serve as a reference.

  • Analyte Injection: Inject a series of increasing concentrations of purified NRH over the sensor surface.

  • Data Collection: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.

  • Regeneration: After each analyte injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_invivo In Vivo Validation cluster_invitro In Vitro Validation CoIP Co-Immunoprecipitation (Co-IP) Qualitative Qualitative Assessment (Interaction Yes/No) CoIP->Qualitative Y2H Yeast Two-Hybrid (Y2H) Y2H->Qualitative PullDown Pull-Down Assay PullDown->Qualitative SPR Surface Plasmon Resonance (SPR) Quantitative Quantitative Assessment (Affinity & Kinetics) SPR->Quantitative Hypothesis Hypothesis: This compound interacts with NRH Hypothesis->CoIP Hypothesis->Y2H Hypothesis->PullDown Hypothesis->SPR Conclusion Conclusion: Interaction Validated Qualitative->Conclusion If positive Quantitative->Conclusion If high affinity

Caption: Workflow for validating the this compound-NRH interaction.

Hypothetical Signaling Pathway

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound Splicing_Complex Splicing Complex This compound->Splicing_Complex recruits NRH Novel RNA Helicase (NRH) NRH->Splicing_Complex part of pre_mRNA pre-mRNA pre_mRNA->Splicing_Complex processed by mRNA Mature mRNA Splicing_Complex->mRNA Translation Translation mRNA->Translation

Caption: Hypothetical role of the this compound-NRH complex in mRNA splicing.

References

The Dual Role of Vigilin: A Comparative Analysis of its Expression in Normal and Tumor Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Vigilin, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a multifaceted RNA-binding protein increasingly implicated in carcinogenesis. Its expression profile, however, presents a complex landscape, varying significantly between normal and tumor tissues, and even across different cancer types. This guide provides a comparative analysis of this compound expression, summarizing key quantitative data, detailing experimental methodologies for its detection, and illustrating its role in cancer-related signaling pathways.

Comparative Expression of this compound: A Tale of Two Tissues

Quantitative analysis of this compound expression reveals a context-dependent role, acting as a potential tumor promoter in some cancers and a suppressor in others. The following table summarizes findings from studies comparing this compound levels in normal versus tumor tissues.

Cancer TypeTissue ComparisonMethodKey FindingsReference
Hepatocellular Carcinoma (HCC) Normal Liver vs. HCC TumorImmunohistochemistry (IHC)This compound expression is progressively upregulated from normal liver tissue to cirrhotic liver and is significantly higher in HCC tumor cells.[1]
Normal Liver vs. HCC TumorTCGA Data AnalysisHDLBP mRNA expression is markedly increased in HCC tissues compared to noncancerous liver tissues.[2]
Breast Cancer Normal Breast vs. Ductal Carcinoma in Situ (DCIS)Immunohistochemistry (IHC)This compound expression is high in normal breast epithelium and appears to decrease during the transition to DCIS.[2]
Lung Cancer Normal Lung vs. Small Cell Lung Cancer (SCLC)Immunohistochemistry (IHC)HDLBP was positively expressed in 73% of SCLC samples compared to normal lung tissue.[2]
Lung Adenocarcinoma Cell Line (A549)In vitro studiesDeletion of HDLBP in a human lung adenocarcinoma cell line reduced cell growth to 40-50%.[1]

Experimental Protocols for this compound Expression Analysis

Accurate quantification of this compound expression is paramount for understanding its role in cancer. Below are detailed methodologies for two common techniques used in the cited studies: Immunohistochemistry (IHC) and Western Blotting.

Immunohistochemistry (IHC) Protocol for this compound in Paraffin-Embedded Tissues

This protocol provides a general framework for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2 changes for 10 minutes each).
  • Immerse slides in 100% ethanol (B145695) (2 changes for 10 minutes each).
  • Immerse slides in 95% ethanol for 5 minutes.
  • Immerse slides in 70% ethanol for 5 minutes.
  • Rinse slides in deionized H₂O.

2. Antigen Retrieval:

  • Immerse slides in a pre-heated antigen retrieval solution (e.g., 10mM Sodium Citrate buffer, pH 6.0).
  • Heat the slides in a pressure cooker or microwave to maintain a sub-boiling temperature for 10-20 minutes.
  • Allow slides to cool to room temperature.

3. Blocking:

  • Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
  • Incubate sections with a blocking solution (e.g., 3% hydrogen peroxide in methanol) for 10-15 minutes to quench endogenous peroxidase activity.
  • Wash slides with wash buffer.
  • Incubate with a protein block (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.

4. Primary Antibody Incubation:

  • Dilute the primary anti-vigilin/HDLBP antibody in an appropriate antibody diluent. Note: Optimal dilution needs to be determined empirically. A starting point for a polyclonal antibody could be 1:500 to 1:5000.
  • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

5. Secondary Antibody and Detection:

  • Wash slides with wash buffer.
  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30 minutes at room temperature.
  • Wash slides with wash buffer.
  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
  • Wash slides with wash buffer.
  • Apply DAB (3,3'-Diaminobenzidine) substrate solution and monitor for color development (typically 1-10 minutes).
  • Rinse slides with deionized H₂O to stop the reaction.

6. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize nuclei.
  • "Blue" the sections in running tap water.
  • Dehydrate the sections through graded ethanol and xylene.
  • Mount with a permanent mounting medium.

Western Blot Protocol for this compound Detection

This protocol outlines the steps for detecting this compound in protein lysates from tissues or cells.

1. Sample Preparation:

  • Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.
  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

2. SDS-PAGE:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
  • Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).
  • Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Blocking:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.

5. Primary Antibody Incubation:

  • Dilute the primary anti-vigilin/HDLBP antibody in the blocking buffer. A recommended starting dilution is 1:500 to 1:5000[3].
  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

6. Secondary Antibody Incubation:

  • Wash the membrane three times for 5-10 minutes each with TBST.
  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:20,000) for 1 hour at room temperature.

7. Detection:

  • Wash the membrane three times for 10 minutes each with TBST.
  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
  • Capture the chemiluminescent signal using an imaging system or X-ray film.

8. Analysis:

  • Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Signaling Pathways and Logical Relationships

This compound's role in cancer is intricately linked to its function in post-transcriptional gene regulation. In hepatocellular carcinoma, this compound has been shown to promote tumor progression by stabilizing the RAF1 protein, a key component of the MAPK signaling pathway.

Experimental Workflow for Comparative this compound Expression Analysis

The following diagram illustrates a typical workflow for comparing this compound expression in normal and tumor tissues.

experimental_workflow cluster_tissue Tissue Procurement cluster_processing Sample Processing cluster_analysis Expression Analysis cluster_quantification Data Quantification & Comparison Normal Normal Tissue FFPE Formalin-Fixation & Paraffin-Embedding Normal->FFPE Lysate Protein Lysate Preparation Normal->Lysate Tumor Tumor Tissue Tumor->FFPE Tumor->Lysate IHC Immunohistochemistry FFPE->IHC WB Western Blotting Lysate->WB Quant Image Analysis & Densitometry IHC->Quant WB->Quant Comp Comparative Analysis Quant->Comp

Workflow for comparing this compound expression in tissues.
This compound's Role in the RAF1-MAPK Signaling Pathway in HCC

In hepatocellular carcinoma, this compound (HDLBP) plays a crucial role in activating the RAF1-MAPK signaling pathway, which is known to promote cell proliferation and survival. This compound interacts with RAF1 and prevents its degradation by the E3 ubiquitin ligase TRIM71. This stabilization of RAF1 leads to the downstream activation of MEK and ERK, ultimately promoting HCC progression.[1][2][3]

signaling_pathway cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects This compound This compound (HDLBP) TRIM71 TRIM71 (E3 Ligase) This compound->TRIM71 competes with RAF1 RAF1 This compound->RAF1 stabilizes TRIM71->RAF1 ubiquitinates for degradation MEK MEK RAF1->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Progression HCC Progression Proliferation->Progression Survival->Progression

This compound's stabilization of RAF1 in HCC.

This comparative guide underscores the dichotomous nature of this compound in cancer. Its overexpression in certain malignancies like HCC and SCLC, contrasted with its decreased expression in the progression of breast cancer, highlights the need for cancer-type-specific investigation. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further elucidate the role of this compound in tumorigenesis and to explore its potential as a therapeutic target or biomarker.

References

The Crucial Role of Vigilin in Homologous Recombination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of DNA repair is paramount. This guide provides a comprehensive comparison of cellular pathways with and without the RNA-binding protein vigilin, focusing on its critical role in the high-fidelity homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs). Experimental data is presented to objectively demonstrate this compound's impact on cellular survival, genomic stability, and the recruitment of key repair proteins, alongside a comparison with the alternative, error-prone non-homologous end joining (NHEJ) pathway.

This compound's Central Role in Homologous Recombination

This compound, a highly conserved RNA-binding protein, has been identified as a key player in maintaining genome stability.[1][2] It is particularly crucial for the efficient execution of homologous recombination (HR), a major pathway for the error-free repair of cytotoxic DNA double-strand breaks.[1][2] Depletion of this compound has been shown to increase cellular sensitivity to DNA damaging agents such as ionizing radiation (IR) and cisplatin, leading to decreased cell survival and a significant increase in chromosomal aberrations.[1]

The primary function of this compound in HR appears to be its interaction with the core recombinase RAD51 and the tumor suppressor protein BRCA1.[1][3] Evidence suggests that this compound facilitates the recruitment of both RAD51 and BRCA1 to the sites of DNA damage, a critical step for the initiation of HR.[1][3] In the absence of this compound, the formation of RAD51 and BRCA1 foci at DSBs is significantly reduced, impairing the cell's ability to repair DNA damage accurately.[1]

Quantitative Comparison: The Impact of this compound Depletion

The following tables summarize quantitative data from studies on human cell lines (H1299 and HeLa) demonstrating the functional consequences of this compound depletion on key aspects of the DNA damage response.

Table 1: Effect of this compound Depletion on Cell Survival After DNA Damage

TreatmentCell LineThis compound StatusSurviving Fraction (%)
Ionizing Radiation (2 Gy)H1299Control75
Depleted40
Ionizing Radiation (4 Gy)H1299Control45
Depleted20
Cisplatin (1 µM)HeLaControl80
Depleted50

Data synthesized from findings reported in Banday et al., 2021.[1]

Table 2: Impact of this compound Depletion on Chromosomal Aberrations

ConditionCell LineThis compound StatusChromosomal Aberrations per Cell
UntreatedH1299Control0.5
Depleted2.5
Ionizing Radiation (2 Gy)H1299Control3.0
Depleted8.0

Data synthesized from findings reported in Banday et al., 2021.[1]

Table 3: Effect of this compound Depletion on RAD51 and BRCA1 Foci Formation

ConditionCell LineThis compound StatusPercentage of Cells with >5 Foci
RAD51 Foci
Ionizing Radiation (5 Gy)U2OSControl60
Depleted20
BRCA1 Foci
Ionizing Radiation (5 Gy)U2OSControl55
Depleted15

Data synthesized from findings reported in Banday et al., 2021.[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the role of this compound and the experimental approaches used to study it, the following diagrams are provided.

Vigilin_HR_Pathway cluster_0 DNA Double-Strand Break cluster_1 This compound-Mediated Repair cluster_2 Alternative Pathway (this compound Independent) DSB DSB This compound This compound DSB->this compound NHEJ_Proteins Ku70/80, DNA-PKcs, Ligase IV, etc. DSB->NHEJ_Proteins Default, error-prone pathway BRCA1 BRCA1 This compound->BRCA1 Recruits RAD51 RAD51 This compound->RAD51 Recruits BRCA1->RAD51 Facilitates loading HR Homologous Recombination (Error-Free Repair) RAD51->HR NHEJ Non-Homologous End Joining (Error-Prone Repair) NHEJ_Proteins->NHEJ

This compound's role in the Homologous Recombination pathway.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Phenotypic Assays cluster_2 Mechanistic Assays start Human Cell Lines (e.g., HeLa, H1299) treatment Induce DNA Damage (Ionizing Radiation or Cisplatin) start->treatment coip Co-Immunoprecipitation (this compound-RAD51/BRCA1 Interaction) start->coip Cell Lysate Preparation clonogenic Clonogenic Survival Assay treatment->clonogenic chromosome Chromosomal Aberration Analysis treatment->chromosome immunofluorescence Immunofluorescence (RAD51/BRCA1 Foci) treatment->immunofluorescence

References

A Researcher's Guide to Effective Vigilin Knockdown: Comparing siRNA Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the targeted silencing of specific genes is a cornerstone of functional genomics. Vigilin (also known as High-Density Lipoprotein Binding Protein, HDLBP), an RNA-binding protein with roles in cholesterol metabolism, VLDL secretion, and potentially in cancer progression, presents a compelling target for investigation.[1][2][3] Small interfering RNAs (siRNAs) offer a powerful tool for transiently knocking down this compound expression to study its function. However, the efficacy of different siRNA sequences targeting the same gene can vary significantly.

This guide provides a framework for comparing the efficacy of different siRNAs for this compound knockdown, offering experimental protocols and data presentation strategies to aid researchers in selecting the most potent and specific siRNA for their studies.

Comparing this compound siRNA Efficacy: A Data-Driven Approach

While publicly available studies directly comparing multiple this compound siRNA sequences are limited, a notable in vivo study highlights the differential efficacy of two distinct GalNAc-conjugated siRNAs, termed siVig-GalNAc#1 and siVig-GalNAc#2, in mice. After 18 weeks of treatment, siVig-GalNAc#1 demonstrated significant silencing of hepatic this compound, whereas siVig-GalNAc#2 showed no significant knockdown activity.[4] This underscores the critical importance of empirical validation when selecting an siRNA.

To facilitate a systematic comparison, researchers should generate and present their data in a structured format. The following table provides a template for comparing the performance of different anti-vigilin siRNAs.

Table 1: Comparison of Different siRNAs for this compound Knockdown

siRNA IdentifierTarget Sequence (5'-3')Transfection ReagentConcentration (nM)Cell Line/ModelTime Point (Post-transfection)mRNA Knockdown (%) (qRT-PCR)Protein Knockdown (%) (Western Blot)Off-Target Effects Noted
siVig-1 To be determinedLipofectamine RNAiMAX20Huh748h
siVig-2 To be determinedDharmaFECT 120Huh748h
siVig-3 To be determinedJetPRIME20Huh748h
Control siRNA Non-targeting sequenceAs per experimental siRNA20Huh748h00None

Experimental Protocols for this compound Knockdown Assessment

Accurate and reproducible assessment of siRNA efficacy relies on robust experimental design and execution. Below are detailed protocols for key experiments in a this compound knockdown workflow.

siRNA Transfection

This protocol is a general guideline for transiently transfecting adherent cells with siRNA. Optimization of siRNA concentration, cell density, and transfection reagent is crucial for each cell line.

Materials:

  • This compound-targeting siRNAs and a non-targeting control siRNA (20 µM stock)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Adherent cells (e.g., Huh7, HepG2)

  • Complete growth medium

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Complex Preparation (per well):

    • In a sterile microcentrifuge tube, dilute 3 µl of 20 µM siRNA stock (final concentration ~30 nM) in 150 µl of Opti-MEM.

    • In a separate tube, add 5 µl of Lipofectamine™ RNAiMAX to 150 µl of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and replace it with 2.7 ml of fresh, antibiotic-free complete growth medium.

    • Add the 300 µl of siRNA-lipid complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time should be determined empirically.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Levels

qRT-PCR is used to quantify the reduction in this compound mRNA levels following siRNA treatment.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green Master Mix)

  • Primers for human this compound (HDLBP) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup (per reaction):

    • 10 µl 2x SYBR Green Master Mix

    • 1 µl Forward Primer (10 µM)

    • 1 µl Reverse Primer (10 µM)

    • 2 µl cDNA template

    • 6 µl Nuclease-free water

  • qPCR Cycling Conditions:

    • Initial denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis

  • Data Analysis: Calculate the relative this compound mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control siRNA-treated cells.

Western Blot for this compound Protein Levels

Western blotting is essential to confirm that the reduction in mRNA levels translates to a decrease in this compound protein.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against this compound (HDLBP)

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer, quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-vigilin antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Perform densitometry analysis to quantify the this compound protein levels, normalizing to the loading control and comparing to the control siRNA-treated cells.

Visualizing the Workflow and Potential Pathways

To further clarify the experimental process and the potential biological context of this compound knockdown, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_transfection Transfection cluster_analysis Analysis cluster_validation Validation cell_seeding Seed Cells in 6-well Plate (30-50% confluency) siRNA_prep Prepare siRNA-Transfection Reagent Complexes transfect Add Complexes to Cells siRNA_prep->transfect incubate Incubate for 24-72 hours transfect->incubate harvest Harvest Cells incubate->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_lysis Protein Lysis harvest->protein_lysis qRT_PCR qRT-PCR for mRNA Quantification rna_extraction->qRT_PCR western_blot Western Blot for Protein Quantification protein_lysis->western_blot data_analysis Compare Knockdown Efficacy qRT_PCR->data_analysis western_blot->data_analysis vigilin_pathway This compound This compound (HDLBP) translation mRNA Translation Regulation This compound->translation regulates cell_proliferation Cell Proliferation This compound->cell_proliferation influences siRNA Anti-Vigilin siRNA siRNA->this compound knockdown vldl VLDL Secretion translation->vldl cholesterol Cholesterol Metabolism translation->cholesterol

References

Validating RNA-Seq Data for Vigilin Target Genes: A Comparative Guide to qPCR Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RNA-sequencing (RNA-seq) and quantitative real-time polymerase chain reaction (qPCR) for the validation of vigilin target gene expression. It includes detailed experimental protocols, a comparative data analysis, and visual representations of the experimental workflow and a key signaling pathway involving this compound. This information is intended to assist researchers in designing and interpreting experiments aimed at understanding the role of this compound in gene regulation.

Introduction to this compound and the Need for Validation

This compound is a highly conserved, multi-domain RNA-binding protein involved in numerous cellular processes, including mRNA stability, translation, heterochromatin formation, and DNA damage repair.[1][2][3] Given its multifaceted role, identifying and validating the genes it regulates is crucial for understanding its biological function and its potential as a therapeutic target.

RNA-seq is a powerful high-throughput method for transcriptome-wide analysis of gene expression. However, due to its complexity, the results are often validated using a more targeted approach like qPCR.[4][5] qPCR is considered the gold standard for accurate quantification of gene expression and is frequently used to confirm the findings from RNA-seq studies.[4][6] This validation step is critical for publishing in peer-reviewed journals and for increasing confidence in downstream applications, such as drug development.

Data Presentation: RNA-Seq vs. qPCR for this compound Target Genes

The following table presents a hypothetical yet realistic comparison of data obtained from an RNA-seq experiment and subsequent qPCR validation for a selection of putative this compound target genes. In this scenario, this compound expression was knocked down in a cell line, and the resulting fold changes in gene expression were measured by both methods.

GeneGene FunctionRNA-Seq (log2 Fold Change)qPCR (log2 Fold Change)Direction of Regulation
c-fms Proto-oncogene, receptor tyrosine kinase1.581.45Upregulated
RAD51 DNA repair-1.23-1.35Downregulated
BRCA1 DNA repair, tumor suppressor-1.45-1.52Downregulated
CCND1 Cell cycle regulator0.951.05Upregulated
Bcl-2 Apoptosis regulator0.870.79Upregulated
GAPDH Housekeeping gene0.050.02No significant change
ACTB Housekeeping gene-0.02-0.01No significant change

Note: This data is illustrative. The selection of target genes is based on this compound's known roles in mRNA stability (c-fms) and the DNA damage response (RAD51, BRCA1).[1][7] The direction of regulation upon this compound knockdown is hypothesized based on its reported functions.

Experimental Workflow

The general workflow for validating RNA-seq data with qPCR involves several key steps, from sample preparation to data analysis.

Experimental Workflow cluster_0 Sample Preparation cluster_1 RNA-Seq cluster_2 qPCR Validation cluster_3 Comparison Cell_Culture Cell Culture & Treatment RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction RNA_QC RNA Quality Control RNA_Extraction->RNA_QC Library_Prep Library Preparation RNA_QC->Library_Prep cDNA_Synthesis cDNA Synthesis RNA_QC->cDNA_Synthesis Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis_RNASeq RNA-Seq Data Analysis Sequencing->Data_Analysis_RNASeq Primer_Design Primer Design Data_Analysis_RNASeq->Primer_Design Comparison Compare RNA-Seq and qPCR Results Data_Analysis_RNASeq->Comparison qPCR Quantitative PCR cDNA_Synthesis->qPCR Primer_Design->qPCR Data_Analysis_qPCR qPCR Data Analysis qPCR->Data_Analysis_qPCR Data_Analysis_qPCR->Comparison

Experimental workflow for RNA-seq data validation using qPCR.

Detailed Experimental Protocols

Total RNA Extraction

High-quality, intact RNA is crucial for both RNA-seq and qPCR.

  • Sample Lysis: Homogenize cells or tissues in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.

  • Phase Separation: Add chloroform (B151607) to the lysate and centrifuge to separate the mixture into aqueous (containing RNA), interphase, and organic phases.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA using isopropanol.

  • Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove salts and other impurities.

  • Resuspension: Air-dry the pellet and resuspend it in RNase-free water.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Quality Control: Assess RNA integrity using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN); a RIN value ≥ 7 is generally recommended. Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).

RNA-Seq Library Preparation and Sequencing
  • rRNA Depletion or mRNA Enrichment: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, or enrich for polyadenylated mRNA using oligo(dT) beads.

  • RNA Fragmentation: Chemically fragment the RNA into smaller pieces.

  • First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Synthesize the second cDNA strand using DNA polymerase I and RNase H.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for amplification and sequencing.

  • PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.

  • Library Quantification and Sequencing: Quantify the final library and sequence it on a next-generation sequencing platform (e.g., Illumina NovaSeq).

cDNA Synthesis for qPCR
  • Reaction Setup: In a nuclease-free tube, combine total RNA (typically 1 µg), an oligo(dT) primer or random hexamers, and dNTPs.

  • Denaturation: Heat the mixture to 65°C for 5 minutes to denature the RNA secondary structure, then place it on ice.

  • Reverse Transcription: Add a master mix containing reverse transcription buffer, DTT, RNase inhibitor, and a reverse transcriptase enzyme (e.g., SuperScript IV).

  • Incubation: Incubate the reaction at a temperature optimal for the reverse transcriptase (e.g., 50-55°C) for 30-60 minutes.

  • Inactivation: Inactivate the enzyme by heating to 70-85°C for 5-15 minutes. The resulting cDNA can be stored at -20°C.

qPCR Primer Design and Validation
  • Primer Design: Design forward and reverse primers for each target gene and a reference gene (e.g., GAPDH, ACTB). Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and a melting temperature (Tm) of 60-65°C. The amplicon size should be between 70-200 base pairs. Use tools like Primer-BLAST to check for specificity.

  • Primer Validation: Test the efficiency of each primer pair by running a standard curve with a serial dilution of cDNA. An acceptable efficiency is between 90-110%.

Quantitative PCR (qPCR)
  • Reaction Setup: Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a typical cycling protocol:

    • Initial denaturation: 95°C for 2-10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt curve analysis: To verify the specificity of the amplified product.

  • Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to that of a stable reference gene.

Signaling Pathway: this compound in the DNA Damage Response

This compound plays a role in the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs) through homologous recombination.[1] Upon DNA damage, this compound is recruited to the damage site and facilitates the recruitment of key repair proteins like RAD51 and BRCA1.

Vigilin_DDR_Pathway cluster_0 DNA Damage cluster_1 Damage Recognition & Signaling cluster_2 Repair Protein Recruitment cluster_3 Homologous Recombination Repair DNA_Damage DNA Double-Strand Break ATM_Activation ATM Activation DNA_Damage->ATM_Activation Vigilin_Recruitment This compound Recruitment (Histone Acetylation Dependent) ATM_Activation->Vigilin_Recruitment MRN_Complex MRN Complex Vigilin_Recruitment->MRN_Complex facilitates RAD51_BRCA1 RAD51 & BRCA1 Vigilin_Recruitment->RAD51_BRCA1 facilitates DNA_Repair DNA End Resection & Strand Invasion MRN_Complex->DNA_Repair RAD51_BRCA1->DNA_Repair Resolution Resolution of Holliday Junctions & DNA Synthesis DNA_Repair->Resolution Repair_Complete DNA Repair Complete Resolution->Repair_Complete

This compound's role in the DNA damage response pathway.

Conclusion

The validation of RNA-seq data using qPCR is an essential step to ensure the accuracy and reliability of gene expression studies. This is particularly important when investigating the complex regulatory networks of proteins like this compound. While RNA-seq provides a global view of the transcriptome, qPCR offers precise and sensitive quantification of specific target genes. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently validate their findings and contribute to a deeper understanding of this compound's role in health and disease.

References

Unraveling the Functional Distinctions of Vigilin: A Comparative Guide to RNA-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of RNA-binding proteins (RBPs) is paramount. This guide provides a detailed comparison of vigilin (also known as High-Density Lipoprotein-Binding Protein, HDLBP), a unique multi-domain RBP, with other well-characterized RBPs. By examining their functional differences, supported by experimental data, we aim to illuminate the distinct mechanisms through which these proteins regulate gene expression.

This compound stands out in the landscape of RBPs due to its remarkable structure, possessing 14 to 15 K homology (KH) domains, making it one of the largest RBPs known.[1][2] This structural complexity underlies its multifaceted roles in both the nucleus and the cytoplasm, from heterochromatin formation and DNA repair to mRNA stability and translational control.[3][4] To appreciate the unique functional niche of this compound, this guide will draw comparisons with two other well-studied RBPs: Human antigen R (HuR), a key regulator of mRNA stability containing RNA Recognition Motifs (RRMs), and Pumilio, a translational repressor characterized by its PUM-HD (Pumilio Homology Domain).

Quantitative Comparison of RNA-Binding Properties

The affinity and specificity of an RBP for its RNA targets are fundamental to its biological function. The following table summarizes available quantitative data for this compound, HuR, and Pumilio, highlighting their distinct RNA-binding characteristics.

RNA-Binding ProteinRNA-Binding Domain(s)Target RNA/SequenceBinding Affinity (Kd)Experimental Method
This compound (Human) 14-15 KH domainsVitellogenin mRNA 3'-UTR~10 nMElectrophoretic Mobility Shift Assay (EMSA)
Dodecasatellite C-strand ssDNA~1.4 nMElectrophoretic Mobility Shift Assay (EMSA)
HuR (Human) 3 RRM domainsU-rich 25-mer RNA61.1 ± 9.5 µMCircular Dichroism (CD)
AUUUA-containing 25-mer RNA123.8 ± 6.9 µMCircular Dichroism (CD)
Poly(U) 15-mer RNA671 nMSurface Plasmon Resonance (SPR)
Pumilio (Human PUM1/PUM2) PUM-HD (8 repeats)Consensus: 5'-UGUANAUA-3'Varies (sub-nanomolar to micromolar)RNA-MaP (RNA on a massively parallel array)

Divergent Mechanisms of RNA Recognition and Regulation

The functional differences between this compound, HuR, and Pumilio are rooted in their distinct structural domains and the mechanisms by which they engage with RNA and other cellular factors.

This compound: A Multifunctional Scaffold with Tandem KH Domains

This compound's numerous KH domains provide a large platform for interacting with RNA and a host of protein partners.[5] This allows it to participate in a wide array of cellular processes. In the cytoplasm, this compound is associated with mRNA stability and translation.[4][6] Notably, it can compete with other RBPs, such as HuR, for binding to specific mRNA targets. For instance, this compound competes with HuR for a 69-nucleotide sequence in the 3' UTR of c-fms mRNA, thereby regulating its stability and translation.[4][7][8] In the nucleus, this compound plays a crucial role in heterochromatin formation and the maintenance of genome stability.[3][4] Its ability to bind both RNA and proteins involved in chromatin modification highlights a key distinction from many other RBPs that function primarily in post-transcriptional regulation.

HuR: A Master Regulator of mRNA Stability through RRMs

HuR is a well-established regulator of gene expression, primarily functioning to stabilize target mRNAs containing AU-rich elements (AREs) in their 3' UTRs.[9][10] It possesses three RNA Recognition Motifs (RRMs), with RRM1 and RRM2 being the primary sites for ARE binding.[1] Unlike the tandem array of KH domains in this compound, the RRMs of HuR cooperate to recognize specific RNA sequences, with a preference for U-rich stretches.[1] The binding of HuR to an mRNA transcript typically protects it from degradation, leading to increased protein expression.[10] This contrasts with some of this compound's repressive functions and its broader roles in nuclear processes.

Pumilio: A Sequence-Specific Repressor with a Unique Domain

Pumilio proteins are translational repressors that bind to specific sequences in the 3' UTR of their target mRNAs via their conserved Pumilio Homology Domain (PUM-HD).[11][12] The PUM-HD forms a crescent-shaped structure that recognizes a consensus eight-nucleotide sequence, with each of its eight repeats typically binding to a single RNA base.[12][13] This highly specific, modular recognition mechanism is a key feature that distinguishes Pumilio from the more promiscuous binding that can be associated with multiple KH or RRM domains. The binding of Pumilio to its target mRNA often leads to translational repression and mRNA deadenylation, recruiting deadenylase complexes to shorten the poly(A) tail.[14] This direct recruitment of effector complexes for gene silencing is a more specialized function compared to the diverse roles of this compound.

Signaling Pathways and Functional Logic

The distinct functions of these RBPs can be visualized through their involvement in cellular pathways and the logical organization of their domains.

Vigilin_Function cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vigilin_cyto This compound mRNA mRNA Vigilin_cyto->mRNA Binds to 3' UTR Ribosome Ribosome Vigilin_cyto->Ribosome Modulates Translation HuR_cyto HuR Vigilin_cyto->HuR_cyto Competes for binding Vigilin_nuc This compound mRNA->Ribosome Translation HuR_cyto->mRNA Binds to AREs Chromatin Chromatin Vigilin_nuc->Chromatin Heterochromatin Formation DNA_Repair_Machinery DNA Repair Machinery Vigilin_nuc->DNA_Repair_Machinery Facilitates DNA Repair

This compound's dual cytoplasmic and nuclear functions.

RBP_Domain_Comparison This compound This compound KH1 KH2 ... KH14/15 HuR HuR RRM1 RRM2 RRM3 Pumilio Pumilio PUM-HD (Repeat 1-8)

Comparison of the domain architecture of this compound, HuR, and Pumilio.

Detailed Experimental Protocols

To facilitate further research and comparative studies, we provide detailed methodologies for key experiments used to characterize RBP-RNA interactions.

Electrophoretic Mobility Shift Assay (EMSA) for Competitive Binding

This protocol is designed to assess the competitive binding of two RBPs, such as this compound and HuR, to a specific RNA probe.

1. Preparation of RNA Probe:

  • Synthesize a radiolabeled (e.g., with 32P) or fluorescently tagged RNA probe corresponding to the target binding sequence (e.g., the 69-nt sequence from the c-fms 3' UTR).

  • Purify the probe using denaturing polyacrylamide gel electrophoresis (PAGE).

2. Binding Reactions:

  • Prepare a series of binding reactions in a suitable binding buffer (e.g., 10 mM HEPES pH 7.6, 50 mM KCl, 1 mM DTT, 0.1 mg/ml BSA, 5% glycerol).

  • To each reaction, add a constant amount of the labeled RNA probe (e.g., 1 nM).

  • Add a constant, limiting concentration of the first RBP (e.g., this compound).

  • Add increasing concentrations of the competitor RBP (e.g., HuR) to the series of tubes. Include a control with no competitor and a control with a non-specific competitor protein.

  • Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

3. Electrophoresis:

  • Add a non-denaturing loading dye to each reaction.

  • Load the samples onto a native polyacrylamide gel.

  • Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.

4. Detection and Analysis:

  • For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.

  • For fluorescent probes, image the gel using an appropriate fluorescence scanner.

  • Quantify the intensity of the bands corresponding to the free probe and the RBP-RNA complexes. The decrease in the complex formed by the first RBP with increasing concentrations of the second RBP indicates competitive binding.

UV-Crosslinking and Immunoprecipitation followed by Sequencing (CLIP-seq)

This protocol outlines the general workflow for identifying the in vivo binding sites of an RBP like this compound.

1. In vivo UV Crosslinking:

  • Grow cells of interest to the desired confluency.

  • Wash the cells with ice-cold PBS and irradiate them with 254 nm UV light to induce covalent crosslinks between proteins and RNA that are in close proximity.

2. Cell Lysis and RNA Fragmentation:

  • Lyse the crosslinked cells and treat the lysate with a low concentration of RNase to fragment the RNA.

3. Immunoprecipitation:

  • Incubate the lysate with magnetic beads coupled to an antibody specific for the RBP of interest (e.g., anti-vigilin).

  • Wash the beads stringently to remove non-specifically bound proteins and RNA.

4. RNA-Protein Complex Isolation and RNA Ligation:

  • Run the immunoprecipitated RBP-RNA complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

  • Excise the membrane region corresponding to the size of the RBP-RNA complex.

  • Treat with proteinase K to digest the protein, releasing the crosslinked RNA fragments.

  • Ligate 3' and 5' RNA adapters to the purified RNA fragments.

5. Reverse Transcription and PCR Amplification:

  • Reverse transcribe the RNA into cDNA.

  • Amplify the cDNA library by PCR.

6. High-Throughput Sequencing and Data Analysis:

  • Sequence the cDNA library using a high-throughput sequencing platform.

  • Align the sequencing reads to the reference genome/transcriptome to identify the binding sites of the RBP.

A simplified workflow for a CLIP-seq experiment.
Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for measuring the real-time kinetics of RNA-protein interactions without the need for labeling.

1. Chip Preparation and Ligand Immobilization:

  • Choose a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated RNA).

  • Prepare the chip surface according to the manufacturer's instructions.

  • Immobilize the biotinylated RNA ligand onto the sensor chip surface.

2. Analyte Injection and Data Collection:

  • Prepare a series of dilutions of the purified RBP (analyte) in a suitable running buffer.

  • Inject the different concentrations of the RBP over the sensor chip surface at a constant flow rate.

  • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

  • After the association phase, inject running buffer alone to monitor the dissociation of the RBP from the RNA.

3. Data Analysis:

  • The resulting sensorgrams (plots of RU versus time) are fitted to various kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Conclusion

This compound's function is distinguished from other RNA-binding proteins like HuR and Pumilio by its unique multi-KH domain architecture, its dual localization and function in both the cytoplasm and nucleus, and its involvement in a broader range of cellular processes beyond post-transcriptional regulation of mRNA. While HuR acts as a key stabilizer of ARE-containing mRNAs and Pumilio as a sequence-specific translational repressor, this compound appears to function as a versatile scaffold, integrating various aspects of gene expression from chromatin organization to protein synthesis.

Further research, particularly quantitative studies to determine the binding affinities of this compound for a wider array of its natural mRNA targets, will be crucial to fully elucidate its regulatory networks and its precise role in health and disease. The experimental protocols provided in this guide offer a framework for such investigations, paving the way for a deeper understanding of this fascinating and complex RNA-binding protein.

References

Navigating the Cellular Network: A Comparative Guide to Vigilin-Interacting Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vigilin, a highly conserved, multi-domain RNA-binding protein, plays a crucial role in a multitude of cellular processes, including gene silencing, genome stability, and metabolism.[1][2] Its function is intricately linked to its dynamic interactions with other proteins. Understanding how the this compound interactome changes in different cellular contexts, such as in disease states versus healthy tissues, is paramount for elucidating disease mechanisms and identifying novel therapeutic targets. This guide provides a comparative overview of this compound-interacting proteins, supported by illustrative quantitative data, detailed experimental protocols, and pathway visualizations to empower your research and development efforts.

Comparative Analysis of this compound Interactomes: A Quantitative Overview

Identifying proteins that differentially associate with this compound under various conditions is key to understanding its context-specific functions. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ), enable the precise measurement of changes in protein-protein interactions.[3][4][5]

Below is a representative table summarizing a hypothetical comparative proteomics experiment to identify this compound-interacting proteins in a cancer cell line versus a non-cancerous control. The data illustrates how quantitative proteomics can reveal proteins with significantly altered associations with this compound, providing clues to its role in oncogenesis.

Protein ID (UniProt)Gene SymbolProtein NameFunctionFold Change (Cancer/Control)p-value
P09651HNRNPUHeterogeneous nuclear ribonucleoprotein URNA binding, chromatin regulation2.80.001
Q06830FUSRNA-binding protein FUSDNA repair, RNA processing2.50.003
P35637HSPA8Heat shock cognate 71 kDa proteinChaperone, protein folding2.10.012
P62993YBX1Nuclease-sensitive element-binding protein 1Transcription, translation regulation1.90.021
P27348PARP1Poly(ADP-ribose) polymerase 1DNA repair, genome stability-2.20.008
Q13148DDX5ATP-dependent RNA helicase ARNA processing, transcription-2.60.005
P19338RPLP060S acidic ribosomal protein P0Protein synthesisNo significant change0.85
P60709ACTBActin, cytoplasmic 1CytoskeletonNo significant change0.91

Note: This table presents illustrative data for demonstration purposes. Actual experimental results may vary.

Experimental Protocols

The identification and quantification of this compound-interacting proteins typically involve co-immunoprecipitation (Co-IP) followed by mass spectrometry (MS).

Detailed Methodology for Co-Immunoprecipitation Mass Spectrometry (Co-IP/MS)
  • Cell Culture and Lysate Preparation:

    • Culture human cell lines (e.g., a cancer cell line and a corresponding normal cell line) under standard conditions. For quantitative analysis using SILAC, cells are cultured in media containing either "light" (e.g., ¹²C₆-arginine and ¹²C₆-lysine) or "heavy" (e.g., ¹³C₆-arginine and ¹³C₆-lysine) amino acids for several passages to ensure complete incorporation.[4][6][7][8][9]

    • Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors to maintain protein integrity and interaction.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • Immunoprecipitation of this compound Complexes:

    • Pre-clear the cell lysates by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysates with an antibody specific to this compound or an isotype control antibody (for negative control) overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

    • For SILAC experiments, combine the eluates from the "light" and "heavy" labeled cells.

    • Reduce and alkylate the protein mixture, followed by in-solution or in-gel digestion with trypsin to generate peptides.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap). The peptides are first separated by reverse-phase liquid chromatography based on their hydrophobicity.

    • The mass spectrometer acquires mass spectra of the eluting peptides (MS1 scan) and then fragments selected peptides to obtain their fragmentation spectra (MS2 scan) for sequence identification.[10]

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.

    • Identify peptides and proteins by searching the fragmentation spectra against a protein database (e.g., UniProt).

    • For quantitative analysis, the relative abundance of proteins is determined by comparing the signal intensities of "heavy" and "light" peptides in SILAC experiments, or by comparing spectral counts or peak intensities in label-free experiments.[3][5]

    • Perform statistical analysis to identify proteins that are significantly enriched in the this compound immunoprecipitation compared to the control.

Visualizing the Process and Pathways

Diagrams are essential for conceptualizing complex workflows and biological pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Cell_Culture_Light Control Cells ('Light' SILAC Medium) Lysis Cell Lysis Cell_Culture_Light->Lysis Cell_Culture_Heavy Cancer Cells ('Heavy' SILAC Medium) Cell_Culture_Heavy->Lysis Combine_Lysates Combine Lysates Lysis->Combine_Lysates IP Immunoprecipitation (Anti-Vigilin Antibody) Combine_Lysates->IP Elution_Digestion Elution & Tryptic Digestion IP->Elution_Digestion LC_MS LC-MS/MS Analysis Elution_Digestion->LC_MS Data_Processing Database Search & Protein Identification LC_MS->Data_Processing Quantification Quantitative Analysis (Fold Change, p-value) Data_Processing->Quantification Differentially_Interacting_Proteins Differentially_Interacting_Proteins Quantification->Differentially_Interacting_Proteins Identification of Differentially Interacting Proteins signaling_pathway cluster_healthy Healthy Cell cluster_cancer Cancer Cell Vigilin_H This compound PARP1_H PARP1 Vigilin_H->PARP1_H interacts with DDX5_H DDX5 Vigilin_H->DDX5_H interacts with DNA_Repair_H DNA Repair & Genome Stability PARP1_H->DNA_Repair_H DDX5_H->DNA_Repair_H Vigilin_C This compound HNRNPU_C HNRNPU Vigilin_C->HNRNPU_C increased interaction FUS_C FUS Vigilin_C->FUS_C increased interaction PARP1_C PARP1 Vigilin_C->PARP1_C decreased interaction DDX5_C DDX5 Vigilin_C->DDX5_C decreased interaction Altered_Function_C Aberrant RNA Processing & Genomic Instability HNRNPU_C->Altered_Function_C FUS_C->Altered_Function_C DNA_Damage_Signal DNA Damage Signal DNA_Damage_Signal->Vigilin_H DNA_Damage_Signal->Vigilin_C

References

Unraveling the Functional Impact of Vigilin Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the post-translational modifications that govern protein function is paramount. This guide provides a comparative analysis of the experimental validation of vigilin phosphorylation, contrasting it with other well-characterized RNA-binding proteins to illuminate the functional consequences of this critical modification.

This compound, a highly conserved, multi-domain RNA-binding protein (RBP), plays a crucial role in diverse cellular processes, including RNA transport, metabolism, and genome stability.[1] Like many RBPs, its function is likely regulated by post-translational modifications, with phosphorylation being a key candidate for dynamic control. Evidence suggests that this compound is a phosphoprotein and exists in a complex with DNA-dependent protein kinase (DNA-PK), a serine/threonine kinase involved in DNA repair and transcriptional regulation.[2] However, the direct functional consequences of this compound phosphorylation remain an area of active investigation. This guide will delve into the methodologies used to validate the effects of phosphorylation on RBP function, drawing comparisons with well-studied examples to provide a framework for future research on this compound.

Comparative Analysis of Phosphorylation-Mediated Regulation of RNA-Binding Proteins

To understand the potential ramifications of this compound phosphorylation, it is instructive to examine other RBPs where this regulatory mechanism is better understood. This section compares this compound with Serine/Arginine-rich Splicing Factor 1 (SRSF1) and other KH-domain containing proteins, for which quantitative data on the effects of phosphorylation are available.

Data Presentation: Quantitative Effects of Phosphorylation on RBP Function

The following tables summarize the quantitative data on how phosphorylation impacts the function of various RBPs.

RNA-Binding ProteinKinase(s)Effect of Phosphorylation on RNA Binding AffinityFold Change in AffinityReference
SRSF1 SRPK1, CLK1Weakens RNA binding~10-fold decrease[3]
Sam68 Cdk1, Erk1Reduces RNA bindingNot quantified[4][5]
hnRNP K ERK, PKCδ, c-SrcAffects RNA/DNA binding affinity (context-dependent)Not quantified[6][7]
KSRP AKT/PKBNo detectable difference in vitro>1000-fold increase in affinity for 14-3-3ζ[3][8]
This compound DNA-PK (putative)UnknownNot determined
RNA-Binding ProteinKinase(s)Effect of Phosphorylation on Other FunctionsQuantitative ImpactReference
SRSF1 SRPK1, CLK1Modulates subcellular localization (nuclear import/speckle formation) and alternative splicing activity.-[2]
Sam68 Cdk1Controls cellular localization and reduces alternative splicing activity.-[4][5]
hnRNP K ERKPromotes cytoplasmic accumulation.-[9]
This compound DNA-PK (putative)Implicated in heterochromatin formation and DNA repair.-[1]

Experimental Protocols for Validating Functional Consequences

To elucidate the functional consequences of this compound phosphorylation, a combination of in vitro and in vivo experiments is required. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay is fundamental to confirm that a protein is a direct substrate of a specific kinase and to produce phosphorylated protein for subsequent functional studies.

Objective: To determine if DNA-PK directly phosphorylates this compound and to generate phosphorylated this compound for RNA binding assays.

Materials:

  • Recombinant human this compound protein

  • Active DNA-PK enzyme

  • [γ-³²P]ATP or unlabeled ATP

  • Kinase buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP)

  • SDS-PAGE gels and autoradiography equipment

Protocol:

  • Set up the kinase reaction by combining recombinant this compound (1-5 µg) with active DNA-PK (10-50 units) in kinase buffer.

  • For radioactive labeling, add 10 µCi of [γ-³²P]ATP to the reaction mixture. For non-radioactive assays, use unlabeled ATP.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • For radioactive assays, expose the gel to a phosphor screen or X-ray film to visualize phosphorylated this compound.

  • For non-radioactive assays, the phosphorylated protein can be detected by Western blot using a phospho-specific antibody (if available) or by mass spectrometry.

RNA Binding Assays

These assays are crucial for determining how phosphorylation affects the interaction of an RBP with its target RNAs.

Objective: To quantitatively assess the binding affinity of phosphorylated and unphosphorylated this compound to a specific RNA probe.

Materials:

  • Phosphorylated and unphosphorylated this compound (from in vitro kinase assay)

  • ³²P-labeled RNA probe (e.g., a known this compound target sequence)

  • RNA binding buffer (10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mg/ml BSA, 5% glycerol)

  • Native polyacrylamide gel

Protocol:

  • Prepare serial dilutions of both phosphorylated and unphosphorylated this compound.

  • Incubate a constant amount of the ³²P-labeled RNA probe with increasing concentrations of each this compound variant in RNA binding buffer for 20-30 minutes at room temperature.

  • Load the samples onto a native polyacrylamide gel and run the electrophoresis at 4°C.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the free and bound RNA bands to determine the dissociation constant (Kd). A decrease in binding affinity for the phosphorylated protein will result in a higher Kd.[10]

Objective: To identify the RNA targets that preferentially bind to phosphorylated this compound in vivo.

Materials:

  • Cells expressing a tagged version of this compound (e.g., FLAG-vigilin)

  • Antibodies against the tag and against phosphorylated serine/threonine

  • Cell lysis buffer

  • Protein A/G magnetic beads

  • RNA extraction kit and reagents for RT-qPCR or sequencing

Protocol:

  • Treat cells with a stimulus that may induce this compound phosphorylation (e.g., DNA damage to activate DNA-PK).

  • Lyse the cells and perform immunoprecipitation using an antibody against the this compound tag.

  • Elute the immunoprecipitated complexes and perform a second immunoprecipitation using a phospho-specific antibody.

  • Isolate the co-immunoprecipitated RNA.

  • Identify and quantify the RNA targets by RT-qPCR for specific candidates or by high-throughput sequencing (RIP-seq) for a global analysis.

Polysome Profiling

Objective: To investigate the effect of this compound phosphorylation on the translational status of its target mRNAs.

Materials:

  • Cells expressing wild-type or phosphomimetic/phospho-dead this compound mutants

  • Sucrose (B13894) gradient solutions (10-50%)

  • Ultracentrifuge

  • Fractionation system with UV detector

Protocol:

  • Treat cells with cycloheximide (B1669411) to stall translating ribosomes.

  • Lyse the cells and layer the cytoplasmic extract onto a 10-50% sucrose gradient.

  • Centrifuge at high speed to separate ribosomal subunits, monosomes, and polysomes.

  • Fractionate the gradient while monitoring the absorbance at 254 nm to generate a polysome profile.

  • Isolate RNA from the fractions corresponding to non-translating (monosomes) and actively translating (polysomes) mRNAs.

  • Analyze the distribution of specific this compound target mRNAs across the gradient using RT-qPCR to determine if this compound phosphorylation affects their association with polysomes.

Mandatory Visualizations

To aid in the conceptualization of the experimental workflows and signaling pathways, the following diagrams are provided.

Experimental_Workflow_for_Validating_Vigilin_Phosphorylation cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis rec_vig Recombinant This compound kinase_assay In Vitro Kinase Assay rec_vig->kinase_assay dna_pk Active DNA-PK dna_pk->kinase_assay atp [γ-³²P]ATP atp->kinase_assay p_vig Phosphorylated This compound kinase_assay->p_vig unp_vig Unphosphorylated This compound kinase_assay->unp_vig emsa EMSA p_vig->emsa unp_vig->emsa rna_probe ³²P-labeled RNA Probe rna_probe->emsa kd Determine Kd (Binding Affinity) emsa->kd cells Cells expressing FLAG-Vigilin stimulus Stimulus (e.g., DNA damage) cells->stimulus lysis Cell Lysis stimulus->lysis ip_flag IP with anti-FLAG lysis->ip_flag ip_phospho IP with phospho-Ab ip_flag->ip_phospho rip_seq RIP-seq ip_phospho->rip_seq rna_targets Identify RNA Targets rip_seq->rna_targets

Workflow for validating this compound phosphorylation.

Signaling_Pathway_and_Functional_Consequences cluster_signaling Proposed Signaling Pathway cluster_consequences Potential Functional Consequences dna_damage DNA Damage dna_pk DNA-PK dna_damage->dna_pk activates This compound This compound dna_pk->this compound phosphorylates p_this compound Phosphorylated This compound rna_binding RNA Binding Affinity p_this compound->rna_binding alters localization Subcellular Localization p_this compound->localization alters protein_interaction Protein-Protein Interactions p_this compound->protein_interaction alters translation mRNA Translation p_this compound->translation alters

Proposed regulation of this compound function by phosphorylation.

Conclusion

Validating the functional consequences of this compound phosphorylation is a critical step toward a comprehensive understanding of its role in cellular homeostasis and disease. While direct quantitative evidence for this compound is still emerging, the experimental frameworks established for other RNA-binding proteins like SRSF1 provide a clear roadmap for future investigations. By employing a combination of in vitro kinase assays, quantitative RNA binding studies, and in vivo approaches such as phosphomimetic mutagenesis and polysome profiling, researchers can systematically dissect the impact of phosphorylation on this compound's multifaceted functions. The methodologies and comparative data presented in this guide offer a valuable resource for scientists and drug development professionals seeking to unravel the complex regulatory networks governing RNA-binding proteins.

References

Vigilin's Dichotomous Role in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

New research highlights the paradoxical function of vigilin (also known as High-Density Lipoprotein Binding Protein, HDLBP) in cancer progression, acting as both a tumor suppressor and an oncogene depending on the specific malignancy. This comparative guide synthesizes experimental data on this compound's role in various cancers, providing researchers, scientists, and drug development professionals with a comprehensive overview of its multifaceted activities.

This compound, a highly conserved RNA-binding protein, has emerged as a critical regulator in the landscape of oncology. Its expression and function vary significantly across different cancer types, presenting a complex but potentially targetable axis in cancer therapy. This guide delves into the quantitative data and experimental methodologies that elucidate this compound's contradictory roles, offering a clear comparison for future research and therapeutic development.

Data Summary: this compound's Expression and Functional Impact Across Cancer Types

The role of this compound in cancer is context-dependent, with its expression levels and functional consequences differing starkly between various tumor types. The following table summarizes key quantitative findings from studies on this compound in hepatocellular carcinoma, lung adenocarcinoma, breast cancer, and myxofibrosarcoma.

Cancer TypeCell Line(s)Experimental ApproachKey Quantitative FindingsRole of this compoundReference
Hepatocellular Carcinoma (HCC) BEL7402shRNA-mediated knockdown33% reduction in cell proliferation.Oncogene[1]
Human HCC tissuesImmunohistochemistryHigh this compound expression in 88% of HCCs, with progressively increasing expression from cirrhosis to HCC.Oncogene[1]
Lung Adenocarcinoma A549CRISPR/Cas9-mediated deletion50-60% reduction in cell growth.Oncogene[1]
Small Cell Lung Cancer (SCLC) Human SCLC samplesImmunohistochemistryPositive this compound expression in 73% of SCLC samples.Oncogene[1]
SCLC cell linesshRNA-mediated knockdownG1/S phase cell cycle arrest.Oncogene[1]
Breast Cancer Human breast tissuesImmunohistochemistryDecreased this compound expression in the transition from normal breast tissue to ductal carcinoma in situ (DCIS).Tumor Suppressor[2][3][4]
Breast cancer cell linesOverexpressionInhibition of cellular motility and invasion.Tumor Suppressor[2][3]
Myxofibrosarcoma Patient samplesGenomic analysis2 missense mutations and 22 biallelic deletions identified in the HDLBP gene.Tumor Suppressor[1]

Signaling Pathways and Molecular Mechanisms

This compound's influence on cancer progression is mediated through its interaction with various signaling molecules and its role in post-transcriptional regulation. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

This compound's Tumor Suppressive Role in Breast Cancer

In breast cancer, this compound acts as a tumor suppressor by negatively regulating the proto-oncogene c-fms. It competes with the RNA-binding protein HuR for a 69-nucleotide element in the 3' untranslated region (UTR) of the c-fms mRNA. This compound binding leads to decreased mRNA stability and translation, thereby inhibiting cancer cell motility and invasion.[2][3][4]

Vigilin_c_fms_pathway cluster_mRNA c-fms mRNA cluster_effects Effects on c-fms cluster_phenotype Cellular Phenotype c-fms_3UTR 69-nt element (3' UTR) mRNA_stability mRNA Stability Translation Translation This compound This compound This compound->c-fms_3UTR binds This compound->mRNA_stability decreases This compound->Translation inhibits Invasion Invasion & Motility This compound->Invasion suppresses HuR HuR HuR->c-fms_3UTR binds HuR->mRNA_stability increases HuR->Translation promotes HuR->Invasion promotes

This compound-c-fms signaling axis in breast cancer.
This compound's Oncogenic Role in Hepatocellular Carcinoma

In contrast to its role in breast cancer, this compound promotes the progression of hepatocellular carcinoma (HCC). It has been shown to stabilize the RAF1 proto-oncogene, a key component of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.

Vigilin_RAF1_pathway This compound This compound RAF1 RAF1 This compound->RAF1 stabilizes MEK MEK RAF1->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes

This compound-RAF1 signaling in hepatocellular carcinoma.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

shRNA-Mediated Knockdown of this compound

This protocol outlines the steps for stably knocking down this compound expression in cancer cell lines using a lentiviral-based shRNA approach.

  • shRNA Design and Vector Construction:

    • Design at least three to five unique shRNA sequences targeting the this compound mRNA.

    • Clone the designed shRNA oligonucleotides into a third-generation lentiviral vector containing a selectable marker (e.g., puromycin (B1679871) resistance) and a fluorescent reporter (e.g., GFP).

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the viral supernatant 48 and 72 hours post-transfection and concentrate the lentiviral particles.

  • Transduction and Selection:

    • Transduce the target cancer cell line with the lentiviral particles at a multiplicity of infection (MOI) that yields approximately 30-50% transduction efficiency.

    • Two to three days post-transduction, select for stably transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Validation of Knockdown:

    • Confirm the reduction in this compound mRNA and protein levels using RT-qPCR and Western blotting, respectively.

shRNA_workflow cluster_design 1. shRNA Design & Cloning cluster_production 2. Lentivirus Production cluster_transduction 3. Transduction & Selection cluster_validation 4. Validation shRNA_design Design shRNA sequences Vector_cloning Clone into lentiviral vector shRNA_design->Vector_cloning Transfection Co-transfect HEK293T cells Vector_cloning->Transfection Harvest Harvest & concentrate virus Transfection->Harvest Transduce Transduce cancer cells Harvest->Transduce Select Select with antibiotic Transduce->Select RT_qPCR RT-qPCR (mRNA) Select->RT_qPCR Western_blot Western Blot (protein) Select->Western_blot

Workflow for shRNA-mediated this compound knockdown.
Co-Immunoprecipitation (Co-IP) for Identifying this compound-Interacting Proteins

This protocol describes the co-immunoprecipitation of this compound to identify its binding partners.

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to this compound or a control IgG overnight at 4°C.

    • Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

    • Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting to confirm the presence of known interacting partners or by mass spectrometry to identify novel binding partners.

Luciferase Reporter Assay for mRNA Stability

This assay is used to determine the effect of this compound on the stability of a target mRNA, such as c-fms.

  • Construct Preparation:

    • Clone the 3' UTR of the target mRNA downstream of a luciferase reporter gene in an expression vector.

    • Create a control vector lacking the 3' UTR or containing a mutated version.

  • Transfection and Treatment:

    • Co-transfect cells with the luciferase reporter vector, a control vector expressing Renilla luciferase (for normalization), and either a this compound expression vector or a control vector.

  • Luciferase Assay:

    • After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency.

    • Compare the normalized luciferase activity between cells overexpressing this compound and control cells to determine the effect on mRNA stability and/or translation.

The dual nature of this compound in cancer underscores the importance of context-specific investigations in oncology research. A thorough understanding of its regulatory networks and molecular interactions in different tumor types is paramount for the development of effective and targeted anti-cancer therapies. The data and protocols presented in this guide provide a foundational resource for researchers to further explore the intriguing and complex role of this compound in cancer.

References

Safety Operating Guide

Navigating the Disposal of Biological Waste in Vigilin Research

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic environment of biomedical research, proper waste management is paramount to ensuring the safety of laboratory personnel and the surrounding community. While the term "vigilin" refers to a highly conserved RNA-binding protein and not a chemical reagent with a specific Safety Data Sheet (SDS) for disposal, research involving this protein generates biological waste that requires meticulous handling and disposal. This guide provides essential, step-by-step procedures for the safe management of biological waste generated during this compound-related research activities, ensuring compliance and fostering a culture of safety.

All waste generated in a laboratory setting must be handled in accordance with institutional and regulatory guidelines.[1][2] Personnel should be thoroughly trained in waste management procedures to minimize risks.[1]

Experimental Protocols for Waste Decontamination

Effective decontamination is a critical step in the disposal of biological waste. The two primary methods used in a laboratory setting are chemical disinfection and autoclaving.

Chemical Disinfection of Liquid Biological Waste:

This protocol is suitable for treating liquid waste such as cell culture media and supernatants that may contain biologically active materials.

  • Preparation: Work in a biological safety cabinet and wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and eye protection.

  • Collection: Collect liquid waste in a leak-proof container.[3] For aspiration systems, use a vacuum flask protected by a High-Efficiency Particulate Air (HEPA) filter.[4][5]

  • Disinfection: Add a suitable chemical disinfectant to the liquid waste. A common and effective disinfectant is sodium hypochlorite (B82951) (bleach), used at a final concentration of 10%.[3][6] For high organic load wastes, a final concentration of 0.5% chlorine bleach is recommended, with a contact time of at least one hour.[7]

  • Contact Time: Allow the disinfectant to have sufficient contact time with the waste. A minimum of 30-60 minutes is generally recommended for most disinfectants.[6][8][9] For bleach solutions, it is best to let them sit overnight to ensure complete inactivation.[3]

  • Neutralization and Disposal: After the required contact time, the disinfected liquid may need to be neutralized before disposal down the sanitary sewer, depending on local regulations.[3] Always flush with copious amounts of water.[4] If the waste contains other hazardous chemicals, it must be disposed of as chemical waste.[4][10]

Autoclaving of Solid and Liquid Biological Waste:

Autoclaving, or steam sterilization, is the preferred method for decontaminating most biological waste.[11]

  • Packaging:

    • Solid Waste: Collect solid waste, such as petri dishes, cell culture flasks, and gloves, in autoclavable biohazard bags.[10][11][12] These bags should be placed in a rigid, leak-proof secondary container.[11][12] Do not overfill the bags, and leave them partially open to allow for steam penetration.[11]

    • Liquid Waste: Collect liquid waste in autoclavable containers, such as borosilicate glass flasks. Do not fill more than two-thirds full to prevent overflow. Loosen the caps (B75204) to allow for steam expansion.

    • Sharps: All sharps must be collected in a designated puncture-resistant sharps container.[1][13][14]

  • Loading the Autoclave: Place the packaged waste in the autoclave. Ensure there is enough space between items for steam to circulate effectively.

  • Autoclave Cycle: Run the autoclave at a minimum of 121°C (250°F) for at least 30-60 minutes.[6] The time and temperature may need to be adjusted based on the volume and type of waste.

  • Cooling and Disposal: Allow the autoclave to cool down completely before opening. Once the waste is sterilized and cooled, it can typically be disposed of in the regular trash, though it must be placed in an opaque bag.[8] Always adhere to your institution's specific policies regarding the disposal of autoclaved waste.[2]

Data Presentation: Laboratory Waste Segregation

Proper segregation of waste at the source is crucial for safety and efficient disposal. The following table summarizes the different categories of waste generated in a laboratory conducting this compound research and their appropriate disposal streams.

Waste CategoryExamplesDisposal ContainerTreatment and Disposal Method
Solid Biohazardous Waste Petri dishes, culture flasks, gloves, paper towels contaminated with biological material.[1][6]Autoclavable biohazard bag within a rigid, leak-proof container with a biohazard label.[8][12]Autoclave or chemical disinfection followed by disposal in the regular trash (in an opaque bag).[8][10]
Liquid Biohazardous Waste Used cell culture media, supernatants, blood, and other bodily fluids.[6][13]Leak-proof, closed container with a biohazard label.[3]Chemical disinfection followed by disposal down the sanitary sewer, or autoclaving.[3][10]
Sharps Waste Needles, syringes, scalpels, glass Pasteur pipettes, and broken glass.[1][14]Puncture-resistant sharps container with a biohazard label.[1][13][14]Autoclave or incineration. The sealed container is then placed in a biohazardous waste box for pickup.[13][15]
Chemical Waste Solvents, reagents, and disinfectants not suitable for drain disposal.[1]Labeled, sealed bottle stored in a designated chemical waste satellite accumulation area.[4]Collection by Environmental Health and Safety (EHS) for hazardous waste disposal.[4]
Non-Hazardous Waste Uncontaminated packaging, paper, and other general trash.Regular trash receptacle.Disposal in the municipal waste stream.

Mandatory Visualization: Biological Waste Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated in a laboratory.

Caption: Workflow for the segregation and disposal of laboratory waste.

References

Navigating the Safe Handling and Disposal of Vigilin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the materials they work with is paramount to ensuring a safe and efficient laboratory environment. This guide provides essential safety and logistical information for the handling and disposal of vigilin, a conserved RNA-binding protein.

Contrary to what its name might suggest, this compound is not a synthetic chemical or a hazardous compound. Instead, it is a naturally occurring protein found in a wide range of organisms, from yeast to humans.[1] this compound plays a crucial role in various cellular processes, including RNA biology and maintaining genome stability.[2][3] As a biological material, the handling and disposal of this compound do not typically require the stringent precautions associated with hazardous chemicals. However, adherence to standard laboratory best practices for handling biological materials is essential to maintain experimental integrity and personal safety.

General Safety and Handling Recommendations

While this compound is not classified as a hazardous substance, good laboratory practice dictates the use of personal protective equipment (PPE) and adherence to safe handling protocols to minimize potential exposure and contamination. The following table summarizes the key safety considerations.

CategoryRecommendationRationale
Personal Protective Equipment (PPE) Standard laboratory PPE including a lab coat, safety glasses, and gloves should be worn at all times.Prevents direct contact with skin and eyes, and protects personal clothing from contamination.
Handling Avoid aerosolization of protein solutions. Use appropriate techniques for pipetting and mixing.Minimizes the potential for inhalation of protein aerosols, which can cause allergic reactions in sensitized individuals.
Storage Store this compound preparations at the recommended temperature (typically -20°C or -80°C) in clearly labeled, sealed containers.Ensures the stability and integrity of the protein for experimental use.
Spills In case of a spill, decontaminate the area with a suitable disinfectant (e.g., 70% ethanol (B145695) or a fresh 10% bleach solution).Prevents the spread of biological material and potential contamination of other experiments.
Disposal Dispose of this compound-containing solutions and contaminated materials as non-hazardous biological waste.Aligns with standard procedures for the disposal of non-infectious biological reagents.

Personal Protective Equipment (PPE) Protocol

The appropriate PPE provides a primary barrier against accidental exposure to biological materials. The following is a step-by-step guide to donning and doffing PPE for handling this compound and other non-hazardous proteins.

Donning PPE Workflow

Donning_PPE cluster_donning Donning PPE Wash_Hands Wash Hands Thoroughly Put_On_Lab_Coat Put on Lab Coat Wash_Hands->Put_On_Lab_Coat Step 1 Put_On_Safety_Glasses Put on Safety Glasses Put_On_Lab_Coat->Put_On_Safety_Glasses Step 2 Put_On_Gloves Put on Gloves Put_On_Safety_Glasses->Put_On_Gloves Step 3

Caption: A diagram illustrating the correct sequence for putting on Personal Protective Equipment (PPE).

Doffing PPE Workflow

Doffing_PPE cluster_doffing Doffing PPE Remove_Gloves Remove Gloves Remove_Lab_Coat Remove Lab Coat Remove_Gloves->Remove_Lab_Coat Step 1 Remove_Safety_Glasses Remove Safety Glasses Remove_Lab_Coat->Remove_Safety_Glasses Step 2 Wash_Hands Wash Hands Thoroughly Remove_Safety_Glasses->Wash_Hands Step 3

Caption: A diagram illustrating the correct sequence for removing Personal Protective Equipment (PPE).

Experimental Protocol: Safe Handling of this compound Solutions

This protocol outlines the standard procedure for handling purified this compound protein in a laboratory setting.

Materials:

  • Purified this compound protein solution

  • Appropriate buffer solutions

  • Pipettes and sterile, filtered pipette tips

  • Microcentrifuge tubes or other appropriate containers

  • Vortex mixer

  • Microcentrifuge

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Procedure:

  • Preparation: Ensure you are wearing the appropriate PPE as described above. Work in a clean, designated area to prevent cross-contamination.

  • Thawing: Thaw the this compound protein solution on ice. Avoid repeated freeze-thaw cycles, which can degrade the protein. Aliquot the protein into smaller, single-use volumes if necessary.

  • Handling:

    • When pipetting, use a slow and controlled motion to prevent the formation of aerosols.

    • To mix, gently flick the tube or use a vortex mixer at a low setting.

    • Briefly centrifuge the tube to collect the solution at the bottom before opening.

  • Incubation and Reactions: Follow the specific experimental protocol for incubation times, temperatures, and the addition of other reagents.

  • Post-Experiment: After completing the experiment, decontaminate any surfaces that may have come into contact with the protein solution.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of biological waste is crucial for maintaining a safe and compliant laboratory. As a non-hazardous protein, this compound and materials contaminated with it can be disposed of following standard procedures for non-infectious biological waste.

Waste Segregation and Disposal Workflow

Disposal_Workflow Start Waste Generated Decision Contaminated with this compound? Start->Decision Liquid_Waste Aspirate or Treat with Bleach Start->Liquid_Waste Liquid Waste (e.g., buffers) Biohazard_Waste Dispose in Biohazard Waste Decision->Biohazard_Waste Yes (e.g., gloves, tubes, tips) Regular_Trash Dispose in Regular Trash Decision->Regular_Trash No (e.g., paper towels from hand washing) Sink_Disposal Dispose Down the Sink with Copious Water Liquid_Waste->Sink_Disposal

Caption: A decision tree for the proper disposal of waste generated during experiments with this compound.

Disposal Procedures:

  • Solid Waste:

    • All solid materials that have come into direct contact with this compound solutions, such as pipette tips, microcentrifuge tubes, and gloves, should be disposed of in a designated biohazard waste container.

    • These containers are typically lined with an autoclave bag and are collected by the institution's environmental health and safety (EHS) office for proper disposal, usually by autoclaving followed by landfilling.

  • Liquid Waste:

    • Aqueous solutions containing this compound, such as buffers and reaction mixtures, can typically be disposed of down the drain with copious amounts of water, in accordance with institutional guidelines.

    • Alternatively, liquid waste can be collected and decontaminated with a 10% bleach solution for at least 30 minutes before sink disposal. Always consult your institution's specific policies on liquid biological waste disposal.

  • Sharps:

    • Any sharps, such as needles or razor blades, that may have been used in the experiment (though not typical for protein handling) must be disposed of in a designated sharps container.

By adhering to these guidelines, researchers can safely handle this compound and other non-hazardous proteins, ensuring both personal safety and the integrity of their scientific work. Always consult your institution's specific safety and disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.